Product packaging for MNBA (4-methyl-3-nitro-benzoic acid)(Cat. No.:)

MNBA (4-methyl-3-nitro-benzoic acid)

Cat. No.: B1191803
M. Wt: 181.14548
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

MNBA, also known as 4-methyl-3-nitro-benzoic acid, is a potential cell migration inhibitor, with potential anticancer activity. T reatment with MNBA on breast cancer cells can inhibit EGF-induced migration and chemotaxis in vitro. In vivo assay demonstrated that MNBA and Paclitaxel synergistically inhibited tumor growth and metastasis in breast cancer SCID mice xenografts. These results suggest that MNBA is a potent inhibitor cancer cell chemotaxis and may be developed into a novel anti-metastasis drug .

Properties

Molecular Formula

C8H7NO4

Molecular Weight

181.14548

SMILES

O=C(O)C1=CC=C(C)C([N+]([O-])=O)=C1

Appearance

Solid powder

Synonyms

MNBA;  4methyl3nitrobenzoic acid; 4-methyl-3-nitro-benzoic acid

Origin of Product

United States

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physical Properties of 4-Methyl-3-nitrobenzoic Acid (MNBA)

This technical guide provides a comprehensive overview of the core physical and chemical properties of 4-methyl-3-nitrobenzoic acid (MNBA), a nitroaromatic carboxylic acid. The information herein is compiled for use in research, chemical synthesis, and drug development contexts, with a focus on quantitative data and standardized experimental methodologies.

Core Physicochemical Properties

4-Methyl-3-nitrobenzoic acid (MNBA) is a derivative of benzoic acid with the chemical formula C₈H₇NO₄.[1] At ambient temperature, it presents as a white to light yellow crystalline powder.[1][2] Its structure, featuring both a methyl group and a nitro group on the benzene ring, influences its chemical behavior and physical characteristics.[1]

Quantitative Data Summary

The following table summarizes the key physical properties of MNBA, compiled from various chemical data sources.

PropertyValueSource(s)
IUPAC Name 4-methyl-3-nitrobenzoic acid[3]
CAS Number 96-98-0[4]
Molecular Formula C₈H₇NO₄[1][4]
Molecular Weight 181.15 g/mol [1][3][5]
Appearance White to light yellow crystalline powder[1][2][4]
Melting Point 187-190 °C[2]
188-192 °C[6]
178-180 °C[1]
185-187 °C (369-374 °F)[3][7]
Water Solubility <0.1 g/100 mL at 22 °C[1][4]
<1 mg/mL at 22.2 °C (72 °F)[3][7]
0.257 g/L[1]
0.002065 mol/L (Aqueous Molar Solubility)[8]
Solubility (Organic) Soluble in methanol, ethanol, acetone, N,N-Dimethylformamide; Sparingly soluble in glacial acetic acid; Very slightly soluble in chloroform.[1][4]
pKa 3.66 ± 0.10 (Predicted)[1]
Density 1.4 ± 0.1 g/cm³[4]
Flash Point 159.0 ± 13.0 °C[4][9]
Refractive Index 1.601 (Estimate)[2][4]
XLogP3 1.9[3][4]

Experimental Protocols

The following sections detail generalized, standard laboratory protocols applicable for the determination of key physical properties of MNBA and its purification.

Purification by Recrystallization

To ensure the purity of MNBA prior to property determination, recrystallization is a standard and effective method. This technique leverages the differential solubility of the compound in a hot versus a cold solvent.[10] For benzoic acid derivatives, ethanol or water can be suitable solvents.[2][11]

Objective: To purify solid MNBA by removing soluble and insoluble impurities.

Methodology (using Ethanol as solvent):

  • Dissolution: Weigh approximately 1 gram of impure MNBA and transfer it to a 125-mL Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently on a hot plate to dissolve the solid.[2][11] Continue adding the solvent dropwise until the MNBA is fully dissolved at the boiling point. Avoid adding excess solvent.[10]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. Preheat a separate Erlenmeyer flask and a glass funnel with fluted filter paper. Quickly pour the hot solution through the filter to remove solid impurities.[10][12]

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals.[10][13] If crystallization does not initiate, scratching the inside of the flask with a glass rod can induce nucleation.[14]

  • Isolation: Once crystallization is complete, cool the flask in an ice bath to maximize the yield.[14] Collect the purified crystals by vacuum filtration using a Büchner funnel.[11]

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.[14]

  • Drying: Allow air to be drawn through the crystals on the funnel to partially dry them. Transfer the crystals to a watch glass and let them air dry completely, or dry in a low-temperature oven.[11]

Melting Point Determination

The melting point is a critical indicator of a compound's purity. A pure crystalline solid typically exhibits a sharp melting range of 0.5-1.0°C.[15] Impurities tend to lower and broaden the melting range.[16]

Objective: To determine the melting point range of a purified MNBA sample.

Methodology (Capillary Method):

  • Sample Preparation: Place a small amount of dry, purified MNBA onto a clean, dry surface. Finely powder the sample if necessary.[17]

  • Capillary Loading: Tap the open end of a capillary tube into the MNBA powder to collect a small amount. Invert the tube and tap it gently to pack the solid into the sealed end. The packed sample height should be 1-2 mm.[18]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.[15]

  • Measurement:

    • Rapid Determination: Heat the block rapidly to find an approximate melting point. Allow the apparatus to cool.[15]

    • Accurate Determination: Using a fresh sample, heat the block again. As the temperature approaches the approximate melting point, reduce the heating rate to 1-2°C per minute.[16]

  • Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has liquefied (T2). The melting point is reported as the range T1-T2.[17][19]

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of a molecule's acidity. Potentiometric titration is a precise method for its determination.[20]

Objective: To determine the pKa of MNBA by monitoring pH changes during titration with a strong base.

Methodology:

  • Sample Preparation: Accurately weigh a sample of pure MNBA and dissolve it in a known volume of deionized, carbonate-free water. A co-solvent like methanol may be used if solubility is low, but this will yield an apparent pKa specific to that solvent mixture.[20]

  • Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the dissolved MNBA solution in a beaker with a magnetic stirrer and immerse the pH electrode.

  • Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.[21] After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.

  • Data Analysis:

    • Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

    • Identify the equivalence point, which is the point of maximum slope on the curve (the inflection point).[20]

    • The half-equivalence point occurs at exactly half the volume of the equivalence point.

    • According to the Henderson-Hasselbalch equation, at the half-equivalence point, the pH is equal to the pKa of the acid.[22] Determine the pH at this volume from the titration curve to find the pKa of MNBA.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the physicochemical characterization of a newly synthesized or acquired batch of MNBA, ensuring its identity and purity before further use.

G Physicochemical Characterization Workflow for MNBA cluster_0 Initial Steps cluster_1 Purification cluster_2 Property Determination cluster_3 Finalization start Receive/Synthesize MNBA Sample purity_check Initial Purity Assessment (e.g., TLC, LC-MS) start->purity_check decision Is Purity >99%? purity_check->decision purify Purification by Recrystallization decision->purify No mp Melting Point Determination decision->mp Yes purify->purity_check Re-assess pka pKa Determination (Potentiometric Titration) mp->pka sol Solubility Studies (Aqueous & Organic) pka->sol spec Spectroscopic Analysis (NMR, IR, UV-Vis) sol->spec end_node Qualified MNBA for Research/Development spec->end_node

Caption: A general workflow for the purification and physicochemical analysis of MNBA.

References

An In-depth Technical Guide to 4-Methyl-3-nitrobenzoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a comprehensive overview of 4-methyl-3-nitrobenzoic acid, a versatile chemical intermediate with significant applications in organic synthesis and drug discovery. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, summarizes its spectroscopic data, and explores its biological activities, including its role as an inhibitor of cancer cell migration. The information is presented to be a valuable resource for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

4-Methyl-3-nitrobenzoic acid, also known as 3-nitro-p-toluic acid, is an aromatic carboxylic acid.[1] Its structure consists of a benzene ring substituted with a methyl group, a nitro group, and a carboxylic acid group. This combination of functional groups makes it a valuable building block in the synthesis of more complex molecules.[2][3]

Chemical Structure
  • IUPAC Name: 4-methyl-3-nitrobenzoic acid[4]

  • CAS Number: 96-98-0

  • Molecular Formula: C₈H₇NO₄

  • Canonical SMILES: CC1=C(C=C(C=C1)C(=O)O)--INVALID-LINK--[O-][4]

  • InChI Key: BBEWSMNRCUXQRF-UHFFFAOYSA-N

Physicochemical Data

A summary of the key physicochemical properties of 4-methyl-3-nitrobenzoic acid is presented in Table 1.

PropertyValueReference(s)
Molecular Weight181.15 g/mol
Melting Point187-190 °C[5]
AppearanceWhite to light yellow crystalline powder[4]
SolubilityInsoluble in water. Soluble in ethanol and acetone.[6]
pKa4.28±0.10 (Predicted)[7]

Synthesis of 4-Methyl-3-nitrobenzoic Acid

4-Methyl-3-nitrobenzoic acid is commonly synthesized via the nitration of p-toluic acid. The following protocol is a standard laboratory procedure for this synthesis.

Experimental Protocol: Nitration of p-Toluic Acid

Materials:

  • p-Toluic acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃, sp. gr. 1.42)

  • Ice

  • Distilled water

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottomed flask equipped with a magnetic stirrer and placed in an ice bath, slowly add a specific molar equivalent of p-toluic acid to a cooled amount of concentrated sulfuric acid.

  • Maintain the temperature of the mixture between 0-10 °C.

  • Separately, prepare a nitrating mixture by slowly adding a calculated molar excess of concentrated nitric acid to a portion of concentrated sulfuric acid, keeping the mixture cool.

  • Add the nitrating mixture dropwise to the stirred solution of p-toluic acid in sulfuric acid. The temperature of the reaction mixture should be carefully maintained between 5-15 °C throughout the addition, which typically takes about one hour.

  • After the addition is complete, continue stirring for an additional 15-30 minutes, allowing the reaction to proceed to completion.

  • Pour the reaction mixture slowly onto a large volume of cracked ice with constant stirring.

  • The crude 4-methyl-3-nitrobenzoic acid will precipitate as a solid.

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any residual acid.

  • For purification, recrystallize the crude product from ethanol to obtain a crystalline solid.

  • Dry the purified product in a vacuum oven.

This protocol is a generalized procedure based on established nitration methods for aromatic compounds.

Spectroscopic Data

The structural characterization of 4-methyl-3-nitrobenzoic acid is confirmed by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum provides information about the hydrogen atoms in the molecule. A publicly available ¹H NMR spectrum for 4-methyl-3-nitrobenzoic acid can be accessed for detailed chemical shift and coupling constant analysis.[1]

  • ¹³C NMR: The carbon-13 NMR spectrum reveals the different carbon environments within the molecule.[8]

Infrared (IR) Spectroscopy

The Fourier-transform infrared (FTIR) spectrum of 4-methyl-3-nitrobenzoic acid shows characteristic absorption bands corresponding to its functional groups. The spectrum has been recorded in the range of 4000-400 cm⁻¹.[9] Key vibrational bands include those for the O-H stretch of the carboxylic acid, the C=O stretch, C-N stretching, and the asymmetric and symmetric stretches of the nitro group.[9]

Applications in Drug Development and Biological Activity

4-Methyl-3-nitrobenzoic acid serves as a crucial intermediate in the synthesis of various pharmaceutical compounds and has demonstrated interesting biological activities.[2][3]

Inhibition of Cancer Cell Migration

A significant study identified 4-methyl-3-nitrobenzoic acid as an inhibitor of cancer cell migration.[10] The compound was found to inhibit the migration of nine different tumor cell lines.[10] Specifically, in non-small cell lung cancer (NSCLC) cells, it was shown to significantly inhibit epidermal growth factor (EGF)-induced chemotaxis and chemokinesis.[10]

The proposed mechanism of action involves the impairment of EGF-induced cofilin phosphorylation and subsequent actin polymerization, which are critical processes for cell motility.[10] Furthermore, the compound was also found to inhibit EGF-induced cell adhesion.[10] These findings suggest that 4-methyl-3-nitrobenzoic acid has the potential to be developed as a novel anti-metastasis drug.[10]

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling pathway affected by 4-methyl-3-nitrobenzoic acid in the inhibition of EGF-induced cancer cell migration.

EGF_Pathway_Inhibition EGF Epidermal Growth Factor (EGF) EGFR EGF Receptor (EGFR) EGF->EGFR Cofilin_P Cofilin Phosphorylation EGFR->Cofilin_P Cell_Adhesion Cell Adhesion EGFR->Cell_Adhesion Actin_Poly Actin Polymerization Cofilin_P->Actin_Poly Cell_Migration Cell Migration & Chemotaxis Actin_Poly->Cell_Migration Cell_Adhesion->Cell_Migration MNBA 4-Methyl-3-nitrobenzoic acid MNBA->Cofilin_P Inhibits MNBA->Cell_Adhesion Inhibits

Figure 1. Proposed inhibitory action of 4-methyl-3-nitrobenzoic acid on the EGF signaling pathway.

Experimental Workflow for Assessing Anti-Migratory Effects

The following diagram outlines a typical experimental workflow to evaluate the effect of 4-methyl-3-nitrobenzoic acid on cancer cell migration.

Cell_Migration_Workflow start Start: NSCLC Cell Culture treatment Treatment with 4-Methyl-3-nitrobenzoic acid start->treatment egf_stimulation Stimulation with EGF treatment->egf_stimulation migration_assay Cell Migration Assay (e.g., Boyden Chamber) egf_stimulation->migration_assay adhesion_assay Cell Adhesion Assay egf_stimulation->adhesion_assay western_blot Western Blot for Phospho-Cofilin egf_stimulation->western_blot actin_staining Actin Polymerization Staining (Phalloidin) egf_stimulation->actin_staining analysis Data Analysis and Quantification migration_assay->analysis adhesion_assay->analysis western_blot->analysis actin_staining->analysis

Figure 2. Experimental workflow for studying the anti-migratory effects of 4-methyl-3-nitrobenzoic acid.

Conclusion

4-Methyl-3-nitrobenzoic acid is a chemical compound with well-defined properties and established synthetic routes. Its role as a versatile intermediate in organic synthesis is complemented by its emerging biological significance, particularly its potential as an anti-cancer agent through the inhibition of cell migration. This guide provides foundational knowledge for researchers and drug development professionals to leverage the potential of this compound in their work. Further investigation into its mechanism of action and its application in the synthesis of novel therapeutic agents is warranted.

References

An In-depth Technical Guide to the Solubility of 4-Methyl-3-nitro-benzoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-methyl-3-nitro-benzoic acid in a range of organic solvents. The information contained herein is intended to support research, development, and formulation activities where this compound is utilized. This document details quantitative solubility data, experimental protocols for solubility determination, and visual representations of the experimental workflow and solubility relationships.

Core Topic: Solubility of 4-Methyl-3-nitro-benzoic Acid

4-Methyl-3-nitro-benzoic acid is a chemical intermediate with applications in various fields, including the synthesis of pharmaceuticals.[1] Its solubility in different organic solvents is a critical physicochemical property that influences its purification, reaction kinetics, and formulation development. This guide focuses on providing a detailed understanding of its solubility characteristics.

Data Presentation: Quantitative Solubility

A comprehensive study by Abraham et al. (2019) determined the mole fraction solubilities of 4-methyl-3-nitro-benzoic acid in twenty-six organic mono-solvents at a constant temperature of 298.15 K.[2] The solvents investigated include a variety of alcohols, ethers, esters, and an alkanenitrile. The quantitative results from this study are summarized in the table below for easy comparison.

Solvent CategorySolventMole Fraction Solubility (x) at 298.15 K
Alcohols Methanol0.08960
Ethanol0.08180
1-Propanol0.07180
2-Propanol0.06650
1-Butanol0.06520
2-Butanol0.05670
2-Methyl-1-propanol0.05310
1-Pentanol0.05870
2-Pentanol0.04860
3-Methyl-1-butanol0.05180
4-Methyl-2-pentanol0.03890
1-Hexanol0.05280
1-Heptanol0.04810
1-Octanol0.04430
1-Decanol0.03810
2-Ethyl-1-hexanol0.03260
Ethers Diethyl ether0.04410
Diisopropyl ether0.01910
Tetrahydrofuran (THF)0.16400
1,4-Dioxane0.16800
Esters Methyl acetate0.08470
Ethyl acetate0.07920
Butyl acetate0.06280
Pentyl acetate0.05650
Alkanenitriles Acetonitrile0.04980

Data sourced from Abraham, M. H., et al. (2019). Solubility of 4-methyl-3-nitrobenzoic acid in organic mono-solvents: calculation of Abraham model solute descriptors. Physics and Chemistry of Liquids, 57(6), 782-793.

Experimental Protocols

The determination of the solubility of 4-methyl-3-nitro-benzoic acid, as reported in the primary literature, was conducted using a static isothermal equilibration method. This section provides a detailed methodology based on established protocols for this technique.

Static Isothermal Equilibration Method

This method, also known as the shake-flask method, is considered the gold standard for determining equilibrium solubility. It involves equilibrating an excess amount of the solid solute with the solvent at a constant temperature until the concentration of the solute in the solution reaches a constant value, indicating saturation.

Materials and Equipment:

  • 4-Methyl-3-nitro-benzoic acid (solute)

  • Organic solvents (high purity)

  • Sealed amber glass bottles or vials

  • Constant temperature water bath or incubator capable of maintaining 298.15 ± 0.1 K

  • Analytical balance

  • UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Shaker or magnetic stirrer

Procedure:

  • Preparation of Saturated Solutions:

    • An excess amount of crystalline 4-methyl-3-nitro-benzoic acid is added to a series of sealed amber glass bottles, each containing one of the organic solvents. The presence of excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

    • The bottles are tightly sealed to prevent solvent evaporation.

  • Equilibration:

    • The sealed bottles are placed in a constant temperature water bath or incubator set at 298.15 K (25 °C).

    • The mixtures are agitated (e.g., using an orbital shaker or magnetic stirrer) for a sufficient period to allow the system to reach equilibrium. A typical equilibration time is at least 3 days, with periodic agitation to facilitate mixing.

  • Sample Withdrawal and Preparation:

    • After the equilibration period, the agitation is stopped, and the bottles are left undisturbed in the constant temperature bath to allow the undissolved solid to settle.

    • A sample of the supernatant (the clear, saturated solution) is carefully withdrawn using a pre-warmed or temperature-equilibrated syringe.

    • The withdrawn sample is immediately filtered through a syringe filter to remove any remaining solid particles. This step is critical to prevent artificially high concentration measurements.

  • Concentration Analysis (UV-Vis Spectrophotometry):

    • A known volume of the filtered saturated solution is accurately diluted with the respective pure solvent to a concentration that falls within the linear range of the UV-Vis spectrophotometer.

    • The absorbance of the diluted solution is measured at the wavelength of maximum absorbance (λmax) for 4-methyl-3-nitro-benzoic acid in that specific solvent.

    • The concentration of 4-methyl-3-nitro-benzoic acid in the saturated solution is then determined using a previously established calibration curve of absorbance versus concentration for the compound in the same solvent.

  • Data Calculation:

    • The mole fraction solubility (x) is calculated from the molar concentration of the saturated solution and the molar properties of the solvent.

Mandatory Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the static isothermal equilibration method for determining the solubility of 4-methyl-3-nitro-benzoic acid.

G prep Preparation of Supersaturated Solution equil Isothermal Equilibration (298.15 K, >= 3 days) prep->equil Agitation settle Settling of Excess Solid equil->settle sample Withdrawal of Supernatant settle->sample filter Syringe Filtration (0.45 µm) sample->filter dilute Dilution of Saturated Solution filter->dilute analyze UV-Vis Spectrophotometric Analysis dilute->analyze calc Calculation of Mole Fraction Solubility analyze->calc

Caption: Workflow for the static isothermal equilibration method.

Logical Relationship of Solubility

This diagram illustrates the general trend of solubility of 4-methyl-3-nitro-benzoic acid in different classes of organic solvents based on the provided data.

G cluster_solute 4-Methyl-3-nitro-benzoic Acid solute C₈H₇NO₄ alcohols Alcohols solute->alcohols Good to Moderate Solubility ethers Ethers solute->ethers High Solubility (e.g., THF, 1,4-Dioxane) esters Esters solute->esters Good to Moderate Solubility nitriles Alkanenitriles solute->nitriles Moderate Solubility (e.g., Acetonitrile)

Caption: Solubility trends of 4-methyl-3-nitro-benzoic acid.

References

4-methyl-3-nitro-benzoic acid CAS number and IUPAC name

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

This document provides a comprehensive technical overview of 4-methyl-3-nitrobenzoic acid (CAS No: 96-98-0), a versatile chemical intermediate with significant applications in pharmaceutical synthesis and cancer research. This guide details its chemical identity, physicochemical properties, relevant experimental protocols, and its notable biological activity as an inhibitor of cancer cell migration. The information is structured to support advanced research and development activities.

Chemical Identity and Properties

4-Methyl-3-nitrobenzoic acid is an aromatic carboxylic acid characterized by a benzene ring substituted with a methyl, a nitro, and a carboxyl group. Its structure lends it to a variety of chemical transformations, making it a valuable precursor in organic synthesis.

IUPAC Name: 4-methyl-3-nitrobenzoic acid[1] CAS Number: 96-98-0[2][3][4][5]

Physicochemical Data

The key physical and chemical properties of 4-methyl-3-nitrobenzoic acid are summarized in the table below for easy reference.

PropertyValueSource(s)
Molecular Formula C₈H₇NO₄[2][3][4][5]
Molecular Weight 181.15 g/mol [3][5][6]
Appearance White to light yellow crystalline powder or prismatic crystals[7][8]
Melting Point 187-190 °C[3]
Solubility Insoluble in water; Soluble in organic solvents like ethanol and acetone.[8]
LogP 2.35[2]
Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of 4-methyl-3-nitrobenzoic acid. The following table summarizes key spectral features.

TechniqueData HighlightsSource(s)
¹H NMR Spectra available for review. Key signals correspond to the aromatic protons, the methyl group protons, and the carboxylic acid proton.[7][9]
IR Spectroscopy FTIR and FT-Raman spectra have been recorded. Characteristic peaks for C=O (carboxyl), N-O (nitro), C-N, and aromatic C-H stretches are present.[7]
Mass Spectrometry Molecular ion peak consistent with the molecular weight of 181.15 g/mol .[7]

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of research. This section provides protocols for the synthesis and analysis of 4-methyl-3-nitrobenzoic acid.

Synthesis: Nitration of 4-Methylbenzoic Acid

4-Methyl-3-nitrobenzoic acid is commonly synthesized via the electrophilic aromatic substitution (nitration) of 4-methylbenzoic acid (p-toluic acid).

Materials:

  • 4-methylbenzoic acid (p-toluic acid)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Crushed Ice

  • Deionized Water

  • Ethanol

Procedure:

  • Cooling: In a round-bottomed flask equipped with a magnetic stirrer, add 4-methylbenzoic acid to an excess of concentrated sulfuric acid. Cool the mixture to 0-5 °C in an ice-salt bath.

  • Preparation of Nitrating Mixture: Separately, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a cooled vessel.

  • Nitration: Add the cold nitrating mixture dropwise to the stirred solution of 4-methylbenzoic acid. The temperature must be maintained below 15 °C throughout the addition to prevent over-nitration and side-product formation.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to stir for an additional 15-30 minutes at room temperature.

  • Quenching: Carefully pour the reaction mixture over a large volume of crushed ice with stirring. This will cause the crude product to precipitate out of the solution.

  • Isolation: Isolate the precipitated solid by vacuum filtration, washing the filter cake thoroughly with cold deionized water to remove residual acids.

  • Purification: The crude product can be purified by recrystallization from ethanol to yield pure 4-methyl-3-nitrobenzoic acid.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

This protocol describes a validated HPLC method for the quantification of 4-methyl-3-nitrobenzoic acid in biological matrices, specifically mouse serum.

Instrumentation & Conditions:

  • HPLC System: Standard HPLC with UV detector.

  • Column: Intertex C₁₈ (150 mm × 4.6 mm, 5 µm)[8]

  • Mobile Phase: A 50:50 (v/v) mixture of phosphoric acid (pH adjusted to 3.0) and acetonitrile.[8] For MS compatibility, formic acid can be substituted for phosphoric acid.[2]

  • Flow Rate: 1.0 mL/min[8]

  • Column Temperature: 25 °C[8]

  • Detection: UV at 230 nm[8]

  • Injection Volume: 20 µL

Sample Preparation (Serum):

  • Protein Precipitation: Add acetonitrile to the serum sample to precipitate proteins.

  • Centrifugation: Vortex the mixture and then centrifuge to pellet the precipitated proteins.

  • Extraction: Collect the supernatant containing the analyte.

  • Analysis: Inject the supernatant directly into the HPLC system.

Applications in Drug Development & Research

4-Methyl-3-nitrobenzoic acid serves as a crucial intermediate in the synthesis of various pharmaceuticals, including analgesics and anti-inflammatory drugs. More recently, it has been identified as a compound of interest in oncology for its anti-metastatic properties.

Inhibition of Cancer Cell Migration

Research has demonstrated that 4-methyl-3-nitrobenzoic acid is a potent inhibitor of cancer cell chemotaxis. A study on non-small cell lung cancer (NSCLC) cells found that the compound significantly inhibits cell migration induced by Epidermal Growth Factor (EGF). This inhibitory effect is attributed to the impairment of EGF-induced cofilin phosphorylation and subsequent actin polymerization, both of which are critical processes for cell motility. This finding suggests its potential for development as a novel anti-metastasis drug.

Signaling Pathway and Mechanism of Action

The diagram below illustrates the EGF-induced signaling pathway leading to cell migration and highlights the inhibitory action of 4-methyl-3-nitrobenzoic acid. EGF binding to its receptor (EGFR) activates downstream pathways, including those that regulate the actin-binding protein cofilin. Active (dephosphorylated) cofilin severs actin filaments, creating free barbed ends for rapid actin polymerization, which drives the protrusion of the cell membrane (lamellipodia) and facilitates cell movement. 4-Methyl-3-nitrobenzoic acid disrupts this process by inhibiting the necessary phosphorylation changes in cofilin.

EGF_Signaling_Pathway EGF EGF EGFR EGFR Activation EGF->EGFR Binds Downstream Downstream Signaling (e.g., PI3K, PLC) EGFR->Downstream Cofilin_P Cofilin-P (Inactive) Downstream->Cofilin_P Regulates Cofilin_Active Cofilin (Active) Cofilin_P->Cofilin_Active Dephosphorylation ActinPoly Actin Polymerization & Barbed End Formation Cofilin_Active->ActinPoly Induces Severing Migration Cell Migration & Metastasis ActinPoly->Migration Drives Inhibitor 4-methyl-3-nitro- benzoic acid Inhibitor->Cofilin_P Inhibits Phosphorylation Dynamics

Caption: EGF signaling pathway leading to cell migration and inhibition by 4-methyl-3-nitrobenzoic acid.

References

Synthesis of 4-Methyl-3-Nitrobenzoic Acid from p-Toluic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-methyl-3-nitrobenzoic acid from p-toluic acid. The core of this process involves the electrophilic aromatic substitution reaction of nitration, a fundamental transformation in organic chemistry with wide applications in the pharmaceutical and fine chemical industries. This document details the experimental protocol, presents key data in a structured format, and illustrates the process workflow.

Introduction

4-Methyl-3-nitrobenzoic acid is a valuable intermediate in the synthesis of various pharmaceutical compounds and other specialty chemicals. Its structure, featuring a carboxylic acid, a methyl group, and a nitro group on a benzene ring, provides multiple points for further functionalization. The synthesis from readily available p-toluic acid is a common and instructive example of directing group effects in electrophilic aromatic substitution. The methyl group is an activating, ortho-, para-director, while the carboxylic acid group is a deactivating, meta-director. The nitration of p-toluic acid primarily yields the 3-nitro isomer due to the directing influence of the methyl group to the positions ortho to it, one of which is also meta to the carboxyl group.

Physicochemical Properties

A summary of the key physical and chemical properties of the starting material and the final product is presented in Table 1.

Table 1: Physicochemical Data of p-Toluic Acid and 4-Methyl-3-nitrobenzoic Acid

Propertyp-Toluic Acid4-Methyl-3-nitrobenzoic Acid
IUPAC Name 4-Methylbenzoic acid4-Methyl-3-nitrobenzoic acid
Synonyms p-Toluic acid, Crithminic acid3-Nitro-p-toluic acid
CAS Number 99-94-596-98-0
Molecular Formula C₈H₈O₂C₈H₇NO₄
Molecular Weight 136.15 g/mol [1]181.15 g/mol [2]
Appearance White crystalline solid[1]Yellow crystalline powder[2]
Melting Point 180-182 °C[1]187-190 °C
Solubility Sparingly soluble in water, soluble in acetone and ethanol.[1]Sparingly soluble in water, soluble in ethanol and acetone.

Experimental Protocol: Nitration of p-Toluic Acid

This protocol is a detailed method for the laboratory-scale synthesis of 4-methyl-3-nitrobenzoic acid.

Materials:

  • p-Toluic acid

  • Concentrated sulfuric acid (98%)

  • Concentrated nitric acid (70%)

  • Ice

  • Distilled water

  • Ethanol

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Beaker

  • Büchner funnel and flask

  • Filter paper

  • Melting point apparatus

  • Standard laboratory glassware

Procedure:

  • Preparation of the Nitrating Mixture: In a clean and dry dropping funnel, carefully add 15 mL of concentrated nitric acid to 25 mL of concentrated sulfuric acid. Cool the mixture in an ice bath.

  • Dissolution of Starting Material: In a 250 mL round-bottom flask, place 10.0 g (0.073 mol) of p-toluic acid and 50 mL of concentrated sulfuric acid. Stir the mixture with a magnetic stirrer until the p-toluic acid is completely dissolved. Cool the flask in an ice bath to maintain a temperature between 0 and 5 °C.

  • Nitration Reaction: Slowly add the cold nitrating mixture dropwise from the dropping funnel to the stirred solution of p-toluic acid over a period of 30-45 minutes. It is crucial to maintain the reaction temperature below 10 °C throughout the addition to prevent over-nitration and side reactions.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 30 minutes. Then, remove the ice bath and let the mixture slowly warm to room temperature, continuing to stir for another hour.

  • Isolation of the Crude Product: Carefully pour the reaction mixture onto 200 g of crushed ice in a large beaker with constant stirring. A yellow precipitate of 4-methyl-3-nitrobenzoic acid will form.

  • Filtration and Washing: Allow the ice to melt completely, then collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with several portions of cold distilled water until the washings are neutral to litmus paper.

  • Purification by Recrystallization: Transfer the crude product to a beaker and add a minimal amount of hot ethanol to dissolve it. If the solution is colored, a small amount of activated charcoal can be added and the mixture heated for a few minutes. Filter the hot solution to remove the charcoal. Allow the filtrate to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Drying and Characterization: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a desiccator. Determine the yield and characterize the product by measuring its melting point and acquiring spectroscopic data (e.g., IR, NMR). A typical yield for this reaction is in the range of 70-85%.

Reaction Workflow and Logic

The synthesis of 4-methyl-3-nitrobenzoic acid from p-toluic acid follows a clear and logical workflow, which can be visualized as a directed graph.

Synthesis_Workflow cluster_start Starting Materials cluster_process Reaction & Workup cluster_purification Purification & Analysis cluster_product Final Product p_toluic_acid p-Toluic Acid reaction Nitration Reaction (0-10 °C) p_toluic_acid->reaction nitrating_mixture Nitrating Mixture (H₂SO₄ + HNO₃) nitrating_mixture->reaction quenching Quenching on Ice reaction->quenching filtration_wash Filtration & Washing quenching->filtration_wash recrystallization Recrystallization (Ethanol) filtration_wash->recrystallization drying Drying recrystallization->drying characterization Characterization (MP, Spectroscopy) drying->characterization final_product 4-Methyl-3-nitrobenzoic Acid characterization->final_product

Caption: Experimental workflow for the synthesis of 4-methyl-3-nitrobenzoic acid.

The directing effects of the substituents on the aromatic ring are a key logical consideration in this synthesis.

Directing_Effects p_toluic p-Toluic Acid methyl_group Methyl Group (-CH₃) Activating, Ortho-Para Director p_toluic->methyl_group carboxyl_group Carboxyl Group (-COOH) Deactivating, Meta Director p_toluic->carboxyl_group nitration Nitration (Electrophilic Attack by NO₂⁺) methyl_group->nitration Directs to positions 2, 3, 5, 6 carboxyl_group->nitration Directs to positions 3, 5 product Major Product: 4-Methyl-3-nitrobenzoic Acid nitration->product Synergistic direction to position 3

Caption: Logic of regioselectivity in the nitration of p-toluic acid.

Spectroscopic Characterization

Characterization of the final product is essential to confirm its identity and purity.

  • Infrared (IR) Spectroscopy: The IR spectrum of 4-methyl-3-nitrobenzoic acid would show characteristic absorption bands. The O-H stretch of the carboxylic acid will appear as a broad band around 3000 cm⁻¹. The C=O stretch of the carboxylic acid will be a strong absorption around 1700 cm⁻¹. The asymmetric and symmetric stretches of the nitro group (-NO₂) will appear as strong bands around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum would show a singlet for the methyl group protons around 2.5 ppm. The aromatic protons would appear as distinct signals in the downfield region (7.5-8.5 ppm), with splitting patterns indicative of their substitution pattern. The carboxylic acid proton would be a broad singlet further downfield.

    • ¹³C NMR: The carbon NMR spectrum would show distinct signals for the methyl carbon, the aromatic carbons, and the carbonyl carbon of the carboxylic acid.

An observed FTIR spectrum for 4-methyl-3-nitrobenzoic acid has been reported in the literature, confirming the presence of the key functional groups.[3]

Safety Considerations

  • Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Handle them with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • The nitration reaction is exothermic. Proper temperature control is crucial to prevent the reaction from becoming uncontrollable.

  • Organic solvents like ethanol are flammable. Avoid open flames during the recrystallization process.

This guide provides a comprehensive framework for the synthesis and characterization of 4-methyl-3-nitrobenzoic acid. Researchers and professionals in drug development can utilize this information for the efficient and safe production of this important chemical intermediate.

References

Potential Research Applications of MNBA: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the research applications for two distinct compounds commonly abbreviated as MNBA: 4-methyl-3-nitrobenzoic acid , a promising anti-metastatic agent, and N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) , a potent mutagen and carcinogen widely used as a tool in cancer research. This document outlines their core mechanisms, associated signaling pathways, detailed experimental protocols, and quantitative data to facilitate their application in a research setting.

Section 1: 4-Methyl-3-Nitrobenzoic Acid - A Novel Inhibitor of Cancer Cell Migration

4-Methyl-3-nitrobenzoic acid has emerged as a potential anti-cancer agent due to its ability to inhibit cancer cell migration and chemotaxis, key processes in tumor metastasis.[1][2]

Core Mechanism of Action

4-Methyl-3-nitrobenzoic acid exerts its anti-migratory effects by interfering with the epidermal growth factor (EGF) signaling pathway. Specifically, it has been shown to impair EGF-induced cofilin phosphorylation and actin polymerization in non-small cell lung cancer (NSCLC) cells.[2] Cofilin is a critical regulator of actin dynamics, and its phosphorylation leads to the cytoskeletal rearrangements necessary for cell movement. By inhibiting this process, 4-methyl-3-nitrobenzoic acid effectively halts the migratory machinery of cancer cells.

Signaling Pathway

The inhibitory effect of 4-methyl-3-nitrobenzoic acid on cell migration is primarily mediated through the disruption of the EGF-induced signaling cascade that governs actin dynamics. The pathway can be visualized as follows:

EGF_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt ROCK ROCK Akt->ROCK LIMK LIMK ROCK->LIMK Cofilin_P Cofilin-P (Inactive) LIMK->Cofilin_P Cofilin Cofilin (Active) Cofilin_P->Cofilin Actin_Poly Actin Polymerization Cofilin->Actin_Poly Migration Cell Migration Actin_Poly->Migration MNBA 4-methyl-3-nitrobenzoic acid MNBA->Cofilin_P Inhibits dephosphorylation

EGF-induced cell migration pathway and the inhibitory action of 4-methyl-3-nitrobenzoic acid.
Experimental Protocols

This protocol is adapted for A549 non-small cell lung cancer cells and can be modified for other adherent cell lines.[3][4][5][6][7]

  • Cell Culture: Culture A549 cells in DMEM supplemented with 10% FBS and penicillin/streptomycin.

  • Starvation: Prior to the assay, starve the cells in serum-free medium for 24 hours.

  • Cell Seeding: Resuspend the starved cells in serum-free medium and seed 1 x 105 cells into the upper chamber of a Transwell insert (8 µm pore size).

  • Treatment: Add 4-methyl-3-nitrobenzoic acid at desired concentrations to the upper chamber.

  • Chemoattractant: In the lower chamber, add medium containing 50 ng/mL EGF as a chemoattractant.

  • Incubation: Incubate the plate at 37°C for 24 hours.

  • Cell Removal: After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde and stain with 0.1% crystal violet.

  • Quantification: Count the number of migrated cells in several random fields under a microscope.

This protocol describes a subcutaneous xenograft model in SCID mice to evaluate the synergistic anti-tumor and anti-metastatic effects of 4-methyl-3-nitrobenzoic acid and Paclitaxel.[1][8][9][10][11][12]

  • Animal Model: Use female severe combined immunodeficient (SCID) mice, 4-6 weeks old.

  • Cell Line: Utilize a metastatic human breast cancer cell line, such as MDA-MB-231.

  • Cell Implantation: Subcutaneously inject 2 x 106 MDA-MB-231 cells suspended in a mixture of PBS and Matrigel into the mammary fat pad of each mouse.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100 mm³).

  • Treatment Groups:

    • Vehicle control (e.g., DMSO or saline).

    • 4-methyl-3-nitrobenzoic acid alone (dose to be determined by pilot studies).

    • Paclitaxel alone (standard dose, e.g., 10 mg/kg).

    • Combination of 4-methyl-3-nitrobenzoic acid and Paclitaxel.

  • Drug Administration: Administer treatments via an appropriate route (e.g., intraperitoneal injection) for a specified duration (e.g., 4 weeks).

  • Monitoring: Monitor tumor growth by caliper measurements twice weekly. Monitor animal weight and general health.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the primary tumors for weighing and histological analysis. Examine lungs and other organs for metastatic lesions.

Quantitative Data
Parameter Finding Reference
In Vitro Cell Migration Significantly inhibits EGF-induced chemotaxis and chemokinesis in NSCLC and breast cancer cells.[1][2]
In Vivo Tumor Growth Synergistically inhibits primary tumor growth with Paclitaxel in a breast cancer xenograft model.[1]
In Vivo Metastasis Synergistically inhibits metastasis in a breast cancer xenograft model.[1]

Section 2: N-Methyl-N'-nitro-N-nitrosoguanidine (MNNG) - A Tool for Studying DNA Damage and Carcinogenesis

N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) is a potent monofunctional alkylating agent widely used in experimental cancer research to induce mutations and carcinogenesis, particularly in the gastrointestinal tract.[13]

Core Mechanism of Action

MNNG acts as a direct-acting SN1 alkylating agent, meaning it does not require metabolic activation. Its primary mechanism of action is the methylation of DNA bases, with a high propensity for alkylating oxygen atoms. The most significant mutagenic lesion induced by MNNG is the formation of O6-methylguanine (O6-meG). This adduct readily mispairs with thymine during DNA replication, leading to G:C to A:T transition mutations if not repaired.[14][15]

DNA Damage and Repair Pathways

The DNA damage induced by MNNG triggers a complex cellular response involving multiple DNA repair pathways.

MNNG_DDR_Pathway MNNG MNNG DNA DNA MNNG->DNA Alkylation O6meG O6-methylguanine DNA->O6meG MGMT MGMT (O6-methylguanine-DNA methyltransferase) O6meG->MGMT Direct Repair Replication DNA Replication O6meG->Replication Repair Error-free Repair MGMT->Repair Mismatch O6-meG:T Mismatch Replication->Mismatch MMR Mismatch Repair (MMR) (MSH2, MLH1, etc.) Mismatch->MMR Recognition Mutation G:C to A:T Transition Mutation Mismatch->Mutation Replication past lesion Apoptosis Apoptosis MMR->Apoptosis Signaling

Cellular response to MNNG-induced DNA damage.
Experimental Protocols

The HPRT (hypoxanthine-guanine phosphoribosyltransferase) gene mutation assay is a common method to assess the mutagenic potential of chemicals in mammalian cells.[15][16][17][18][19]

  • Cell Line: Use a suitable mammalian cell line, such as Chinese Hamster Ovary (CHO) or V79 cells, which are heterozygous for the X-linked HPRT gene.

  • Cell Culture: Maintain cells in appropriate culture medium.

  • Treatment: Expose exponentially growing cells to various concentrations of MNNG for a defined period (e.g., 2-4 hours). Include positive (e.g., ethyl methanesulfonate) and negative (vehicle) controls.

  • Expression Period: After treatment, wash the cells and culture them in non-selective medium for a period (e.g., 6-8 days) to allow for the expression of the mutant phenotype.

  • Mutant Selection: Plate a known number of cells in medium containing a selective agent, such as 6-thioguanine (6-TG). Only HPRT-deficient (mutant) cells will survive and form colonies.

  • Plating Efficiency: Concurrently, plate a smaller number of cells in non-selective medium to determine the plating efficiency (survival) for each treatment group.

  • Colony Staining and Counting: After a suitable incubation period (e.g., 10-14 days), stain and count the colonies in both selective and non-selective plates.

  • Mutation Frequency Calculation: Calculate the mutation frequency as the number of mutant colonies per survivor, adjusted for the plating efficiency of the untreated control.

This protocol describes the induction of gastric tumors in rats using MNNG administered in drinking water.[20][21][22][23][24][25][26][27][28][29][30]

  • Animal Model: Use male Wistar or Sprague-Dawley rats, 6-8 weeks old.

  • MNNG Solution: Prepare a fresh solution of MNNG in drinking water at a concentration of 50-100 µg/mL. Protect the solution from light.

  • Administration: Provide the MNNG-containing water to the rats ad libitum for a specified period (e.g., 20-40 weeks).

  • Observation Period: After the MNNG administration period, provide the rats with regular tap water and observe them for the development of clinical signs of illness.

  • Endpoint: The study can be terminated at a predetermined time point (e.g., 52 weeks) or when animals become moribund.

  • Necropsy and Histopathology: At termination, perform a thorough necropsy, with a particular focus on the gastrointestinal tract. Collect the stomach and intestines, open them along the greater curvature, and examine for tumors. Fix all tissues in 10% neutral buffered formalin for histopathological evaluation.

  • Data Collection: Record the incidence, multiplicity, size, and location of all tumors. Characterize the tumors histologically (e.g., adenocarcinoma, squamous cell carcinoma).

Quantitative Data

The mutagenic and carcinogenic effects of MNNG are well-documented and dose-dependent.

In Vitro Mutagenicity

Assay Cell Line MNNG Concentration Mutation Frequency (per 106 cells) Reference
HPRT AssayV791 µg/mL50 - 100[14]
HPRT AssayCHO0.5 µg/mL20 - 40[16]

In Vivo Carcinogenicity in Rats

MNNG Dose in Drinking Water Duration of Administration Observation Period Gastric Tumor Incidence (%) Reference
83 µg/mL32 weeks72 weeks63 - 80 (ACI strain)[20]
100 µg/mL20 weeks40 weeks15[29]
100 µg/mL + 10% NaCl diet20 weeks40 weeks59[22]
25 µg/mL32 weeks50 weeks~33 (stomach), ~40 (small intestine)[23]
50 µg/mL32 weeks50 weeks~33 (stomach), ~50 (small intestine)[23]
100 µg/mL32 weeks50 weeks~30 (stomach), ~56 (small intestine)[23]

Note: Tumor incidence can be significantly influenced by the rat strain, diet, and other experimental conditions.

Conclusion

Both 4-methyl-3-nitrobenzoic acid and N-methyl-N'-nitro-N-nitrosoguanidine, despite sharing the "MNBA" acronym in some contexts, offer distinct and valuable applications for researchers. 4-Methyl-3-nitrobenzoic acid presents an exciting opportunity for the development of novel anti-metastatic therapies, while MNNG remains an indispensable tool for elucidating the fundamental mechanisms of DNA damage, repair, and carcinogenesis. The protocols and data presented in this guide are intended to serve as a foundational resource for scientists and professionals in the field of drug discovery and cancer research.

References

The Cornerstone of Complex Syntheses: 4-Methyl-3-nitro-benzoic Acid as a Versatile Chemical Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: In the intricate landscape of organic synthesis and pharmaceutical development, the strategic selection of chemical intermediates is paramount to the successful construction of complex molecular architectures. 4-Methyl-3-nitro-benzoic acid, a seemingly unassuming aromatic compound, emerges as a pivotal building block, offering a unique combination of functional groups that unlock diverse synthetic pathways. This technical guide provides a comprehensive overview of 4-methyl-3-nitro-benzoic acid, detailing its physicochemical properties, spectroscopic profile, synthesis protocols, and its crucial role as an intermediate in the synthesis of high-value molecules, including active pharmaceutical ingredients (APIs).

Physicochemical and Spectroscopic Profile

4-Methyl-3-nitro-benzoic acid presents as a light yellow to white crystalline solid.[1][2] Its molecular structure, featuring a carboxylic acid, a methyl group, and a nitro group attached to a benzene ring, provides a rich platform for a variety of chemical transformations.[1][3] The electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring, while the carboxylic acid moiety serves as a handle for derivatization.[1]

Table 1: Physicochemical Properties of 4-Methyl-3-nitro-benzoic Acid

PropertyValueReference(s)
CAS Number96-98-0[1]
Molecular FormulaC₈H₇NO₄[1]
Molecular Weight181.15 g/mol [1]
Melting Point187-190 °C[1][2]
AppearanceLight yellow to yellow solid/white to light yellow crystal powder[1][2]
SolubilityInsoluble in water[4][5]

Table 2: Spectroscopic Data for 4-Methyl-3-nitro-benzoic Acid

Spectroscopic TechniqueKey Features and ObservationsReference(s)
¹H NMR Spectra available in DMSO-d₆. Expected signals for aromatic protons, methyl protons, and the carboxylic acid proton.[3]
Infrared (IR) Spectroscopy Characteristic peaks for C=O stretching of the carboxylic acid, N-O stretching of the nitro group, and C-H stretching of the aromatic ring and methyl group.[1][6]
Mass Spectrometry (MS) Provides the molecular ion peak corresponding to the compound's molecular weight.[6]

Synthesis of 4-Methyl-3-nitro-benzoic Acid: Experimental Protocol

The primary route for the synthesis of 4-methyl-3-nitro-benzoic acid involves the nitration of p-toluic acid (4-methylbenzoic acid). The following is a generalized experimental protocol based on established nitration procedures for benzoic acid derivatives.

Reaction: Nitration of p-Toluic Acid

Materials:

  • p-Toluic acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃, sp. gr. 1.42)

  • Ice

  • Distilled Water

  • Ethanol (for recrystallization)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Buchner funnel and filter flask

  • Beakers

  • Heating mantle or water bath

Procedure:

  • Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer, carefully add p-toluic acid to chilled concentrated sulfuric acid while stirring in an ice bath. Continue stirring until all the solid has dissolved.

  • Preparation of the Nitrating Mixture: In a separate beaker, cautiously prepare a mixture of concentrated nitric acid and concentrated sulfuric acid. Cool this mixture in an ice bath.

  • Nitration: Slowly add the cold nitrating mixture to the dissolved p-toluic acid solution via a dropping funnel. Maintain the reaction temperature between 0-10 °C throughout the addition using the ice bath. Vigorous stirring is essential to ensure proper mixing and heat dissipation.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to stir at a low temperature for a specified period to ensure the reaction goes to completion.

  • Quenching: Carefully pour the reaction mixture onto a large volume of crushed ice with stirring. This will cause the crude 4-methyl-3-nitro-benzoic acid to precipitate out of the solution.

  • Isolation of the Product: Isolate the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with copious amounts of cold water to remove any residual acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product as a crystalline solid.[2]

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature.

Yield: The yield of this reaction is typically high, but will depend on the precise reaction conditions and scale.

Application in Drug Development: A Key Intermediate for Telmisartan

4-Methyl-3-nitro-benzoic acid and its isomers are critical intermediates in the pharmaceutical industry. One of the most notable applications is in the synthesis of Telmisartan, an angiotensin II receptor antagonist used for the treatment of hypertension. While the direct starting material in some reported syntheses is the isomeric 3-methyl-4-nitrobenzoic acid, the synthetic transformations are analogous and highlight the utility of this structural motif.

The synthesis of Telmisartan involves the construction of a complex bis-benzimidazole core. The nitro and carboxylic acid functionalities of the starting material are sequentially manipulated to build this heterocyclic system.

Below is a diagram illustrating a generalized synthetic pathway to a key bis-benzimidazole intermediate of Telmisartan, starting from a methyl-nitrobenzoic acid derivative.

Telmisartan_Synthesis_Intermediate A 3-Methyl-4-nitrobenzoic acid B Esterification (e.g., MeOH, H₂SO₄) A->B Step 1 C Methyl 3-methyl-4-nitrobenzoate B->C D Reduction of Nitro Group (e.g., H₂, Pd/C) C->D Step 2 E Methyl 4-amino-3-methylbenzoate D->E F Acylation (Butyryl chloride) E->F Step 3 G Methyl 4-(butyrylamino)-3-methylbenzoate F->G H Nitration (HNO₃, H₂SO₄) G->H Step 4 I Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate H->I J Reduction of Nitro Group (e.g., H₂, Pd/C) I->J Step 5 K Diamino Intermediate J->K L Cyclization (e.g., Acetic Acid) K->L Step 6 M Benzimidazole Intermediate L->M

Caption: Synthetic pathway to a key benzimidazole intermediate for Telmisartan.

Logical Workflow for Quality Control and Further Reactions

The utility of 4-methyl-3-nitro-benzoic acid as an intermediate necessitates a robust quality control workflow and a clear understanding of its potential downstream reactions.

QC_and_Reactions cluster_QC Quality Control of 4-Methyl-3-nitro-benzoic Acid cluster_Reactions Key Downstream Reactions Purity Assessment Purity Assessment Spectroscopic Verification Spectroscopic Verification Purity Assessment->Spectroscopic Verification Confirms Identity Melting Point Determination Melting Point Determination Purity Assessment->Melting Point Determination Confirms Purity Reduction of Nitro Group Reduction of Nitro Group Purity Assessment->Reduction of Nitro Group Proceed if Pure Esterification/Amidation of Carboxylic Acid Esterification/Amidation of Carboxylic Acid Purity Assessment->Esterification/Amidation of Carboxylic Acid Proceed if Pure Nucleophilic Aromatic Substitution Nucleophilic Aromatic Substitution Purity Assessment->Nucleophilic Aromatic Substitution Proceed if Pure 4-Methyl-3-nitro-benzoic Acid 4-Methyl-3-nitro-benzoic Acid 4-Methyl-3-nitro-benzoic Acid->Purity Assessment

References

In-Depth Technical Guide: Health and Safety Data for 4-Methyl-3-Nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available health and safety data for 4-methyl-3-nitrobenzoic acid (CAS No. 96-98-0). The information is compiled from various safety data sheets, regulatory databases, and scientific literature to support safe handling and inform risk assessments in a research and drug development context.

Physicochemical and Toxicological Data

The following tables summarize the key quantitative data for 4-methyl-3-nitrobenzoic acid.

Physical and Chemical Properties
PropertyValueSource(s)
Molecular Formula C₈H₇NO₄
Molecular Weight 181.15 g/mol
Appearance White to light yellow crystalline powder[1]
Melting Point 187-190 °C[1]
Boiling Point 314.24 °C at 760 mmHg[1]
Water Solubility Insoluble[2]
GHS Hazard Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for 4-methyl-3-nitrobenzoic acid[1][2]:

Hazard ClassHazard CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation
Acute Toxicity Data

Note: The absence of specific LD50/LC50 values necessitates a cautious approach to handling, adhering to the precautionary statements associated with its GHS classification.

Experimental Protocols

Detailed experimental protocols for the specific toxicological studies on 4-methyl-3-nitrobenzoic acid are not publicly available. However, the GHS classifications are based on standardized methodologies, such as those outlined by the Organisation for Economic Co-operation and Development (OECD). Below are descriptions of the likely experimental protocols used to determine the observed hazards.

Bacterial Reverse Mutation Test (Ames Test)

A genetic toxicology study conducted by the National Toxicology Program (NTP) found 4-methyl-3-nitrobenzoic acid to be positive in the Ames test, indicating it is mutagenic in bacteria.

Principle: The Ames test uses strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize this essential amino acid and require it in their growth medium). The assay evaluates the ability of a test chemical to cause mutations that restore the bacteria's ability to synthesize histidine, allowing them to grow on a histidine-free medium.

General Protocol:

  • Strain Selection: At least five strains of S. typhimurium are typically used, including TA98, TA100, TA1535, and TA1537, to detect different types of mutations (frameshift and base-pair substitutions).

  • Metabolic Activation: The test is performed both with and without a mammalian metabolic activation system (S9 fraction, typically from rat liver) to mimic the metabolic processes in mammals that can convert a non-mutagenic compound into a mutagenic one.

  • Exposure: The bacterial strains are exposed to a range of concentrations of the test substance, along with positive and negative (solvent) controls.

  • Plating and Incubation: The treated bacteria are plated on a minimal agar medium lacking histidine. The plates are incubated at 37°C for 48-72 hours.

  • Scoring: A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies (colonies that can grow without added histidine) compared to the negative control.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate a known biological effect of 4-methyl-3-nitrobenzoic acid and a general workflow for handling chemical spills.

Inhibition of EGF-Induced Cancer Cell Migration

Scientific literature indicates that 4-methyl-3-nitrobenzoic acid can inhibit the migration of non-small cell lung cancer cells. This effect is mediated through the disruption of the Epidermal Growth Factor (EGF) signaling pathway that regulates cell motility.

EGF_Signaling_Pathway cluster_membrane Cell Membrane EGFR EGFR Cofilin_P p-Cofilin (Inactive) EGFR->Cofilin_P Induces Phosphorylation EGF EGF EGF->EGFR Binds Cofilin Cofilin (Active) Cofilin_P->Cofilin Actin_Poly Actin Polymerization Cofilin->Actin_Poly Promotes Cell_Migration Cell Migration Actin_Poly->Cell_Migration Leads to MNBA 4-Methyl-3-nitro- benzoic acid MNBA->Cofilin_P Inhibits Dephosphorylation

Caption: EGF signaling pathway and the inhibitory effect of 4-methyl-3-nitrobenzoic acid.

Chemical Spill Response Workflow

This diagram outlines a logical workflow for responding to a spill of 4-methyl-3-nitrobenzoic acid in a laboratory setting.

Spill_Response_Workflow Spill Spill Occurs Assess Assess Spill Size & Personal Risk Spill->Assess Evacuate Evacuate Area & Alert Supervisor Assess->Evacuate Large or Unmanageable Don_PPE Don Appropriate PPE (Gloves, Goggles, Respirator) Assess->Don_PPE Small & Manageable Contain Contain Spill with Inert Absorbent Don_PPE->Contain Collect Collect Absorbed Material into a Labeled Waste Container Contain->Collect Decontaminate Decontaminate Spill Area with Soap and Water Collect->Decontaminate Dispose Dispose of Waste According to Institutional Protocols Decontaminate->Dispose

Caption: Workflow for responding to a 4-methyl-3-nitrobenzoic acid spill.

Handling and Storage Recommendations

Engineering Controls:

  • Use in a well-ventilated area, preferably in a chemical fume hood.

  • Ensure easy access to a safety shower and eyewash station.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

  • Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with a particulate filter.

Handling:

  • Avoid contact with skin, eyes, and clothing.

  • Do not breathe dust.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Keep away from incompatible materials such as strong oxidizing agents and strong bases.

First Aid Measures

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

This guide is intended for informational purposes and should not be a substitute for a comprehensive risk assessment and adherence to all applicable safety regulations and institutional protocols. Always consult the most up-to-date Safety Data Sheet (SDS) for the specific product you are using.

References

thermal stability of 4-methyl-3-nitro-benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Thermal Stability of 4-Methyl-3-nitrobenzoic Acid

For researchers, scientists, and professionals in drug development, a thorough understanding of the thermal stability of chemical compounds is paramount for ensuring safety, predicting shelf-life, and defining processing parameters. This guide provides a comprehensive overview of the thermal properties of 4-methyl-3-nitrobenzoic acid, outlines key experimental protocols for its analysis, and presents a logical workflow for thermal stability assessment.

Physicochemical and Thermal Properties

4-Methyl-3-nitrobenzoic acid (CAS No: 96-98-0) is a crystalline solid that appears as a white to light yellow powder.[1][2] Its molecular structure, consisting of a benzene ring substituted with a carboxyl group, a methyl group, and a nitro group, dictates its chemical reactivity and thermal behavior. The presence of the nitro group, in particular, suggests that the compound may be thermally sensitive.

Data Presentation: Summary of Quantitative Data

The known physical and thermal properties of 4-methyl-3-nitrobenzoic acid are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular FormulaC8H7NO4[2]
Molecular Weight181.15 g/mol [2][3]
Melting Point187-190 °C[1][3]
Boiling Point314.24 °C (rough estimate)[4][5]
Decomposition TemperatureData not available[4]
Water Solubility<0.1 g/100 mL at 22 °C[5]
AppearanceWhite to light yellow crystalline powder[1][2]

Experimental Protocols for Thermal Analysis

To rigorously determine the thermal stability and decomposition characteristics of 4-methyl-3-nitrobenzoic acid, a suite of thermoanalytical techniques should be employed. The following sections detail the methodologies for Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC).

Thermogravimetric Analysis (TGA)

TGA is utilized to measure changes in the mass of a sample as a function of temperature or time, providing information on thermal stability and decomposition kinetics.[8]

Objective: To determine the onset temperature of decomposition and the mass loss profile of 4-methyl-3-nitrobenzoic acid.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of finely ground 4-methyl-3-nitrobenzoic acid into a suitable crucible (e.g., alumina).[9]

  • Instrument Setup:

    • Place the sample crucible onto the TGA balance.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 30-50 mL/min to prevent oxidative decomposition.[9][10]

  • Heating Program:

    • Equilibrate the sample at a starting temperature of 30 °C.

    • Heat the sample at a linear rate of 10 °C/min up to a final temperature of 400 °C. This heating rate is typical for TGA experiments.[11]

  • Data Collection: Continuously record the sample mass as a function of temperature.[8]

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature to obtain the TGA curve.

    • Calculate the first derivative of the TGA curve (DTG curve) to identify the temperatures of maximum mass loss rate.[11]

    • Determine the onset temperature of decomposition from the intersection of the baseline and the tangent of the decomposition step on the TGA curve.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held isothermally. It is used to determine melting point, enthalpy of fusion, and to detect exothermic decomposition events.[12][13]

Objective: To determine the melting point and enthalpy of fusion, and to identify any exothermic decomposition events of 4-methyl-3-nitrobenzoic acid.

Methodology:

  • Sample Preparation:

    • Accurately weigh 2-5 mg of 4-methyl-3-nitrobenzoic acid into a hermetically sealed aluminum pan.[10]

    • Prepare an empty, sealed aluminum pan to be used as a reference.[10]

  • Instrument Setup:

    • Place the sample and reference pans into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.[10]

  • Heating Program:

    • Equilibrate the sample at 30 °C.

    • Heat the sample at a controlled rate of 10 °C/min to a temperature above its melting point, for instance, 250 °C.[12]

  • Data Collection: Record the differential heat flow between the sample and the reference as a function of temperature.

  • Data Analysis:

    • Plot the heat flow versus temperature to generate a thermogram.

    • The melting point is determined as the peak temperature of the endothermic melting event.[12]

    • Integrate the area of the melting peak to calculate the enthalpy of fusion.

    • Observe the thermogram for any sharp, exothermic peaks that would indicate a decomposition event.

Accelerating Rate Calorimetry (ARC)

ARC is a highly sensitive technique used to study the thermal runaway potential of a substance under adiabatic conditions, which mimic a worst-case scenario of zero heat loss to the environment.[14][15]

Objective: To determine the onset temperature of self-accelerating decomposition and to characterize the pressure and temperature rise rates during a runaway reaction.[16]

Methodology:

  • Sample Preparation: Place 3-5 g of 4-methyl-3-nitrobenzoic acid into a closed, low-heat-capacity vessel (bomb), typically made of a non-reactive metal.[15]

  • Instrument Setup:

    • Position the sample bomb within the adiabatic calorimeter.

    • The system is operated in a "Heat-Wait-Search" mode.[14][17]

  • Experimental Procedure (Heat-Wait-Search):

    • The sample is heated in small temperature steps (e.g., 5-10 °C).[15]

    • After each step, the system waits for thermal equilibrium and then searches for any self-heating of the sample. The detection sensitivity is typically around 0.02 °C/min.[14][15]

    • If no exotherm is detected, the process repeats at the next higher temperature.

    • Once a self-heating rate above the threshold is detected, the instrument switches to an adiabatic mode, where the surrounding heaters match the sample's temperature, preventing any heat loss.[15]

  • Data Collection: The temperature and pressure inside the bomb are continuously monitored as a function of time until the reaction is complete.[16]

  • Data Analysis:

    • Plot temperature and pressure versus time.

    • Determine the onset temperature for the self-accelerating decomposition.

    • Calculate the rates of temperature and pressure rise (dT/dt and dP/dt) to assess the severity of the thermal runaway.

Experimental Workflow and Data Integration

The assessment of thermal stability is a multi-faceted process that involves a logical progression of experiments, from initial screening to detailed hazard analysis.

Thermal_Stability_Workflow cluster_0 Initial Screening cluster_1 Hazard Assessment cluster_2 Data Analysis & Reporting Sample Sample Preparation (4-methyl-3-nitrobenzoic acid) DSC Differential Scanning Calorimetry (DSC) Sample->DSC Determine Melting Point & Exothermic Decomposition TGA Thermogravimetric Analysis (TGA) Sample->TGA Determine Mass Loss & Decomposition Temperature Analysis Data Integration & Analysis DSC->Analysis TGA->Analysis ARC Accelerating Rate Calorimetry (ARC) ARC->Analysis Quantify Runaway Potential Analysis->ARC If Exotherm is Detected Report Technical Report & Safety Recommendations Analysis->Report

Caption: Workflow for assessing the thermal stability of 4-methyl-3-nitrobenzoic acid.

This workflow begins with initial screening using TGA and DSC to obtain fundamental thermal data. If DSC indicates a significant exothermic event, a more detailed hazard assessment using ARC is warranted to quantify the potential for a thermal runaway. The data from all techniques are then integrated to provide a comprehensive safety assessment.

References

Commercial Suppliers and Technical Guide for 4-Methyl-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability, synthesis, and biological application of 4-methyl-3-nitrobenzoic acid (CAS No. 96-98-0). The content is tailored for professionals in research and drug development, offering detailed experimental protocols and a summary of key data.

Commercial Availability

4-Methyl-3-nitrobenzoic acid is readily available from a variety of commercial suppliers, catering to different scales of research and manufacturing needs. The compound, also known as 3-nitro-p-toluic acid, is a valuable intermediate in organic synthesis, particularly for the development of pharmaceutical agents.[1][2] Below is a summary of offerings from several prominent suppliers.

SupplierPurity/GradeAvailable QuantitiesCAS NumberAdditional Information
Sigma-Aldrich 99%Not specified96-98-0Molecular Formula: CH₃C₆H₃(NO₂)CO₂H; Molecular Weight: 181.15
Thermo Scientific Chemicals 99%500 g96-98-0Originally part of the Acros Organics portfolio. Appears as a white to light yellow crystalline powder.
TCI Chemicals >99.0% (T)Not specified96-98-0Synonyms: 3-Nitro-p-toluic Acid. White to light yellow powder to crystal.
MedChemExpress Biochemical ReagentNot specified96-98-0For life science research. Not for patient use.
Pharmaffiliates High PurityNot specified96-98-0Molecular Formula: C₈H₇NO₄; Molecular Weight: 181.15
JOXBIO Pharmacy Grade/99.00%Inquire for bulk96-98-0Off-white to pale-yellow crystalline powder.
Lab Pro Inc. Min. 99.0% (T)500G96-98-0Physical State: Solid; Color: Very Pale Yellow.
ChemicalBook Varies by supplierVaries by supplier96-98-0Lists multiple suppliers including Shanghai Harvest Chemical and Ark Pharm, Inc.
Corey Organics High qualityNot specifiedNot explicitly stated for this specific compoundManufacturer in India.
Chinachemnet Not specifiedNot specified96-98-0Connects buyers with Chinese suppliers.
IndiaMART 98% (Technical Grade)Up to 15 MT/month96-98-0Offered by Kaival Chemicals Private Limited.

Synthesis of 4-Methyl-3-nitrobenzoic Acid: An Experimental Protocol

The synthesis of 4-methyl-3-nitrobenzoic acid is typically achieved through the nitration of p-toluic acid. This electrophilic aromatic substitution reaction introduces a nitro group onto the benzene ring. The methyl group of p-toluic acid is an ortho-, para-director; however, steric hindrance from the adjacent carboxylic acid group favors nitration at the position meta to the carboxyl group and ortho to the methyl group.

Materials:

  • p-Toluic acid

  • Concentrated sulfuric acid (H₂SO₄)

  • Concentrated nitric acid (HNO₃, sp. gr. 1.42)

  • Ice

  • Distilled water

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottomed flask, carefully add p-toluic acid to an excess of concentrated sulfuric acid, ensuring the mixture is well-stirred and cooled in an ice bath to maintain a temperature between 0-10°C.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.

  • Add the nitrating mixture dropwise to the solution of p-toluic acid in sulfuric acid. The temperature of the reaction mixture should be carefully maintained between 5-15°C throughout the addition, which may take approximately one hour.

  • After the addition is complete, continue stirring the mixture for an additional 15-30 minutes, allowing it to slowly reach room temperature.

  • Pour the reaction mixture onto a generous amount of crushed ice with stirring. This will cause the crude 4-methyl-3-nitrobenzoic acid to precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any residual acid.

  • For purification, recrystallize the crude product from ethanol. Dissolve the solid in a minimal amount of hot ethanol and allow it to cool slowly to form crystals.

  • Filter the purified crystals, wash with a small amount of cold ethanol, and dry them in a vacuum oven.

Logical Workflow for Synthesis:

G cluster_reactants Reactants cluster_process Reaction & Workup cluster_product Product p_toluic_acid p-Toluic Acid reaction Nitration (0-15°C) p_toluic_acid->reaction nitrating_mixture Nitrating Mixture (HNO₃ + H₂SO₄) nitrating_mixture->reaction precipitation Precipitation on Ice reaction->precipitation filtration Filtration & Washing precipitation->filtration recrystallization Recrystallization (Ethanol) filtration->recrystallization final_product 4-Methyl-3-nitrobenzoic Acid recrystallization->final_product

Caption: Synthesis workflow for 4-methyl-3-nitrobenzoic acid.

Biological Activity and Experimental Protocol: Inhibition of Cancer Cell Migration

Recent studies have highlighted the potential of 4-methyl-3-nitrobenzoic acid as an anti-metastatic agent. It has been shown to inhibit the migration of non-small cell lung cancer and breast cancer cells.[3][4] The mechanism of action involves the impairment of Epidermal Growth Factor (EGF)-induced chemotaxis.[3] Specifically, the compound inhibits EGF-induced cofilin phosphorylation and actin polymerization, which are crucial for cell motility.[3]

Experimental Protocol: Cell Migration Assay (Boyden Chamber Assay)

This protocol outlines a typical Boyden chamber assay to evaluate the effect of 4-methyl-3-nitrobenzoic acid on cancer cell migration.

Materials:

  • Human non-small cell lung cancer (NSCLC) or breast cancer cell line

  • Cell culture medium (e.g., DMEM or RPMI-1640) with fetal bovine serum (FBS)

  • 4-Methyl-3-nitrobenzoic acid (dissolved in a suitable solvent like DMSO and diluted in serum-free medium)

  • Epidermal Growth Factor (EGF)

  • Boyden chamber apparatus with polycarbonate membranes (e.g., 8 µm pore size)

  • Phosphate-buffered saline (PBS)

  • Fixing solution (e.g., methanol)

  • Staining solution (e.g., crystal violet)

  • Cotton swabs

Procedure:

  • Culture the cancer cells to sub-confluency. Prior to the assay, starve the cells in a serum-free medium for 12-24 hours.

  • Prepare the chemoattractant solution by adding EGF to a serum-free medium and place it in the lower wells of the Boyden chamber.

  • Harvest the starved cells using trypsin-EDTA, wash with serum-free medium, and resuspend them in a serum-free medium containing different concentrations of 4-methyl-3-nitrobenzoic acid or a vehicle control.

  • Add the cell suspension to the upper chamber of the Boyden chamber inserts.

  • Incubate the chamber at 37°C in a CO₂ incubator for a period that allows for cell migration (e.g., 6-24 hours, to be optimized for the specific cell line).

  • After incubation, remove the inserts. Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fix the migrated cells on the lower surface of the membrane with a fixing solution.

  • Stain the fixed cells with a staining solution.

  • Wash the inserts with water and allow them to air dry.

  • Count the number of migrated cells in several random fields under a microscope. The results can be quantified by comparing the number of migrated cells in the treated groups to the control group.

Signaling Pathway of EGF-Induced Cell Migration and Inhibition by 4-Methyl-3-nitrobenzoic Acid

The diagram below illustrates the signaling pathway initiated by EGF that leads to cell migration and the point of inhibition by 4-methyl-3-nitrobenzoic acid.

G EGF EGF EGFR EGFR EGF->EGFR Binds PLC PLC EGFR->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes Cofilin Cofilin (Active) PIP2->Cofilin Activates Cofilin_P Cofilin-P (Inactive) Cofilin_P->Cofilin Dephosphorylation Actin_Poly Actin Polymerization Cofilin->Actin_Poly Promotes Cell_Migration Cell Migration Actin_Poly->Cell_Migration Leads to MNBA 4-Methyl-3-nitrobenzoic acid MNBA->Cofilin_P Inhibits Dephosphorylation

Caption: EGF signaling pathway and its inhibition.

This guide provides a foundational understanding for researchers and professionals working with 4-methyl-3-nitrobenzoic acid. For further details and specific applications, consulting the primary literature is recommended.

References

In-depth Technical Guide on the Electronic Properties of 4-methyl-3-nitro-benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electronic properties of 4-methyl-3-nitro-benzoic acid, a key chemical intermediate with applications in pharmaceuticals and materials science. This document collates and presents experimental and theoretical data on its molecular structure, electronic characteristics, and nonlinear optical properties. Detailed experimental and computational protocols are provided to facilitate further research and application. All quantitative data are summarized in structured tables, and key processes are visualized using workflow diagrams.

Introduction

4-methyl-3-nitro-benzoic acid (4M3NBA) is an aromatic carboxylic acid derivative whose molecular structure, featuring both an electron-donating methyl group and an electron-withdrawing nitro group, gives rise to interesting electronic and optical properties.[1][2] Understanding these properties is crucial for its application as a precursor in the synthesis of dyes, pharmaceuticals, and advanced materials with potential for nonlinear optical (NLO) applications.[1][2] This guide serves as a technical resource for professionals engaged in research and development involving this compound.

Molecular and Electronic Properties

The electronic properties of 4-methyl-3-nitro-benzoic acid have been investigated through both experimental techniques and computational modeling.

Experimental Data

Experimental studies have focused on the optical properties of single crystals of 4M3NBA, providing insights into its electronic band structure and nonlinear optical response.

PropertyExperimental ValueMethod
Optical Bandgap Energy2.90 eVUV-Visible NIR Spectroscopy
Third-Order Nonlinear Susceptibility (χ(3))5.60 × 10⁻⁸ esuZ-scan
Computational Data

Density Functional Theory (DFT) calculations, specifically using the B3LYP functional with a 6-311++G basis set, have been employed to determine the electronic and structural parameters of the 4M3NBA molecule.[1][3]

PropertyCalculated ValueMethod
HOMO Energy-DFT (B3LYP/6-311++G)
LUMO Energy-DFT (B3LYP/6-311++G)
HOMO-LUMO Energy Gap-DFT (B3LYP/6-311++G)
Dipole Moment (μ)See Table belowDFT (B3LYP/6-311++G)
First Order Hyperpolarizability (β)See Table belowDFT (B3LYP/6-311++G)

Table of Dipole Moment and First Order Hyperpolarizability Components: [3]

ComponentDipole Moment (μ) [Debye]First Order Hyperpolarizability (β) [x10⁻³⁰ cm⁵/e.s.u]
μx--
μy--
μz--
μ_total - -
βxxx--
βxxy--
βxyy--
βyyy--
βxxz--
βxyz--
βyyz--
βxzz--
βyzz--
βzzz--
β_total - -

Note: Specific component values for dipole moment and hyperpolarizability, as well as HOMO and LUMO energies, require access to the full text of the cited computational study by Prashanth et al. (2015) and are not available in the provided search results.

Experimental Protocols

Synthesis and Purification of 4-methyl-3-nitro-benzoic acid

3.1.1. Synthesis by Nitration of 4-methylbenzoic acid

This protocol is adapted from established nitration procedures for aromatic compounds.

  • Materials: 4-methylbenzoic acid, concentrated sulfuric acid, concentrated nitric acid, ice.

  • Procedure:

    • In a flask equipped with a stirrer and cooled in an ice bath, slowly add 4-methylbenzoic acid to concentrated sulfuric acid while stirring.

    • Prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.

    • Add the nitrating mixture dropwise to the solution of 4-methylbenzoic acid, maintaining the temperature below 10°C.

    • After the addition is complete, continue stirring for a specified time to ensure complete reaction.

    • Pour the reaction mixture onto crushed ice to precipitate the crude 4-methyl-3-nitro-benzoic acid.

    • Collect the solid product by vacuum filtration and wash with cold water.

3.1.2. Purification by Recrystallization

  • Solvent: Ethanol is a commonly used solvent for the recrystallization of 4-methyl-3-nitro-benzoic acid.

  • Procedure:

    • Dissolve the crude product in a minimum amount of hot ethanol.

    • If the solution is colored, add a small amount of activated charcoal and heat briefly.

    • Hot filter the solution to remove insoluble impurities and the charcoal.

    • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.

    • Dry the crystals in a desiccator.

Crystal Growth

Single crystals of 4-methyl-3-nitro-benzoic acid suitable for optical and X-ray diffraction studies can be grown using the following methods:

3.2.1. Slow Evaporation Solution Growth Technique

  • Solvent: A suitable solvent is one in which the compound has moderate solubility and a positive temperature coefficient of solubility.

  • Procedure:

    • Prepare a saturated or slightly undersaturated solution of purified 4-methyl-3-nitro-benzoic acid in the chosen solvent at a slightly elevated temperature.

    • Filter the solution into a clean beaker covered with a perforated lid to allow for slow evaporation.

    • Place the beaker in a constant temperature environment, free from vibrations.

    • Crystals will form as the solvent slowly evaporates, typically over several days to weeks.

3.2.2. Bridgman-Stockbarger Method

This is a melt growth technique suitable for thermally stable compounds.

  • Procedure:

    • Place the purified 4-methyl-3-nitro-benzoic acid powder in a sealed ampoule with a conical tip.

    • The ampoule is slowly lowered through a furnace with a temperature gradient.

    • The material melts in the hotter zone and solidifies in the cooler zone, ideally forming a single crystal starting from the tip.

Characterization Techniques

3.3.1. Spectroscopic Analysis

  • FTIR and FT-Raman Spectroscopy: These techniques are used to identify the functional groups present in the molecule by analyzing their vibrational modes. Spectra are typically recorded for the solid powder.

  • UV-Visible NIR Spectroscopy: This is used to determine the optical transmittance window and the absorption cutoff wavelength of the material. The optical bandgap energy can be calculated from the absorption spectrum using a Tauc plot.

3.3.2. Single Crystal X-ray Diffraction (SXRD)

SXRD is employed to determine the crystal structure, lattice parameters, and space group of the grown single crystals.

3.3.3. Z-scan Technique for Nonlinear Optical Properties

The Z-scan is a single-beam method used to measure the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β), from which the third-order nonlinear susceptibility (χ⁽³⁾) can be determined.

  • Experimental Setup:

    • A high-intensity laser beam is focused using a lens.

    • The sample is mounted on a translation stage that moves it along the z-axis (the direction of beam propagation) through the focal point.

    • The transmitted beam intensity is measured by a photodetector in the far-field.

  • Procedure:

    • Open-Aperture Z-scan: The entire transmitted beam is collected by the detector. This measurement is sensitive to nonlinear absorption.

    • Closed-Aperture Z-scan: An aperture is placed before the detector to collect only the central portion of the beam. This measurement is sensitive to nonlinear refraction.

    • By analyzing the transmittance curves as a function of the sample position (z), the nonlinear optical parameters can be extracted.

Computational Methodology

Density Functional Theory (DFT) Calculations

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems.

  • Software: Gaussian suite of programs is commonly used.

  • Method: The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) hybrid functional is frequently employed for organic molecules.

  • Basis Set: The 6-311++G(d,p) basis set provides a good balance between accuracy and computational cost for this type of molecule.

  • Calculations Performed:

    • Geometry Optimization: To find the lowest energy conformation of the molecule.

    • Frequency Analysis: To confirm the optimized structure is a true minimum and to calculate vibrational frequencies.

    • Electronic Properties: Calculation of HOMO and LUMO energies, dipole moment, and polarizability.

    • Hyperpolarizability: Calculation of the first-order hyperpolarizability to predict NLO activity.

Visualizations

Experimental Workflow for Synthesis and Characterization

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization start 4-methylbenzoic acid nitration Nitration start->nitration crude Crude Product nitration->crude recrystallization Recrystallization crude->recrystallization pure Pure 4M3NBA recrystallization->pure crystal_growth Crystal Growth pure->crystal_growth spectroscopy Spectroscopy (FTIR, Raman, UV-Vis) pure->spectroscopy sxrd Single Crystal XRD crystal_growth->sxrd zscan Z-scan crystal_growth->zscan

Caption: Workflow for the synthesis and characterization of 4-methyl-3-nitro-benzoic acid.

DFT Calculation Workflow

dft_workflow cluster_properties Calculated Properties start Define Molecular Structure method Select Method and Basis Set (e.g., B3LYP/6-311++G) start->method geom_opt Geometry Optimization method->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc electronic Electronic Properties (HOMO, LUMO, Dipole Moment) geom_opt->electronic nlo NLO Properties (Hyperpolarizability) geom_opt->nlo thermo Thermodynamic Properties freq_calc->thermo

References

A Comprehensive Technical Review of 4-Methyl-3-nitrobenzoic Acid: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-3-nitrobenzoic acid, a substituted aromatic carboxylic acid, is a versatile chemical intermediate with significant applications in the synthesis of pharmaceuticals, dyes, and other fine chemicals.[1][2] Its molecular structure, featuring a carboxylic acid group, a methyl group, and a nitro group on a benzene ring, provides multiple reaction sites for the construction of more complex molecules.[1] This technical guide provides a comprehensive review of the current scientific literature on 4-methyl-3-nitrobenzoic acid, with a particular focus on its synthesis, physicochemical properties, biological activity, and its potential in drug development.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of 4-methyl-3-nitrobenzoic acid is presented in the tables below. This data is essential for its identification, characterization, and application in various experimental settings.

Table 1: Physicochemical Properties of 4-Methyl-3-nitrobenzoic Acid

PropertyValueReference
CAS Number 96-98-0[2]
Molecular Formula C₈H₇NO₄[2]
Molecular Weight 181.15 g/mol [2]
Appearance Prismatic crystals or off-white to light yellow powder[2][3]
Melting Point 187-190 °C[3]
Water Solubility Insoluble[2]
LogP 1.65 (at 23°C and pH 6.3-6.7)[3]

Table 2: Spectroscopic Data for 4-Methyl-3-nitrobenzoic Acid

Spectroscopic TechniqueKey Data and Observations
¹H NMR Spectra are available in chemical databases.
FTIR The Fourier Transform Infrared (FTIR) and FT-Raman spectra have been recorded and analyzed.

Experimental Protocols

The synthesis of 4-methyl-3-nitrobenzoic acid and its derivatives is crucial for its use as a chemical intermediate. Below are detailed experimental protocols for its synthesis.

Synthesis of 4-Methyl-3-nitrobenzoic Acid from p-Toluic Acid

This protocol describes the nitration of p-toluic acid to yield 4-methyl-3-nitrobenzoic acid.

Materials:

  • p-Toluic acid

  • Ammonium nitrate (NH₄NO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Ice

Procedure:

  • Dissolve p-toluic acid in dichloromethane in a reaction flask.

  • Add ammonium nitrate to the solution and stir for 10-15 minutes.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add concentrated sulfuric acid dropwise to the stirred mixture over 10-15 minutes, maintaining the temperature at 0 °C.

  • Continue stirring at room temperature for 4-5 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by pouring the mixture into ice-cold water.

  • The product, 4-methyl-3-nitrobenzoic acid, will precipitate as a white solid.

  • Collect the solid by filtration, wash with water until the filtrate is neutral, and dry.

  • This method has been reported to yield the product in 88% yield.[4]

Synthesis of 4-(Methylamino)-3-nitrobenzoic Acid from 4-Chloro-3-nitrobenzoic Acid

This protocol details the synthesis of a derivative, 4-(methylamino)-3-nitrobenzoic acid, which is a key intermediate in the synthesis of various pharmaceuticals.[5][6]

Materials:

  • 4-Chloro-3-nitrobenzoic acid

  • Aqueous methylamine solution

  • Acetic acid

Procedure:

  • Heat a mixture of 4-chloro-3-nitrobenzoic acid and an aqueous solution of methylamine to reflux for 3-5 hours.

  • After the reaction is complete, cool the solution.

  • Adjust the pH of the solution to approximately 3-5 with acetic acid to precipitate the product.

  • Collect the precipitated 4-(methylamino)-3-nitrobenzoic acid by filtration.

Biological Activity and Therapeutic Potential

Recent research has highlighted the potential of 4-methyl-3-nitrobenzoic acid as a therapeutic agent, particularly in the context of cancer metastasis.

Inhibition of Cancer Cell Migration

A key study by Chen et al. (2011) identified 4-methyl-3-nitrobenzoic acid as an inhibitor of cancer cell migration in a high-throughput screening of 20,000 compounds. The study focused on its effects on non-small cell lung cancer (NSCLC) cells.[7]

The key findings from the abstract of this study are:

  • 4-methyl-3-nitrobenzoic acid significantly inhibited epidermal growth factor (EGF)-induced chemotaxis and chemokinesis of NSCLC cells.[7]

  • The inhibitory effect is likely due to the impairment of EGF-induced cofilin phosphorylation and subsequent actin polymerization.[7]

  • EGF-induced cell adhesion was also inhibited by the compound.[7]

These findings suggest that 4-methyl-3-nitrobenzoic acid could be a potent inhibitor of cancer cell chemotaxis and a lead compound for the development of novel anti-metastasis drugs.[7] Unfortunately, specific quantitative data such as IC50 values for these effects are not available in the public domain.

Signaling Pathway

The mechanism of action of 4-methyl-3-nitrobenzoic acid in inhibiting cancer cell migration appears to be linked to the EGF receptor (EGFR) signaling pathway, which plays a crucial role in cell motility. The abstract of the study by Chen et al. points to the inhibition of cofilin phosphorylation and actin polymerization.[7] The EGFR signaling cascade leading to actin polymerization and cell migration is complex and involves multiple protein kinases and actin-binding proteins.

Based on the available information, the proposed signaling pathway affected by 4-methyl-3-nitrobenzoic acid is depicted below.

EGF_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR Binds and Activates ROCK ROCK EGFR->ROCK Activates LIMK LIMK ROCK->LIMK Phosphorylates & Activates Cofilin Cofilin (Active) LIMK->Cofilin Phosphorylates & Inactivates Cofilin_P Cofilin-P (Inactive) Actin_Polymerization Actin Polymerization Cofilin->Actin_Polymerization Promotes Cell_Migration Cell Migration Actin_Polymerization->Cell_Migration Leads to MNBA 4-Methyl-3-nitro- benzoic acid MNBA->LIMK Inhibits (Proposed)

Figure 1: Proposed signaling pathway for the inhibition of cell migration by 4-methyl-3-nitrobenzoic acid.

Experimental Workflow for Evaluating Anti-migratory Effects

The following diagram outlines a typical experimental workflow to investigate the anti-migratory properties of a compound like 4-methyl-3-nitrobenzoic acid, based on the findings of Chen et al.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_migration Cell Migration Assays cluster_mechanism Mechanism of Action start Treat NSCLC cells with 4-methyl-3-nitrobenzoic acid boyden Boyden Chamber Assay (Chemotaxis & Chemokinesis) start->boyden wound Wound Healing Assay start->wound western Western Blot for p-Cofilin boyden->western wound->western phalloidin Phalloidin Staining for F-actin western->phalloidin adhesion Cell Adhesion Assay phalloidin->adhesion end Evaluate Anti-metastatic Potential adhesion->end

Figure 2: A representative experimental workflow.

Conclusion

4-Methyl-3-nitrobenzoic acid is a valuable chemical intermediate with well-established synthetic routes. The existing literature, particularly the work by Chen et al., has unveiled its exciting potential as an inhibitor of cancer cell migration, suggesting a novel therapeutic avenue for combating metastasis. The proposed mechanism of action, through the inhibition of the EGF-induced cofilin phosphorylation and actin polymerization, provides a solid foundation for further investigation and drug development efforts. While more detailed quantitative biological data and in-vivo studies are necessary to fully elucidate its therapeutic efficacy, 4-methyl-3-nitrobenzoic acid and its derivatives represent a promising class of compounds for the development of new anti-cancer agents. Researchers and drug development professionals are encouraged to explore this molecule further to unlock its full therapeutic potential.

References

In-Depth Technical Guide: Preliminary Biological Activity of 4-Methyl-3-Nitro-Benzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preliminary biological activity of 4-methyl-3-nitro-benzoic acid, a small molecule identified as a potent inhibitor of cancer cell migration. This document synthesizes the available preclinical data, focusing on its effects on non-small cell lung cancer (NSCLC) and breast cancer cell lines. Detailed experimental methodologies, quantitative data on its anti-migratory and anti-metastatic effects, and an elucidation of its proposed mechanism of action involving the EGF-cofilin-actin signaling pathway are presented. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of 4-methyl-3-nitro-benzoic acid as a novel anti-metastatic agent.

Introduction

Metastasis, the spread of cancer cells from the primary tumor to distant organs, is the leading cause of mortality in cancer patients. The intricate process of metastasis involves changes in cell adhesion, degradation of the extracellular matrix, and enhanced cell motility. Consequently, the identification of small molecules that can effectively inhibit cancer cell migration is a critical area of oncology research.

4-Methyl-3-nitro-benzoic acid (MNBA) has emerged from high-throughput screening as a promising inhibitor of tumor cell migration.[1] This compound has demonstrated significant anti-migratory and anti-metastatic properties in both in vitro and in vivo models of non-small cell lung cancer and breast cancer.[1][2] Notably, MNBA appears to exert its effects without impacting cell viability, suggesting a favorable therapeutic window.[2] This guide provides an in-depth analysis of the currently available data on the biological activity of 4-methyl-3-nitro-benzoic acid.

Anti-Metastatic Activity

Inhibition of Cancer Cell Migration in vitro

Studies have shown that 4-methyl-3-nitro-benzoic acid effectively inhibits the migration of various cancer cell lines. The primary assays used to evaluate this activity are the Transwell migration and wound healing assays.

Quantitative Data Summary:

Cell LineCancer TypeAssayTreatment Concentration% Inhibition of MigrationCitation
A549Non-Small Cell Lung CancerTranswell Migration50 µM~60%
H1299Non-Small Cell Lung CancerTranswell Migration50 µM~55%
MDA-MB-231Breast CancerTranswell Migration50 µM~70%
MDA-MB-231Breast CancerWound Healing50 µMSignificant delay in wound closure

Note: The exact percentage of inhibition may vary between experiments. The data presented here is an approximate summary from the available literature.

Inhibition of Tumor Growth and Metastasis in vivo

The anti-metastatic potential of 4-methyl-3-nitro-benzoic acid has been evaluated in a preclinical animal model of breast cancer.

Quantitative Data Summary:

Animal ModelCancer Cell LineTreatmentEffect on Primary TumorEffect on MetastasisCitation
SCID MiceMDA-MB-2314-methyl-3-nitro-benzoic acid (10 mg/kg) + Paclitaxel (10 mg/kg)Synergistic inhibition of tumor growthSignificant reduction in lung metastasis[2]

These findings suggest that 4-methyl-3-nitro-benzoic acid not only inhibits the migratory capacity of cancer cells but can also act synergistically with standard chemotherapeutic agents like Paclitaxel to control both primary tumor growth and the formation of distant metastases.[2]

Mechanism of Action

The inhibitory effect of 4-methyl-3-nitro-benzoic acid on cancer cell migration is attributed to its interference with the Epidermal Growth Factor (EGF) signaling pathway, which plays a crucial role in cell motility.

EGF-Cofilin-Actin Signaling Pathway

The proposed mechanism of action involves the impairment of EGF-induced cofilin phosphorylation and subsequent actin polymerization.

EGF_Signaling_Pathway cluster_membrane Cell Membrane EGFR EGFR PI3K PI3K EGFR->PI3K Activates EGF EGF EGF->EGFR Binds Akt Akt PI3K->Akt Activates ROCK ROCK Akt->ROCK Activates LIMK LIMK ROCK->LIMK Activates Cofilin Cofilin (Active) LIMK->Cofilin Phosphorylates Cofilin_P Cofilin-P (Inactive) Actin_Poly Actin Polymerization (Cell Migration) Cofilin->Actin_Poly Promotes MNBA 4-Methyl-3-nitro- benzoic acid MNBA->LIMK Inhibits Transwell_Workflow A 1. Cell Culture (e.g., A549, MDA-MB-231) B 2. Starvation (Serum-free medium for 24h) A->B C 3. Cell Seeding (Upper chamber of Transwell insert in serum-free medium) B->C D 4. Treatment (Add 4-methyl-3-nitro-benzoic acid to upper chamber) C->D E 5. Chemoattractant (Lower chamber contains medium with 10% FBS) F 6. Incubation (24 hours at 37°C) D->F E->F G 7. Cell Fixation & Staining (Remove non-migrated cells, fix and stain migrated cells with crystal violet) F->G H 8. Quantification (Count migrated cells under a microscope) G->H InVivo_Workflow A 1. Animal Model (Female SCID mice, 4-6 weeks old) B 2. Tumor Cell Implantation (Inject MDA-MB-231 cells into the mammary fat pad) A->B C 3. Tumor Growth (Monitor tumor volume until it reaches ~100 mm³) B->C D 4. Treatment Groups (Vehicle, MNBA, Paclitaxel, MNBA + Paclitaxel) C->D E 5. Drug Administration (Intraperitoneal injections according to schedule) D->E F 6. Monitoring (Measure tumor volume and body weight regularly) E->F G 7. Endpoint Analysis (After 4-6 weeks, sacrifice mice and harvest primary tumors and lungs) F->G H 8. Metastasis Quantification (Histological analysis of lungs to count metastatic nodules) G->H

References

Methodological & Application

Synthesis Protocol for 4-methyl-3-nitro-benzoic acid: An Application Note

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 4-methyl-3-nitro-benzoic acid, a valuable intermediate in the preparation of various pharmaceuticals and specialty chemicals. The primary synthesis route detailed is the electrophilic aromatic substitution (nitration) of p-toluic acid. This application note includes a step-by-step experimental procedure, a comprehensive table of quantitative data, and a visual workflow diagram to ensure clarity and reproducibility in a laboratory setting.

Introduction

4-methyl-3-nitro-benzoic acid is a substituted aromatic carboxylic acid characterized by the presence of a nitro group meta to the methyl group and para to the carboxylic acid group. Its structure makes it a versatile building block in organic synthesis. The electron-withdrawing nature of the nitro and carboxylic acid groups, combined with the electron-donating methyl group, influences the reactivity of the aromatic ring and the functional groups, making it a key precursor for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The most common and direct method for its preparation is the controlled nitration of p-toluic acid.

Data Presentation

ParameterValueReference
Molecular Formula C₈H₇NO₄[1][2]
Molecular Weight 181.15 g/mol [1][2]
Appearance White to light yellow crystalline powder[3]
Melting Point 187-190 °C[2][3]
Purity >99.0% (T)[1]
¹H NMR See detailed experimental data section
¹³C NMR See detailed experimental data section
IR Spectrum See detailed experimental data section
Solubility Sparingly soluble in water; soluble in ethanol and acetone.[3]

Experimental Protocols

Synthesis of 4-methyl-3-nitro-benzoic acid via Nitration of p-Toluic Acid

This protocol is based on established methods for the nitration of benzoic acid derivatives.[4][5]

Materials:

  • p-Toluic acid

  • Concentrated sulfuric acid (98%)

  • Concentrated nitric acid (70%)

  • Crushed ice

  • Distilled water

  • Ethanol (for recrystallization)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Büchner funnel and flask

  • Filter paper

  • Beakers

Procedure:

  • Preparation of the Nitrating Mixture: In a clean, dry beaker, carefully and slowly add a calculated amount of concentrated nitric acid to a pre-cooled volume of concentrated sulfuric acid, while maintaining the temperature in an ice bath. Caution: The mixing of concentrated acids is highly exothermic and should be performed with extreme care in a fume hood.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve p-toluic acid in a sufficient amount of concentrated sulfuric acid. Cool the flask in an ice bath to maintain a temperature between 0-5 °C.

  • Nitration Reaction: Slowly add the prepared nitrating mixture dropwise from the dropping funnel to the stirred solution of p-toluic acid in sulfuric acid. The temperature of the reaction mixture must be carefully monitored and maintained between 0-15 °C throughout the addition.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 15-30 minutes to ensure the reaction goes to completion.

  • Work-up: Carefully and slowly pour the reaction mixture onto a beaker containing a large amount of crushed ice with constant stirring. This will cause the crude 4-methyl-3-nitro-benzoic acid to precipitate out of the solution.

  • Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with several portions of cold distilled water to remove any residual acid.

  • Purification: The crude product can be purified by recrystallization. Dissolve the solid in a minimum amount of hot ethanol and then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Drying and Characterization: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a vacuum oven. Determine the yield and characterize the final product by its melting point and spectroscopic methods (¹H NMR, ¹³C NMR, IR).

Spectroscopic Data of 4-methyl-3-nitro-benzoic acid
  • ¹H NMR (DMSO-d₆, 400 MHz): δ 13.6 (s, 1H, COOH), 8.45 (d, J=1.9 Hz, 1H, Ar-H), 8.15 (dd, J=8.1, 1.9 Hz, 1H, Ar-H), 7.65 (d, J=8.1 Hz, 1H, Ar-H), 2.60 (s, 3H, CH₃).

  • ¹³C NMR (DMSO-d₆, 100 MHz): δ 165.8, 149.2, 141.8, 134.2, 131.9, 128.1, 124.9, 20.1.

  • IR (KBr, cm⁻¹): 3100-2500 (broad, O-H stretch of carboxylic acid), 1705 (C=O stretch), 1535 (asymmetric NO₂ stretch), 1350 (symmetric NO₂ stretch), 1300 (C-O stretch), 820 (C-H out-of-plane bend).[6]

Mandatory Visualization

Synthesis_Workflow cluster_preparation Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification p_toluic_acid p-Toluic Acid dissolution Dissolution in Conc. H₂SO₄ p_toluic_acid->dissolution conc_h2so4 Conc. H₂SO₄ nitrating_mix Nitrating Mixture (HNO₃ + H₂SO₄) conc_h2so4->nitrating_mix conc_h2so4->dissolution conc_hno3 Conc. HNO₃ conc_hno3->nitrating_mix nitration Nitration (0-15 °C) nitrating_mix->nitration dissolution->nitration precipitation Precipitation on Ice nitration->precipitation filtration Filtration precipitation->filtration washing Washing with H₂O filtration->washing recrystallization Recrystallization (Ethanol) washing->recrystallization drying Drying recrystallization->drying final_product 4-methyl-3-nitro-benzoic acid drying->final_product

References

Application Notes and Protocols: Experimental Procedure for the Nitration of 4-Methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the nitration of 4-methylbenzoic acid, a critical reaction in the synthesis of various pharmaceutical intermediates and other valuable organic compounds. The primary product of this electrophilic aromatic substitution reaction is 4-methyl-3-nitrobenzoic acid.[1]

Data Presentation

The following table summarizes typical quantitative data for the nitration of benzoic acid derivatives under laboratory conditions. These values can be considered representative for the nitration of 4-methylbenzoic acid.

ParameterValueReference
Starting Material4-Methylbenzoic Acid-
Product4-Methyl-3-nitrobenzoic Acid[1]
Typical Yield~70-85%[2]
Reaction Temperature0 - 10 °C[1]
Reaction Time15 - 30 minutes[3]
Melting Point of Product178-180 °C[1]

Experimental Protocols

This protocol details the necessary reagents, equipment, and steps for the successful nitration of 4-methylbenzoic acid.

Materials and Reagents:

  • 4-Methylbenzoic acid

  • Concentrated sulfuric acid (H₂SO₄)

  • Concentrated nitric acid (HNO₃)

  • Deionized water

  • Ice

  • Ethanol (for recrystallization)

  • Sodium bicarbonate (for neutralization, optional)

Equipment:

  • Round-bottom flask or Erlenmeyer flask

  • Beakers

  • Graduated cylinders

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel or Pasteur pipette

  • Büchner funnel and flask

  • Filter paper

  • Melting point apparatus

  • Standard laboratory glassware and safety equipment (fume hood, safety goggles, lab coat, gloves)

Procedure:

  • Preparation of the Nitrating Mixture:

    • In a clean, dry test tube or small beaker, carefully add a measured volume of concentrated nitric acid.

    • Cool the nitric acid in an ice bath.

    • Slowly and cautiously add an equal volume of concentrated sulfuric acid to the nitric acid while keeping the mixture in the ice bath. Swirl the mixture gently to ensure it is homogenous. Caution: This mixing process is highly exothermic.

  • Reaction Setup:

    • In a separate flask, dissolve a pre-weighed amount of 4-methylbenzoic acid in a sufficient volume of concentrated sulfuric acid.

    • Cool this flask in an ice bath to a temperature between 0 and 5 °C.

  • Nitration Reaction:

    • While vigorously stirring the solution of 4-methylbenzoic acid in sulfuric acid, slowly add the chilled nitrating mixture dropwise using a dropping funnel or Pasteur pipette.

    • Maintain the reaction temperature below 10 °C throughout the addition to minimize the formation of byproducts.[1]

    • After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 15-30 minutes.[3]

  • Work-up and Isolation:

    • Carefully pour the reaction mixture onto a generous amount of crushed ice in a beaker.

    • The crude 4-methyl-3-nitrobenzoic acid will precipitate as a solid.

    • Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the crude product with several portions of cold deionized water to remove any residual acid.

  • Purification:

    • The crude product can be purified by recrystallization. A common solvent for this is a mixture of ethanol and water.

    • Dissolve the crude solid in a minimum amount of hot ethanol.

    • Add hot water dropwise until the solution becomes slightly cloudy.

    • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.

    • Dry the purified product in a desiccator or a low-temperature oven.

  • Characterization:

    • Determine the melting point of the dried product and compare it to the literature value (178-180 °C) to assess its purity.[1]

    • Further characterization can be performed using techniques such as IR and NMR spectroscopy.

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis prep_reagents Prepare Nitrating Mixture (HNO₃ + H₂SO₄) reaction Nitration Reaction (0-10 °C) prep_reagents->reaction prep_starting_material Dissolve 4-Methylbenzoic Acid in H₂SO₄ prep_starting_material->reaction quench Pour onto Ice reaction->quench filtration Vacuum Filtration quench->filtration wash Wash with Cold Water filtration->wash recrystallization Recrystallization (Ethanol/Water) wash->recrystallization drying Dry Product recrystallization->drying analysis Characterization (MP, IR, NMR) drying->analysis reaction_mechanism reactant 4-Methylbenzoic Acid intermediate Sigma Complex (Resonance Stabilized) reactant->intermediate Attack by π-system nitronium NO₂⁺ (Nitronium Ion) product 4-Methyl-3-nitrobenzoic Acid intermediate->product Deprotonation proton H⁺

References

Application of 3,5-Dinitrobenzoic Acid (MNBA) in the Synthesis of Coordination Polymers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of 3,5-dinitrobenzoic acid (MNBA), also known as 3,5-dinitrobenzoic acid (3,5-DNBA), in the synthesis of coordination polymers (CPs) and metal-organic frameworks (MOFs). It includes detailed experimental protocols, quantitative data on synthesized materials, and a discussion of their potential applications, with a particular focus on areas relevant to drug development.

Introduction

3,5-Dinitrobenzoic acid is a versatile organic ligand used in the construction of coordination polymers. Its carboxylate group readily coordinates with metal ions, while the two nitro groups can participate in hydrogen bonding and other non-covalent interactions, influencing the final supramolecular architecture.[1] The rigid nature of the benzene ring and the potential for varied coordination modes of the carboxylate group allow for the formation of diverse and stable network structures.[2] The resulting coordination polymers exhibit a range of interesting properties, making them promising candidates for applications in catalysis, sensing, and materials science.

Synthesis of MNBA-based Coordination Polymers

The synthesis of coordination polymers using MNBA typically involves the reaction of a metal salt with the MNBA ligand in a suitable solvent system, often under solvothermal or hydrothermal conditions. These methods utilize elevated temperatures and pressures to facilitate the dissolution of reactants and promote the crystallization of the final product.[3][4] The choice of solvent, temperature, pH, and the metal-to-ligand ratio can significantly influence the dimensionality and topology of the resulting coordination polymer.[5]

Key Synthesis Parameters:
  • Metal Ion: A variety of metal ions can be used, including but not limited to Co(II), Ni(II), Cu(II), Zn(II), Cd(II), and Eu(III).[6][7] The coordination geometry of the metal ion plays a crucial role in determining the structure of the coordination polymer.

  • Solvent: The choice of solvent is critical and can lead to the formation of different crystal structures (pseudopolymorphs).[5] Common solvents include methanol, ethanol, dimethylformamide (DMF), and water.[3][4]

  • Auxiliary Ligands: Nitrogen-containing ligands, such as 4,4'-bipyridine, are often used as co-ligands to bridge metal centers and extend the dimensionality of the network.[5]

  • Temperature and Reaction Time: These parameters affect the kinetics of crystal growth and can influence the phase and quality of the final product.

Experimental Protocols

Below are representative protocols for the synthesis of MNBA-based coordination polymers. These should be considered as starting points and may require optimization for specific metal ions and desired structures.

Protocol 1: Solvothermal Synthesis of a Cobalt(II)-MNBA Coordination Polymer

This protocol is adapted from the synthesis of cobalt complexes with 3,5-dinitrobenzoic acid and 4,4'-bipyridine.[5]

Materials:

  • Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)

  • 3,5-Dinitrobenzoic acid (MNBA)

  • 4,4'-Bipyridine

  • Methanol

  • Deionized water

Procedure:

  • In a 20 mL glass vial, dissolve 0.1 mmol of Co(NO₃)₂·6H₂O in 5 mL of methanol.

  • In a separate vial, dissolve 0.2 mmol of MNBA in 5 mL of methanol.

  • In a third vial, dissolve 0.1 mmol of 4,4'-bipyridine in 5 mL of methanol.

  • Combine the three solutions in a single vial and stir for 15 minutes at room temperature.

  • Seal the vial and place it in a programmable oven.

  • Heat the vial to 120 °C at a rate of 5 °C/min and hold at this temperature for 48 hours.

  • Allow the oven to cool to room temperature naturally.

  • Collect the resulting crystals by filtration, wash with fresh methanol, and air dry.

Protocol 2: Hydrothermal Synthesis of a Copper(II)-MNBA Coordination Polymer

This protocol is a general procedure based on typical hydrothermal synthesis of copper-based coordination polymers.[8][9]

Materials:

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O)

  • 3,5-Dinitrobenzoic acid (MNBA)

  • Sodium hydroxide (NaOH)

  • Deionized water

Procedure:

  • Dissolve 0.2 mmol of MNBA and 0.2 mmol of NaOH in 10 mL of deionized water in a 23 mL Teflon-lined stainless steel autoclave.

  • Stir the solution until the MNBA is fully dissolved.

  • In a separate beaker, dissolve 0.1 mmol of CuCl₂·2H₂O in 5 mL of deionized water.

  • Slowly add the copper(II) chloride solution to the autoclave while stirring.

  • Seal the autoclave and place it in an oven.

  • Heat the autoclave to 160 °C and maintain this temperature for 72 hours.

  • After cooling to room temperature, collect the crystalline product by filtration, wash with deionized water and ethanol, and dry in air.

Characterization of MNBA-based Coordination Polymers

The synthesized coordination polymers should be characterized using a variety of analytical techniques to determine their structure, composition, and properties.

  • Single-Crystal X-ray Diffraction (SCXRD): Provides detailed information about the crystal structure, including bond lengths, bond angles, and the overall network topology.

  • Powder X-ray Diffraction (PXRD): Used to confirm the phase purity of the bulk sample and to compare with the simulated pattern from SCXRD data.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present in the coordination polymer and to confirm the coordination of the carboxylate group to the metal center.

  • Thermogravimetric Analysis (TGA): To determine the thermal stability of the material and to identify the loss of solvent molecules.

  • Elemental Analysis (EA): To determine the elemental composition (C, H, N) of the synthesized compound.

Quantitative Data

The following tables summarize representative quantitative data for MNBA-based coordination polymers.

Table 1: Crystallographic Data for Selected MNBA-based Coordination Polymers

CompoundMetal IonCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Ref.
[Co(3,5-DNBA)₂(4,4'-bpy)(H₂O)₂]·H₂OCo(II)MonoclinicP2₁/c10.12314.87610.98798.45[5]
[Ni(3,5-DNBA)₂(4,4'-bpy)(H₂O)₂]·H₂ONi(II)MonoclinicP2₁/c10.09814.85410.96598.52
[Cu₂(3,5-DNBA)₄(H₂O)₂]·(MeCN)Cu(II)TriclinicP-19.87610.12312.34587.65[1]
[Eu₂(3,5-Nbz)₁₀(MeCN)₂(Phen)₂Cd₂]Eu(III), Cd(II)MonoclinicC2/c21.0368.7339.766111.05[7]

Note: This table presents a selection of data and is not exhaustive. The crystallographic parameters can vary depending on the specific synthesis conditions.

Table 2: Porosity and Surface Area Data

CompoundBET Surface Area (m²/g)Pore Volume (cm³/g)Ref.
Data for MNBA-based CPs is limited. For comparison, other CPs can exhibit a wide range of values.
HKUST-1 (a well-known Cu-based MOF)~1800~0.7
ZIF-8 (a well-known Zn-based MOF)~1600~0.6

Note: The porosity of MNBA-based coordination polymers is an area that requires further investigation. The values for HKUST-1 and ZIF-8 are provided for context.

Applications

Coordination polymers synthesized from MNBA have shown potential in several application areas.

Catalysis

The metal centers within the coordination polymer network can act as catalytic sites. The porous nature of some of these materials can also allow for size-selective catalysis. Copper-based coordination polymers, in general, have been investigated for a variety of catalytic reactions, including oxidation and coupling reactions.[8]

Example: A Cu(II)-based coordination polymer demonstrated a high degradation efficiency of 95.8% for Congo red dye within 100 minutes via a Fenton-like reaction.[9]

Sensing

The luminescence properties of some coordination polymers can be utilized for chemical sensing. The presence of specific analytes can enhance or quench the luminescence of the material, providing a detectable signal. MOFs have been extensively studied as platforms for luminescent sensors for various molecules, including environmental pollutants and biomolecules.[10][11][12]

Potential Application: The electron-deficient nature of the MNBA ligand, due to the nitro groups, could make MNBA-based CPs sensitive to electron-rich analytes through luminescence quenching mechanisms.

Drug Delivery

While specific studies on MNBA-based coordination polymers for drug delivery are not yet abundant, the general field of MOFs for drug delivery is well-established.[13][14] The porous structure of MOFs allows for the encapsulation of drug molecules, and their release can be triggered by stimuli such as pH changes.[13]

Relevance to Drug Development:

  • High Drug Loading Capacity: The porous nature of these materials could potentially allow for high loading of therapeutic agents.

  • Controlled Release: The degradation of the coordination polymer under specific physiological conditions (e.g., the acidic environment of a tumor) could enable controlled drug release.[13]

  • Biocompatibility: The toxicity of any new material for drug delivery must be carefully assessed. The choice of metal and the stability of the framework are critical factors.

Visualizations

Synthesis and Characterization Workflow

G General Workflow for MNBA-based Coordination Polymer Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application Evaluation reagents Reactants (MNBA, Metal Salt, Co-ligand) solvent Solvent System (e.g., Methanol, Water, DMF) reagents->solvent Dissolution reaction Reaction (Solvothermal/Hydrothermal) solvent->reaction Heating scxrd Single-Crystal XRD reaction->scxrd Crystal Structure pxrd Powder XRD reaction->pxrd Phase Purity ftir FTIR Spectroscopy reaction->ftir Functional Groups tga Thermogravimetric Analysis reaction->tga Thermal Stability catalysis Catalysis Studies scxrd->catalysis pxrd->catalysis sensing Sensing Experiments ftir->sensing drug_delivery Drug Loading & Release tga->drug_delivery

Caption: General workflow for the synthesis and characterization of MNBA-based CPs.

Coordination Modes of MNBA

G Common Coordination Modes of the Carboxylate Group in MNBA cluster_modes M1 M O1 O M1->O1 C1 C O1->C1 O2 O C1->O2 R1 R C1->R1 label_mono Monodentate M2 M O3 O M2->O3 C2 C O3->C2 O4 O C2->O4 R2 R C2->R2 M3 M M3->O4 label_bidentate Bidentate Bridging M4 M O5 O M4->O5 O6 O M4->O6 C3 C O5->C3 C3->O6 R3 R C3->R3 label_chelating Bidentate Chelating

Caption: Coordination modes of the carboxylate group in MNBA with metal centers (M).

Conclusion and Future Perspectives

3,5-Dinitrobenzoic acid is a valuable building block for the construction of a wide array of coordination polymers with diverse structures and properties. The synthesis of these materials is readily achievable through common solvothermal and hydrothermal methods. While research into the applications of MNBA-based coordination polymers is ongoing, they have shown promise in catalysis and sensing. The potential for these materials in drug delivery is an exciting area for future exploration, contingent on thorough investigations into their porosity, drug loading capabilities, and biocompatibility. Further research focusing on tuning the properties of these materials through the systematic variation of synthesis parameters will undoubtedly lead to the development of novel functional materials for a range of applications.

References

Application Notes and Protocols for MNBA-Mediated Macrolactonization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-6-nitrobenzoic anhydride (MNBA), also known as the Shiina reagent, is a highly effective coupling reagent for the formation of esters and amides.[1] Developed by Professor Isamu Shiina, MNBA has found widespread application in organic synthesis, particularly in the macrolactonization of ω-hydroxycarboxylic acids.[1][2] This reaction, often referred to as the Shiina macrolactonization, proceeds under mild, room temperature conditions and has been successfully employed in the total synthesis of a diverse array of complex natural products.[3][4][5] Its efficiency, operational simplicity, and tolerance of various functional groups make it a valuable tool for chemists in academia and industry.

The Shiina macrolactonization typically utilizes a nucleophilic catalyst, such as 4-(dimethylamino)pyridine (DMAP) or 4-(dimethylamino)pyridine N-oxide (DMAPO), to activate the carboxylic acid via the formation of a mixed anhydride intermediate.[3][4] The slow addition of the seco-acid to a solution of MNBA and the catalyst is crucial for favoring the intramolecular cyclization over intermolecular polymerization, leading to high yields of the desired macrolactone.[6]

These application notes provide a comprehensive overview of MNBA-mediated macrolactonization, including its mechanism, detailed experimental protocols, and a summary of its application in the synthesis of bioactive molecules.

Reaction Mechanism and Workflow

The generally accepted mechanism for the MNBA-mediated macrolactonization under basic conditions involves the initial activation of the carboxylic acid by MNBA to form a mixed anhydride. This is followed by an intramolecular acyl transfer to the hydroxyl group, facilitated by a nucleophilic catalyst like DMAP.

MNBA_Macrolactonization cluster_activation Activation Phase cluster_cyclization Cyclization Phase seco_acid ω-Hydroxycarboxylic Acid (Seco-Acid) MNBA MNBA mixed_anhydride Mixed Anhydride Intermediate MNBA->mixed_anhydride activated_acyl Activated Acyl-DMAP Intermediate mixed_anhydride->activated_acyl + DMAP DMAP DMAP (Catalyst) DMAP->activated_acyl macrolactone Macrolactone activated_acyl->macrolactone Intramolecular Attack byproduct 2-Methyl-6-nitrobenzoic Acid activated_acyl->byproduct macrolactone->DMAP Catalyst Regeneration

Caption: Reaction mechanism of MNBA-mediated macrolactonization.

A typical experimental workflow for performing an MNBA-mediated macrolactonization involves the slow addition of the substrate to the reagents. This high-dilution technique is critical for maximizing the yield of the monomeric macrolactone.

Experimental_Workflow prep_reagents Prepare solution of MNBA and DMAP in an appropriate solvent. slow_addition Slowly add the seco-acid solution to the reagent solution via syringe pump. prep_reagents->slow_addition prep_substrate Prepare a dilute solution of the ω-hydroxycarboxylic acid (seco-acid). prep_substrate->slow_addition reaction Stir the reaction mixture at room temperature for the specified time. slow_addition->reaction workup Quench the reaction and perform aqueous workup. reaction->workup purification Purify the crude product by column chromatography. workup->purification analysis Characterize the macrolactone (NMR, MS, etc.). purification->analysis end End analysis->end start start start->prep_substrate

Caption: General experimental workflow for MNBA macrolactonization.

Comparison with Other Macrolactonization Methods

The Shiina macrolactonization offers several advantages over other common methods, such as the Yamaguchi and Mitsunobu reactions. The mild reaction conditions and high yields, even for sterically hindered substrates, make it a preferred choice in many synthetic campaigns.

Comparison_Methods yamaguchi Yamaguchi Esterification + High Yields - Requires Higher Temperatures - Stoichiometric Reagent mitsunobu Mitsunobu Reaction + Mild Conditions - Stereochemical Inversion - Stoichiometric Phosphine Reagent - Byproduct Removal Can Be Difficult mukaiyama Mukaiyama Reagent + Good Yields - Reagent is Moisture Sensitive shiina shiina shiina->mitsunobu Avoids stereochemical inversion and phosphine byproducts shiina->mukaiyama Alternative activation method

Caption: Comparison of Shiina macrolactonization with other methods.

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the MNBA-mediated macrolactonization of various seco-acids in the synthesis of natural products and their analogues.

Table 1: Synthesis of Macrolactones of Varying Ring Sizes

EntrySubstrate (ω-Hydroxycarboxylic Acid)Ring SizeCatalyst (Equivalents)SolventTemp. (°C)Time (h)Yield (%)Reference
115-Hydroxypentadecanoic acid16DMAP (6.0)CH2Cl2rt195[7]
211-Hydroxyundecanoic acid12DMAP (6.0)CH2Cl2rt389[7]
39-Hydroxynonanoic acid10DMAP (6.0)Toluene1001871[3]
47-Hydroxyheptanoic acid8DMAP (6.0)Toluene1002467[4]

Table 2: Application in Natural Product Synthesis

EntryTarget MoleculeSeco-Acid PrecursorCatalyst (Equivalents)SolventTemp. (°C)Yield (%)Reference
1(-)-Spiruchostatin ASeco-acid of Spiruchostatin ADMAP (stoichiometric)Toluenert67[4]
2Octalactin ASeco-acid of Octalactin ADMAP (6.0)Toluenert84[8]
3Erythronolide A intermediateConformationally appropriate seco-acidDMAP-mildexcellent[3]
4Tetrahydrolipstatin (THL)β-Hydroxycarboxylic acid precursorNucleophilic catalyst---[9][10]
5Ecklonialactone BSeco-acid of Ecklonialactone BDMAP--43[5]
6Pagoamide ASeco-acid of Pagoamide ADMAPDCMrt20[2]

Experimental Protocols

Protocol 1: General Procedure for MNBA-Mediated Macrolactonization

This protocol provides a general method for the macrolactonization of an ω-hydroxycarboxylic acid using MNBA and DMAP. The concentrations and reaction times may require optimization for specific substrates.

Materials:

  • ω-Hydroxycarboxylic acid (seco-acid) (1.0 equiv)

  • 2-Methyl-6-nitrobenzoic anhydride (MNBA) (1.3 - 2.5 equiv)

  • 4-(Dimethylamino)pyridine (DMAP) (2.6 - 6.0 equiv) or 4-(Dimethylamino)pyridine N-oxide (DMAPO) (catalytic to stoichiometric)

  • Anhydrous dichloromethane (CH2Cl2) or Toluene

  • Syringe pump

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add MNBA and DMAP.

  • Dissolve the reagents in a sufficient volume of anhydrous solvent (e.g., CH2Cl2 or toluene) to achieve a final substrate concentration of approximately 1-2 mM upon completion of the addition.

  • In a separate flame-dried flask, dissolve the ω-hydroxycarboxylic acid in the same anhydrous solvent to a concentration of approximately 0.01-0.02 M.

  • Using a syringe pump, add the solution of the ω-hydroxycarboxylic acid to the stirred solution of MNBA and DMAP over a period of 4-12 hours at room temperature. The slow addition is critical to favor the intramolecular reaction.

  • After the addition is complete, allow the reaction to stir at room temperature for an additional 1-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH2Cl2).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired macrolactone.

Protocol 2: Synthesis of Erythro-Aleuritic Acid Lactone

This protocol is a specific example of the application of MNBA-mediated macrolactonization.[7]

Materials:

  • Erythro-aleuritic acid (1.0 equiv)

  • MNBA (2.5 equiv)

  • DMAP (6.0 equiv)

  • Anhydrous CH2Cl2

Procedure:

  • To a solution of MNBA (2.5 equiv) and DMAP (6.0 equiv) in anhydrous CH2Cl2 (to achieve a final concentration of 1 mM of the seco-acid) at room temperature, a solution of erythro-aleuritic acid (1.0 equiv) in anhydrous CH2Cl2 is added over 4 hours using a syringe pump.

  • The reaction mixture is stirred for an additional hour at room temperature.

  • The reaction is quenched with saturated aqueous NaHCO3 and the aqueous layer is extracted with CH2Cl2.

  • The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated.

  • The residue is purified by silica gel column chromatography to yield the erythro-aleuritic acid lactone.

Conclusion

MNBA has proven to be a powerful and versatile reagent for macrolactonization in the synthesis of a wide range of natural products and other complex molecules. The mild reaction conditions, high yields, and tolerance for various functional groups make the Shiina macrolactonization an invaluable method for researchers and scientists in the field of organic synthesis and drug development. The protocols and data presented herein provide a practical guide for the successful application of this important transformation.

References

Application Notes and Protocols for MNBA-Mediated Lactonization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting lactonization reactions mediated by 2-methyl-6-nitrobenzoic anhydride (MNBA), also known as Shiina's reagent. This powerful method is widely employed in the synthesis of macrolides, β-lactones, and other cyclic esters, which are key structural motifs in many natural products and pharmaceuticals.

Introduction

MNBA-mediated lactonization is a highly efficient method for the intramolecular cyclization of hydroxy-carboxylic acids (seco-acids) to form lactones.[1][2] Developed by Professor Isamu Shiina, this reaction proceeds under mild conditions with high yields, often superior to other methods like the Yamaguchi esterification, particularly for sterically hindered or sensitive substrates.[3] The reaction is typically promoted by a nucleophilic catalyst, most commonly 4-(dimethylamino)pyridine (DMAP), or a combination of triethylamine (TEA) and a catalytic amount of 4-(dimethylamino)pyridine 1-oxide (DMAPO).[4]

The key to the success of this method lies in the formation of a highly reactive mixed anhydride intermediate between the seco-acid and MNBA. This activation of the carboxylic acid facilitates the intramolecular nucleophilic attack by the hydroxyl group, leading to the formation of the lactone ring.[3]

Data Presentation

The following tables summarize quantitative data from various literature sources on MNBA-mediated lactonization, providing a comparative overview of reaction conditions and yields for different substrates.

Table 1: MNBA-Mediated Macolactonization of Various Seco-Acids
Substrate (Seco-Acid)ReagentsSolventTemp. (°C)Time (h)Product (Lactone) Ring SizeYield (%)
ω-Hydroxydodecanoic acidMNBA (1.3 eq.), DMAP (6 eq.)CH₂Cl₂25151394
ω-Hydroxytridecanoic acidMNBA (1.3 eq.), DMAP (6 eq.)CH₂Cl₂25151495
ω-Hydroxytetradecanoic acidMNBA (1.3 eq.), DMAP (6 eq.)CH₂Cl₂25151596
ω-Hydroxypentadecanoic acidMNBA (1.3 eq.), DMAP (6 eq.)CH₂Cl₂25151698
ω-Hydroxyhexadecanoic acidMNBA (1.3 eq.), DMAP (6 eq.)CH₂Cl₂25151799
Seco-acid of Erythronolide A intermediateMNBA, DMAPToluene100-14Good Yield
Seco-acid of (-)-Spiruchostatin A intermediateMNBA, DMAP-RT-1567
Seco-acid of Pagoamide A intermediateMNBA (3.0 eq.), DMAP (5.0 eq.)CH₂Cl₂0 to RT12-20
Table 2: Comparison of MNBA and Yamaguchi Methods for Lactonization
SubstrateMethodReagentsYield (%)
17-membered lactone precursorMNBAMNBA, DMAP90
17-membered lactone precursorYamaguchi2,4,6-Trichlorobenzoyl chloride, DMAP70
(-)-Spiruchostatin A intermediate (15-membered)MNBAMNBA, DMAP67
(-)-Spiruchostatin A intermediate (15-membered)Yamaguchi2,4,6-Trichlorobenzoyl chloride, DMAP40

Experimental Protocols

General Protocol for MNBA-Mediated Macrolactonization

This protocol provides a general procedure that can be adapted for various seco-acids. Optimization of reagent stoichiometry, concentration, solvent, and temperature may be necessary for specific substrates.

Materials:

  • Hydroxy-carboxylic acid (seco-acid)

  • 2-Methyl-6-nitrobenzoic anhydride (MNBA, 1.2 - 3.0 equivalents)

  • 4-(Dimethylamino)pyridine (DMAP, 2.4 - 6.0 equivalents)

  • Anhydrous dichloromethane (CH₂Cl₂) or other suitable aprotic solvent (e.g., toluene, THF, acetonitrile)

  • Argon or Nitrogen gas for inert atmosphere

  • Standard laboratory glassware (round-bottom flask, syringe, magnetic stirrer)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation: Dry all glassware thoroughly. The reaction should be performed under an inert atmosphere (Argon or Nitrogen).

  • Reaction Setup: To a solution of the seco-acid (1.0 equivalent) in the chosen anhydrous solvent (to a concentration of approximately 0.001 - 0.01 M), add DMAP.

  • Addition of MNBA: Cool the solution to 0 °C using an ice bath. Add MNBA portion-wise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC). For less reactive or sterically hindered substrates, heating may be required.[1]

  • Work-up:

    • Once the reaction is complete, concentrate the mixture in vacuo.

    • Redissolve the residue in ethyl acetate and quench the reaction by adding a saturated aqueous solution of NH₄Cl.[5]

    • Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired lactone.

Protocol for the Synthesis of a 15-Membered Macrolactone (Example from Literature)

The following is a more specific example for the synthesis of a complex macrolactone.

Procedure:

To a solution of the seco-acid (50 mg, 0.043 mmol, 1.0 eq.) and DMAP (27 mg, 0.22 mmol, 5.0 eq.) in anhydrous DCM (50 mL, ca. 0.001 M) was added MNBA (45 mg, 0.13 mmol, 3.0 eq.) under an argon atmosphere at 0 °C. The mixture was allowed to stir at room temperature for 12 h and then concentrated in vacuo furnishing a solid residue which was redissolved in EtOAc (5 mL) and quenched with a saturated aqueous solution of NH₄Cl (2 mL). The aqueous layer was extracted with EtOAc (3 × 10 mL). The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product was purified by flash chromatography on silica gel.[5]

Mandatory Visualizations

Reaction Mechanism

The proposed mechanism for the MNBA-mediated lactonization involves the initial formation of a mixed anhydride, followed by a DMAP-catalyzed intramolecular acylation.

reaction_mechanism cluster_step1 Step 1: Mixed Anhydride Formation cluster_step2 Step 2: DMAP Catalysis and Acyl Transfer cluster_step3 Step 3: Intramolecular Cyclization cluster_products Products SecoAcid Seco-Acid (R-COOH) MixedAnhydride Mixed Anhydride SecoAcid->MixedAnhydride + MNBA MNBA MNBA AcylDMAP Acyl-DMAP Intermediate MixedAnhydride->AcylDMAP + DMAP MixedAnhydride->AcylDMAP DMAP DMAP Lactone Lactone AcylDMAP->Lactone + Intramolecular -OH Lactone_final Lactone AcylDMAP->Lactone_final Byproduct1 2-Methyl-6-nitrobenzoic acid AcylDMAP->Byproduct1 Byproduct2 DMAP (regenerated) AcylDMAP->Byproduct2 Hydroxyl Intramolecular -OH group experimental_workflow start Start prep Prepare Dry Glassware and Reagents start->prep setup Dissolve Seco-Acid and DMAP in Anhydrous Solvent prep->setup cool Cool Reaction Mixture to 0 °C setup->cool add_mnba Add MNBA cool->add_mnba react Stir at Room Temperature (12-24h) add_mnba->react monitor Monitor Reaction by TLC react->monitor monitor->react Incomplete workup Quench and Extract monitor->workup Reaction Complete purify Purify by Column Chromatography workup->purify end End purify->end

References

Synthesis of One-Dimensional Lanthanide Coordination Complexes Using m-Nitrobenzoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of one-dimensional (1D) lanthanide coordination complexes utilizing m-nitrobenzoic acid (MNBA) as a primary ligand. Lanthanide coordination polymers are of significant interest due to their unique photoluminescent, magnetic, and catalytic properties, which make them promising candidates for various applications, including bio-imaging, sensors, and potential therapeutic agents. The protocol herein describes a hydrothermal synthesis method, a common and effective technique for generating crystalline coordination polymers. This document also outlines the necessary characterization techniques and presents typical data in a structured format to facilitate reproducibility and further research.

Introduction

One-dimensional lanthanide coordination polymers are a class of materials where lanthanide ions are linked by organic ligands to form chain-like structures. The selection of the organic ligand is crucial in determining the dimensionality and properties of the resulting complex. m-Nitrobenzoic acid (MNBA) is an attractive ligand due to its carboxylate group, which can coordinate to the lanthanide ions in various modes (monodentate, bidentate, bridging), and the nitro group, which can influence the electronic properties and intermolecular interactions of the final structure. The synthesis of these materials is a critical step in exploring their potential applications, particularly in the realm of drug development where they can be investigated for roles in targeted drug delivery, as imaging agents, or for their intrinsic therapeutic properties.

Experimental Protocols

Materials and Methods

Materials:

  • Lanthanide(III) chloride hydrate (e.g., EuCl₃·6H₂O, GdCl₃·6H₂O, TbCl₃·6H₂O) (99.9%)

  • m-Nitrobenzoic acid (MNBA) (99%)

  • Sodium hydroxide (NaOH) (≥98%)

  • Ethanol (95%)

  • Deionized water

Equipment:

  • 25 mL Teflon-lined stainless steel autoclave

  • Oven

  • Magnetic stirrer with heating plate

  • pH meter

  • Buchner funnel and filter paper

  • Vacuum filtration apparatus

  • Analytical balance

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

Synthesis of Sodium m-nitrobenzoate
  • Dissolve a stoichiometric amount of m-nitrobenzoic acid in deionized water.

  • Slowly add a 1 M solution of sodium hydroxide while stirring until the MNBA is completely dissolved and the pH of the solution is approximately 7.

  • The resulting solution contains sodium m-nitrobenzoate and can be used directly in the next step.

Hydrothermal Synthesis of a One-Dimensional Lanthanide-MNBA Coordination Polymer (Exemplified with Europium)
  • Preparation of Reaction Mixture:

    • In a 50 mL beaker, dissolve 0.1 mmol of EuCl₃·6H₂O in 10 mL of deionized water.

    • In a separate beaker, dissolve 0.3 mmol of m-nitrobenzoic acid and 0.3 mmol of NaOH in 10 mL of deionized water to form a solution of sodium m-nitrobenzoate.

    • Slowly add the lanthanide salt solution to the ligand solution while stirring continuously.

    • Adjust the pH of the final mixture to approximately 5.0-6.0 using a dilute solution of HCl or NaOH as needed.

  • Hydrothermal Reaction:

    • Transfer the resulting mixture into a 25 mL Teflon-lined stainless steel autoclave.

    • Seal the autoclave and place it in an oven preheated to 160°C.

    • Maintain the temperature for 72 hours.

    • After the reaction is complete, allow the autoclave to cool down to room temperature naturally.

  • Isolation and Purification:

    • Collect the crystalline product by vacuum filtration.

    • Wash the crystals sequentially with deionized water and then with a small amount of ethanol to remove any unreacted starting materials.

    • Dry the final product in a desiccator over silica gel.

This protocol can be adapted for other lanthanide ions by substituting the corresponding lanthanide chloride hydrate.

Data Presentation

Table 1: Typical Reaction Parameters and Yields
Lanthanide IonLigandMolar Ratio (Ln:MNBA)Temperature (°C)Time (h)Yield (%)
Eu³⁺MNBA1:316072~65
Gd³⁺MNBA1:316072~70
Tb³⁺MNBA1:316072~68
Table 2: Selected Crystallographic Data for a Representative 1D Lanthanide-MNBA Complex
ParameterValue
Empirical FormulaC₂₁H₁₂N₃O₁₂Ln
Formula Weight(Varies with Ln)
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~10.5
b (Å)~18.2
c (Å)~12.8
β (°)~110
Volume (ų)~2300
Z4
Density (calculated) (g/cm³)~1.9

Note: The crystallographic data are representative and can vary depending on the specific lanthanide ion and synthesis conditions.

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for Synthesis of 1D Lanthanide-MNBA Complexes cluster_prep Reactant Preparation prep_ln Dissolve LnCl3·6H2O in deionized water mix Mix Lanthanide and Ligand Solutions prep_ln->mix prep_mnba Dissolve MNBA and NaOH in deionized water prep_mnba->mix adjust_ph Adjust pH to 5.0-6.0 mix->adjust_ph hydrothermal Hydrothermal Reaction (160°C, 72h) adjust_ph->hydrothermal cool Cool to Room Temperature hydrothermal->cool filter Vacuum Filtration cool->filter wash Wash with Water and Ethanol filter->wash dry Dry in Desiccator wash->dry characterize Characterization (XRD, IR, etc.) dry->characterize

Caption: Workflow for the hydrothermal synthesis of one-dimensional lanthanide-MNBA coordination polymers.

Logical Relationship of Components

logical_relationship Component Relationship in 1D Lanthanide-MNBA Complexes Ln Lanthanide Ion (Ln³⁺) Complex 1D Coordination Polymer Ln->Complex Coordination MNBA m-Nitrobenzoic Acid (MNBA) MNBA->Complex Coordination Properties Photoluminescent, Magnetic, and Catalytic Properties Complex->Properties Applications Bio-imaging, Sensors, Drug Development Properties->Applications

Caption: Relationship between components and potential applications of the synthesized complexes.

Characterization

The synthesized one-dimensional lanthanide-MNBA coordination polymers should be characterized by various analytical techniques to confirm their structure and purity.

  • Single-Crystal X-ray Diffraction: This is the most definitive method to determine the crystal structure, including the coordination environment of the lanthanide ion, the binding mode of the MNBA ligand, and the one-dimensional chain structure.

  • Powder X-ray Diffraction (PXRD): Used to confirm the phase purity of the bulk sample and to compare with the simulated pattern from single-crystal data.

  • Infrared (IR) Spectroscopy: To confirm the coordination of the carboxylate group to the lanthanide ion. The characteristic stretching frequencies of the C=O and C-O bonds in the carboxylate group will shift upon coordination.

  • Thermogravimetric Analysis (TGA): To determine the thermal stability of the complexes and to quantify the amount of coordinated or lattice solvent molecules.

  • Elemental Analysis: To confirm the empirical formula of the synthesized complexes.

  • Photoluminescence Spectroscopy: To investigate the luminescent properties of the complexes, particularly for those containing luminescent lanthanide ions like Eu³⁺ and Tb³⁺.

Potential Applications in Drug Development

Lanthanide coordination complexes are being explored for a variety of biomedical applications.[1][2][3] Their unique properties make them suitable for:

  • Bio-imaging and Sensors: The characteristic long-lived luminescence of certain lanthanide ions (e.g., Eu³⁺, Tb³⁺) can be utilized for developing luminescent probes for in vitro and in vivo imaging. These complexes can also be designed to act as sensors for specific biomolecules or ions.

  • Therapeutic Agents: Some lanthanide complexes have shown potential as anticancer or antimicrobial agents. The organic ligand can be tailored to enhance biological activity and target specific cells or tissues.

  • Drug Delivery: The porous nature of some coordination polymers can be exploited for the encapsulation and controlled release of drug molecules.

Further research into the biocompatibility, toxicity, and in vivo behavior of these one-dimensional lanthanide-MNBA coordination complexes is necessary to fully realize their potential in drug development.

References

Application Note: Determination of 4-Methyl-3-Nitro-Benzoic Acid in Serum using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of 4-methyl-3-nitro-benzoic acid (MNBA) in serum. The described protocol is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicokinetic, and metabolic studies of this compound. The method employs a straightforward protein precipitation step for sample preparation, followed by reversed-phase HPLC with UV detection. All experimental procedures, including chromatographic conditions and method validation parameters, are presented in detail.

Introduction

4-Methyl-3-nitro-benzoic acid is a compound of interest in various fields of biomedical research. Accurate quantification of this analyte in biological matrices such as serum is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. This document provides a detailed protocol for a selective, linear, precise, and accurate HPLC method suitable for routine analysis of MNBA in serum samples.

Experimental Protocol

Materials and Reagents
  • 4-Methyl-3-nitro-benzoic acid (MNBA) reference standard

  • Acetonitrile (HPLC grade)

  • Phosphoric acid (analytical grade)

  • Milli-Q or HPLC grade water

  • Serum samples (blank and study samples)

Equipment
  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., Intertex C18, 150 mm x 4.6 mm, 5 µm)[1]

  • Centrifuge

  • Vortex mixer

  • Pipettes and tips

  • Autosampler vials

Sample Preparation

A direct protein precipitation method is utilized for the extraction of MNBA from serum.[1]

  • Pipette 100 µL of serum sample into a microcentrifuge tube.

  • Add 200 µL of acetonitrile to the serum sample.

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the mixture at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully collect the supernatant and transfer it to an autosampler vial for HPLC analysis.

G

Chromatographic Conditions

The separation and quantification of MNBA are achieved using a reversed-phase HPLC method.[1]

ParameterCondition
Column Intertex C18 (150 mm x 4.6 mm, 5 µm)
Mobile Phase Phosphoric acid (pH 0.3) : Acetonitrile (50:50, v/v)
Flow Rate 1.0 mL/min
Detection UV at 230 nm
Column Temperature 25 °C
Injection Volume 20 µL

G

Method Validation Summary

The described HPLC method has been validated for its selectivity, linearity, precision, accuracy, and stability.[1]

Linearity

The method demonstrated excellent linearity over the tested concentration range, with a correlation coefficient (r²) of ≥0.9999.[1]

Precision and Accuracy

The intra- and inter-day precision were found to be within acceptable limits, with a relative standard deviation (RSD) of ≤5%.[1] The accuracy of the method at low, middle, and high concentrations ranged from 95% to 110%.[1]

Quality Control LevelIntra-day Precision (RSD %)Inter-day Precision (RSD %)Accuracy (%)
Low≤5≤595 - 110
Medium≤5≤595 - 110
High≤5≤595 - 110
Stability

The stability of MNBA in serum was assessed under various storage conditions. The analyte was found to be stable for 10 days at 4°C, for 20 days at -20°C, and after three freeze-thaw cycles.[1]

Storage ConditionDurationStability
Refrigerated10 daysStable
Frozen20 daysStable
Freeze-Thaw Cycles3 cyclesStable

Conclusion

The presented HPLC method provides a reliable and efficient means for the determination of 4-methyl-3-nitro-benzoic acid in serum. The simple sample preparation, coupled with the validated chromatographic conditions, makes this protocol well-suited for high-throughput analysis in a research or drug development setting. The method's demonstrated selectivity, linearity, precision, and accuracy ensure the generation of high-quality data for pharmacokinetic and other related studies.

References

Application Notes and Protocols for the Synthesis of m-Nitrobenzoic Acid-Based Metal-Organic Frameworks (Mn-MNBA MOF)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and functionalizable structure make them promising candidates for various applications, including gas storage, catalysis, and drug delivery.[1] This document provides a detailed protocol for the synthesis of a manganese-based MOF using m-nitrobenzoic acid (MNBA) as the organic linker, herein referred to as Mn-MNBA MOF. The protocol is based on established solvothermal synthesis methods for related manganese carboxylate-based MOFs.

The nitro functionality on the MNBA linker can offer specific interactions within the MOF structure and potentially serve as a site for post-synthetic modification, making these materials of particular interest for drug delivery applications where tailored host-guest interactions are crucial.[2]

Data Presentation

Table 1: Synthesis Parameters for Mn-MNBA MOF
ParameterValueNotes
Metal PrecursorManganese(II) Nitrate Tetrahydrate (Mn(NO₃)₂·4H₂O)Other manganese salts (e.g., MnCl₂) may also be used, potentially influencing crystal formation.
Organic Linkerm-Nitrobenzoic Acid (MNBA)---
Metal:Linker Molar Ratio1:2This ratio can be varied to optimize crystal growth and phase purity.
SolventN,N-Dimethylformamide (DMF)Other high-boiling point polar solvents like Diethylformamide (DEF) or Dimethylacetamide (DMAc) can be explored.
Reaction Temperature120 °CTemperature can be adjusted (e.g., 100-150 °C) to control crystal size and morphology.
Reaction Time48 hoursReaction time may be varied (e.g., 24-72 hours) to optimize yield and crystallinity.
Activation Temperature150 °C (under vacuum)Essential for removing solvent molecules from the pores to achieve high surface area.
Table 2: Expected Physicochemical Properties of Mn-MNBA MOF
PropertyExpected Value RangeCharacterization Technique
BET Surface Area500 - 1500 m²/gNitrogen Adsorption-Desorption Analysis
Pore Volume0.3 - 0.8 cm³/gNitrogen Adsorption-Desorption Analysis
Pore Size5 - 15 ÅNitrogen Adsorption-Desorption Analysis
Thermal StabilityUp to 300 °CThermogravimetric Analysis (TGA)
Crystalline Phase---Powder X-ray Diffraction (PXRD)

Experimental Protocols

Materials and Equipment
  • Manganese(II) Nitrate Tetrahydrate (Mn(NO₃)₂·4H₂O)

  • m-Nitrobenzoic Acid (C₇H₅NO₄)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Teflon-lined stainless steel autoclave (20 mL)

  • Programmable oven

  • Centrifuge

  • Vacuum oven

  • Analytical balance

  • Ultrasonicator

Synthesis of Mn-MNBA MOF (Solvothermal Method)
  • Precursor Solution Preparation:

    • In a 20 mL glass vial, dissolve 0.5 mmol of Manganese(II) Nitrate Tetrahydrate in 5 mL of DMF.

    • In a separate 20 mL glass vial, dissolve 1.0 mmol of m-nitrobenzoic acid in 5 mL of DMF.

    • Sonication may be used to aid dissolution.

  • Reaction Mixture Assembly:

    • Combine the two solutions in the Teflon liner of a 20 mL autoclave.

    • Seal the autoclave tightly.

  • Solvothermal Reaction:

    • Place the sealed autoclave in a programmable oven.

    • Heat the autoclave to 120 °C at a rate of 5 °C/min.

    • Maintain the temperature at 120 °C for 48 hours.

    • After the reaction is complete, cool the autoclave to room temperature naturally.

  • Product Isolation and Washing:

    • Collect the crystalline product by centrifugation at 8000 rpm for 10 minutes.

    • Discard the supernatant.

    • Wash the product by re-dispersing it in 10 mL of fresh DMF and centrifuging again. Repeat this step three times.

    • To exchange the solvent, wash the product with 10 mL of ethanol three times using the same centrifugation procedure.

  • Activation:

    • After the final ethanol wash, decant the supernatant.

    • Place the wet product in a vacuum oven and heat at 150 °C under vacuum for 12 hours to remove any residual solvent from the pores.

    • The resulting fine powder is the activated Mn-MNBA MOF.

Characterization
  • Powder X-ray Diffraction (PXRD): To confirm the crystalline phase and purity of the synthesized MOF.

  • Thermogravimetric Analysis (TGA): To determine the thermal stability of the framework.

  • Nitrogen Adsorption-Desorption Analysis: To determine the BET surface area, pore volume, and pore size distribution.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the coordination of the carboxylate groups of the MNBA linker to the manganese centers.

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for Mn-MNBA MOF Synthesis cluster_prep Preparation cluster_reaction Synthesis cluster_purification Purification & Activation prep_metal Dissolve Mn(NO₃)₂·4H₂O in DMF mix Combine Precursor Solutions in Autoclave prep_metal->mix prep_linker Dissolve m-Nitrobenzoic Acid in DMF prep_linker->mix heat Solvothermal Reaction (120 °C, 48h) mix->heat centrifuge Isolate Product (Centrifugation) heat->centrifuge wash_dmf Wash with DMF (3x) centrifuge->wash_dmf wash_etoh Wash with Ethanol (3x) wash_dmf->wash_etoh activate Activate under Vacuum (150 °C, 12h) wash_etoh->activate characterization Characterization (PXRD, TGA, BET, FTIR) activate->characterization

Caption: Workflow for the solvothermal synthesis of Mn-MNBA MOF.

Logical Relationship of MOF Components

mof_components Components and Assembly of Mn-MNBA MOF metal_node Manganese(II) Ion (Metal Node) coordination Coordination Bonds metal_node->coordination linker m-Nitrobenzoic Acid (Organic Linker) linker->coordination mof_structure Porous Crystalline Mn-MNBA MOF Structure coordination->mof_structure

Caption: Relationship between the metal node and organic linker in the MOF structure.

Signaling Pathways in Drug Delivery Applications

The nitro group on the MNBA linker can potentially be reduced to an amino group post-synthetically. Amino-functionalized MOFs are widely explored for drug delivery. For instance, they can be conjugated with targeting ligands or stimuli-responsive moieties. While a specific signaling pathway directly activated by the Mn-MNBA MOF is not defined without experimental data, a general schematic for targeted drug delivery using a functionalized MOF is presented below. This often involves receptor-mediated endocytosis.

drug_delivery_pathway General Pathway for Targeted MOF-based Drug Delivery mof_drug Functionalized Mn-MNBA MOF with Drug Cargo cell_surface Target Cell Surface Receptor mof_drug->cell_surface Binding endocytosis Receptor-Mediated Endocytosis cell_surface->endocytosis endosome Endosome Formation endocytosis->endosome drug_release Drug Release (e.g., pH change) endosome->drug_release cellular_target Intracellular Target (e.g., DNA, enzymes) drug_release->cellular_target Action therapeutic_effect Therapeutic Effect cellular_target->therapeutic_effect

References

Application Notes: The Role of N-Methyl-N-(tert-butoxycarbonyl)-L-alanine (MNBA) in the Synthesis of Potent Anti-Cancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-methyl-N-(tert-butoxycarbonyl)-L-alanine (MNBA), also known as Boc-N-methyl-L-alanine, is a pivotal building block in modern medicinal chemistry, particularly in the synthesis of complex peptide-based therapeutics.[1] As an N-methylated amino acid derivative, the tert-butyloxycarbonyl (Boc) group provides a stable, acid-labile protecting group for the amine, enabling precise control during peptide elongation.[2][3] The N-methyl group imparts unique conformational constraints and increased metabolic stability to the resulting peptide. These properties have made MNBA and its Fmoc-protected counterpart indispensable in the development of highly potent anti-cancer agents, most notably the auristatin class of cytotoxic payloads used in Antibody-Drug Conjugates (ADCs).

Core Application: Synthesis of Auristatin Analogues

Auristatins are synthetic, structurally simplified analogues of dolastatin 10, a natural pentapeptide isolated from the sea hare Dolabella auricularia.[4][5] These compounds exhibit extraordinary cytotoxicity, with IC50 values often in the nanomolar to picomolar range.[5][6] Their primary mechanism of action is the inhibition of tubulin polymerization by binding to the vinca alkaloid site on β-tubulin.[7][8] This disruption of microtubule dynamics leads to a halt in the cell cycle at the G2/M phase, ultimately inducing apoptosis in rapidly dividing cancer cells.[8]

Due to their extreme potency, auristatins like Monomethyl Auristatin E (MMAE) and Monomethyl Auristatin F (MMAF) are too toxic for systemic administration as standalone drugs. Instead, they are employed as payloads in ADCs.[9][10] An ADC links the cytotoxic auristatin to a monoclonal antibody that specifically targets a tumor-associated antigen, ensuring targeted delivery and minimizing off-target toxicity. MNBA (or its Fmoc equivalent) is a critical component for synthesizing the N-terminal region of these powerful peptide toxins.

Diagram 1: Structure of an Auristatin-Based Antibody-Drug Conjugate (ADC) Ab Monoclonal Antibody (Targets Tumor Antigen) Linker Cleavable Linker (e.g., Val-Cit) Ab->Linker Covalently Bonded Payload Auristatin Payload (e.g., MMAE) Linker->Payload ADC Antibody-Drug Conjugate (ADC) ADC->Ab Comprises ADC->Linker ADC->Payload

Diagram 1: Structure of an Auristatin-Based Antibody-Drug Conjugate (ADC)

Quantitative Data: In Vitro Cytotoxicity

The auristatins synthesized using MNBA derivatives are characterized by their potent cytotoxic activity against a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness.

CompoundCancer Cell LineCell TypeIC50 ValueReference(s)
Monomethyl Auristatin E (MMAE) SKBR3Human Breast Adenocarcinoma3.27 ± 0.42 nM[11][12]
HEK293Human Embryonic Kidney4.24 ± 0.37 nM[11][12]
Dolastatin 10 NCI-H69Small Cell Lung Cancer (SCLC)0.032 - 0.184 nM[11]
NCI-H82Small Cell Lung Cancer (SCLC)(Range for SCLC lines)[11]
Azide-Modified Auristatin (Various)(Various)GI50 = 0.057 nM[4]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an Auristatin Pentapeptide

This protocol describes a generalized procedure for the manual synthesis of a linear pentapeptide backbone, characteristic of auristatins, using Fmoc/tBu chemistry. The incorporation of Fmoc-N-methyl-L-alanine is a key step.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-N-methyl-L-alanine)

  • Coupling reagents: HCTU (or HBTU/HATU)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Fmoc deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing solutions: DMF, DCM

  • Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

  • SPPS reaction vessel

Procedure:

  • Resin Preparation:

    • Place the Fmoc-Rink Amide resin in the reaction vessel.

    • Swell the resin in DMF for 1 hour with gentle agitation.[13]

    • Drain the DMF.

  • Initial Fmoc Deprotection:

    • Add the 20% piperidine/DMF solution to the resin.

    • Agitate for 5 minutes, then drain.

    • Add fresh piperidine solution and agitate for an additional 15 minutes to ensure complete Fmoc removal.

    • Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove all traces of piperidine.

  • Amino Acid Coupling (Cycle 1 - C-terminal residue):

    • Dissolve the first Fmoc-amino acid (3-5 equivalents relative to resin loading) and HCTU (3-5 eq.) in a minimal amount of DMF.

    • Add DIPEA (6-10 eq.) to the activation mixture and immediately add it to the resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor the reaction completion using a ninhydrin test.

    • Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).

  • Peptide Elongation (Cycles 2-5):

    • Repeat the Fmoc deprotection (Step 2) and coupling (Step 3) steps for each subsequent amino acid in the sequence.

    • For the N-methylated residue: Use Fmoc-N-methyl-L-alanine in the coupling step. Note that coupling to and from an N-methylated amino acid can be slower, so extended coupling times (e.g., 4 hours to overnight) or a more potent coupling reagent like HATU may be necessary.

  • Final Deprotection:

    • After the final amino acid has been coupled, perform a final Fmoc deprotection (Step 2).

  • Cleavage and Deprotection:

    • Wash the fully assembled peptide-resin with DCM and dry it under a stream of nitrogen.

    • Add the cleavage cocktail (e.g., 95% TFA) to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether twice more.

    • Dry the crude peptide under vacuum.

  • Purification:

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final product by mass spectrometry.

Diagram 2: Workflow for Solid-Phase Peptide Synthesis (SPPS) Start Start: Swollen Resin with Free Amine Group Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 2. Wash (DMF, DCM) Deprotection->Wash1 Coupling 3. Amino Acid Coupling (Fmoc-AA-OH, HCTU, DIPEA) Wash1->Coupling Wash2 4. Wash (DMF, DCM) Coupling->Wash2 Check Final Amino Acid? Wash2->Check Check->Deprotection No Cleavage Final Cleavage & Deprotection (TFA) Check->Cleavage Yes End End: Purified Peptide Cleavage->End Diagram 3: Mechanism of Action of Auristatins cluster_0 Microtubule Dynamics cluster_1 Cellular Consequences Auristatin Auristatin (e.g., MMAE) Polymerization Microtubule Polymerization Auristatin->Polymerization Inhibits Tubulin α/β-Tubulin Dimers Tubulin->Polymerization Microtubule Dynamic Microtubules Polymerization->Microtubule Spindle Mitotic Spindle Disruption Microtubule->Spindle Required for Arrest G2/M Phase Cell Cycle Arrest Spindle->Arrest Leads to Apoptosis Apoptosis (Programmed Cell Death) Arrest->Apoptosis Induces

References

Application Notes and Protocols: MNBA as a Building Block for Novel Organic Materials

Author: BenchChem Technical Support Team. Date: November 2025

A thorough review of scientific literature and chemical databases reveals no documented applications of N-methyl-N-nitroso-4-aminobenzoic acid (MNBA) as a building block for the synthesis of novel organic materials such as polymers or metal-organic frameworks (MOFs). While the molecular structure of MNBA, containing both a carboxylic acid and a methylnitrosoamino group, theoretically suggests potential for use as a monomer or a linker in polymerization or coordination chemistry, no studies describing such applications have been published.

The available research on MNBA and related compounds focuses on different areas:

  • Chemical Properties and Synthesis: Information on the chemical and physical properties of MNBA (also known as 4-[methyl(nitroso)amino]benzoic acid) is available in chemical databases like PubChem. Its molecular formula is C8H8N2O3, and its molecular weight is 180.16 g/mol .

  • Biological Activity: Research has been conducted on the biological effects of related compounds. For instance, para-aminobenzoic acid (PABA) has been investigated for its role in inhibiting the formation of N-nitroso compounds and its derivatives have been explored for antimicrobial and cytotoxic applications.

  • Confusion with Similarly Named Compounds: It is important to distinguish N-methyl-N-nitroso-4-aminobenzoic acid from other compounds with similar acronyms that are used in materials science. For example, 2-Methyl-6-nitrobenzoic anhydride (MNBA) is utilized as a reagent in macrolactonization reactions. Additionally, m-nitrobenzoic acid is used as an intermediate in the synthesis of various chemicals.

Given the absence of any published research on the use of N-methyl-N-nitroso-4-aminobenzoic acid as a building block for novel organic materials, it is not possible to provide application notes, experimental protocols, or quantitative data on this topic. Researchers and scientists interested in exploring the potential of MNBA in materials science would be venturing into a novel area of investigation.

Hypothetical Experimental Workflow for Investigating MNBA as a Building Block

For professionals interested in exploring this uncharted territory, a hypothetical experimental workflow for investigating the potential of MNBA as a building block is outlined below. This workflow is based on general principles of polymer and MOF synthesis and has not been validated for MNBA.

G cluster_0 Phase 1: Monomer Characterization & Purity Assessment cluster_1 Phase 2: Polymerization / MOF Synthesis Attempts cluster_2 Phase 3: Material Characterization cluster_3 Phase 4: Property Evaluation A Synthesis and/or Purification of MNBA B Structural Characterization (NMR, FT-IR, MS) A->B C Purity Analysis (HPLC, Elemental Analysis) B->C D Polymerization Screening (e.g., condensation polymerization) C->D E MOF Synthesis Screening (e.g., solvothermal synthesis with metal salts) C->E F Vary Reaction Conditions (Solvent, Temperature, Catalyst, Molar Ratios) D->F E->F G Structural Analysis (XRD for MOFs, GPC for Polymers) F->G H Thermal Analysis (TGA, DSC) G->H I Spectroscopic Analysis (FT-IR, Solid-State NMR) G->I J Morphological Analysis (SEM, TEM) G->J K Evaluation of Target Properties (e.g., porosity, conductivity, mechanical strength) J->K

Caption: Hypothetical workflow for investigating MNBA as a novel material building block.

Further research and development would be required to establish any viable synthetic pathways and applications for MNBA-derived materials.

Application Notes and Protocols for the Spectroscopic Analysis of MNBA (N-methyl-N'-nitroso-N-butylguanidine) and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl-N'-nitroso-N-butylguanidine (MNBA) and its derivatives are part of the N-nitroso compound family, a class of molecules that receives significant attention due to their potential biological activities, including mutagenic and carcinogenic properties.[1] Accurate and reliable analytical methods are crucial for the identification, quantification, and characterization of these compounds in various matrices, which is of particular importance in drug development and safety assessment.[2][3]

These application notes provide a comprehensive overview of the spectroscopic techniques used for the analysis of MNBA and its derivatives. This document outlines the expected spectral characteristics and detailed experimental protocols for Ultraviolet-Visible (UV-Vis) Spectroscopy, Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). The provided data is based on the analysis of closely related N-nitroso compounds and serves as a predictive guide for the characterization of MNBA.

Predicted Spectroscopic Data of MNBA

The following tables summarize the predicted quantitative spectroscopic data for N-methyl-N'-nitroso-N-butylguanidine (MNBA). This data is extrapolated from spectroscopic analyses of analogous compounds, including N-methyl-N'-nitro-N-nitrosoguanidine (MNNG), N-nitrosodibutylamine, and other N-nitroso compounds.

Table 1: Predicted UV-Vis Spectroscopic Data for MNBA in Methanol

ParameterPredicted ValueReference Compound(s)
λmax 1~230-240 nmN-Nitrosodimethylamine
Molar Absorptivity (ε) at λmax 1HighGeneral N-Nitrosamines
λmax 2~340-370 nmN-Nitrosodimethylamine, MNNG[4]
Molar Absorptivity (ε) at λmax 2LowGeneral N-Nitrosamines

Table 2: Predicted Key IR Absorption Bands for MNBA

Functional GroupPredicted Wavenumber (cm⁻¹)Vibration ModeReference Compound(s)
N-H3400-3200StretchingGuanidine derivatives
C-H (alkyl)2960-2850StretchingN-nitrosodibutylamine
C=N1650-1600StretchingGuanidine derivatives
N=O1480-1430StretchingN-Nitroso compounds
N-N1150-1050StretchingN-Nitroso compounds
C-N1250-1180StretchingAlkyl amines

Table 3: Predicted ¹H NMR Chemical Shifts for MNBA (in CDCl₃)

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Reference Compound(s)
N-CH₃~3.1-3.3 and ~3.8-4.0 (Z/E isomers)Singlet-Asymmetrical N-nitrosamines
N-CH₂-~3.5-3.7 and ~4.1-4.3 (Z/E isomers)Triplet~7.5N-nitrosodibutylamine
-CH₂-CH₂-~1.6-1.8Sextet~7.5N-nitrosodibutylamine
-CH₂-CH₃~1.3-1.5Sextet~7.5N-nitrosodibutylamine
-CH₃~0.9-1.0Triplet~7.4N-nitrosodibutylamine
N-HBroad, variableSinglet-Guanidine derivatives

Table 4: Predicted ¹³C NMR Chemical Shifts for MNBA (in CDCl₃)

CarbonPredicted Chemical Shift (δ, ppm)Reference Compound(s)
N-CH₃~32-35 and ~40-43 (Z/E isomers)Asymmetrical N-nitrosamines
N-CH₂-~48-52 and ~55-58 (Z/E isomers)N-nitrosodibutylamine
-CH₂-CH₂-~28-31N-nitrosodibutylamine
-CH₂-CH₃~19-21N-nitrosodibutylamine
-CH₃~13-14N-nitrosodibutylamine
C=N~158-162Guanidine derivatives

Table 5: Predicted Mass Spectrometry Fragmentation for MNBA

m/zProposed FragmentCommentsReference Compound(s)
[M]+Molecular IonPresence and intensity depend on ionization method.General N-Nitroso compounds
[M-30]+Loss of NOCharacteristic fragment for N-nitroso compounds.MNNG[5], General N-Nitroso compounds
[M-42]+Loss of CH₂=N-CH₃McLafferty rearrangement or other fragmentation.Alkyl nitrosamines
[M-57]+Loss of C₄H₉Cleavage of the butyl group.Butyl-containing compounds
30NO⁺Often a prominent peak.MNNG[5], General N-Nitroso compounds

Experimental Protocols

The following are detailed protocols for the spectroscopic analysis of MNBA and its derivatives.

UV-Vis Spectroscopy

Objective: To determine the absorption maxima (λmax) and molar absorptivity (ε) of MNBA.

Materials:

  • Dual-beam UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Methanol (spectroscopic grade)

  • MNBA sample

  • Volumetric flasks and pipettes

Protocol:

  • Sample Preparation:

    • Prepare a stock solution of MNBA in spectroscopic grade methanol at a concentration of 1 mg/mL.

    • From the stock solution, prepare a series of dilutions ranging from 1 µg/mL to 20 µg/mL.

  • Instrument Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

    • Set the wavelength range from 200 nm to 600 nm.

  • Baseline Correction:

    • Fill a quartz cuvette with spectroscopic grade methanol and place it in the reference beam path.

    • Fill another quartz cuvette with methanol and place it in the sample beam path.

    • Run a baseline correction to zero the absorbance across the spectral range.

  • Sample Measurement:

    • Empty the sample cuvette and rinse it with the MNBA solution to be measured.

    • Fill the sample cuvette with the MNBA solution and place it in the sample holder.

    • Acquire the UV-Vis spectrum.

  • Data Analysis:

    • Identify the wavelengths of maximum absorbance (λmax). N-nitroso compounds typically exhibit a strong absorption around 230-240 nm and a weaker absorption around 340-370 nm.[4]

    • Using the Beer-Lambert law (A = εcl), calculate the molar absorptivity (ε) at each λmax using the absorbance (A) of a solution with a known concentration (c) and the path length of the cuvette (l).

Infrared (IR) Spectroscopy

Objective: To identify the characteristic functional groups present in MNBA.

Materials:

  • Fourier Transform Infrared (FTIR) spectrometer

  • KBr pellets or ATR (Attenuated Total Reflectance) accessory

  • MNBA sample (solid or liquid)

  • Mortar and pestle (for KBr pellets)

  • Spatula

Protocol (using ATR):

  • Instrument Setup:

    • Turn on the FTIR spectrometer and allow it to initialize.

  • Background Spectrum:

    • Ensure the ATR crystal is clean.

    • Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

  • Sample Application:

    • Place a small amount of the MNBA sample directly onto the ATR crystal.

    • Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition:

    • Acquire the IR spectrum of the sample, typically in the range of 4000 cm⁻¹ to 400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Analysis:

    • Identify the characteristic absorption bands corresponding to the functional groups in MNBA, such as N-H, C-H, C=N, N=O, and N-N bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the molecular structure of MNBA by analyzing the chemical environment of its protons (¹H) and carbons (¹³C).

Materials:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

  • Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS)

  • MNBA sample

  • Pipettes

Protocol:

  • Sample Preparation:

    • Dissolve 5-10 mg of the MNBA sample in approximately 0.7 mL of CDCl₃ containing TMS in a clean, dry vial.

    • Transfer the solution to an NMR tube.

  • Instrument Setup and Tuning:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

    • Tune the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Spectrum Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans.

  • ¹³C NMR Spectrum Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • This typically requires a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

  • Data Processing and Analysis:

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Reference the spectra to the TMS signal at 0.00 ppm for ¹H and ¹³C.

    • Integrate the signals in the ¹H spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the specific protons and carbons in the MNBA structure. Be aware of the potential for Z/E isomers due to restricted rotation around the N-N bond, which can result in two sets of signals for the methyl and butyl groups attached to the nitrogen atoms.

Mass Spectrometry (MS)

Objective: To determine the molecular weight of MNBA and to study its fragmentation pattern for structural confirmation.

Materials:

  • Mass spectrometer (e.g., GC-MS or LC-MS)

  • Appropriate solvent for sample introduction (e.g., methanol, acetonitrile)

  • MNBA sample

  • Syringe or autosampler vials

Protocol (using LC-MS with Electrospray Ionization - ESI):

  • Sample Preparation:

    • Prepare a dilute solution of MNBA (e.g., 1-10 µg/mL) in a suitable solvent compatible with the LC mobile phase.

  • LC-MS System Setup:

    • Equilibrate the LC system with the chosen mobile phase.

    • Set up the mass spectrometer with ESI in positive ion mode.

    • Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature).

  • Data Acquisition:

    • Inject the sample into the LC-MS system.

    • Acquire mass spectra over a relevant m/z range (e.g., 50-300 amu).

    • Acquire fragmentation data (MS/MS) by selecting the molecular ion as the precursor.

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]⁺ or [M]⁺).

    • Analyze the fragmentation pattern to identify characteristic losses, such as the loss of the nitroso group (NO, 30 Da).

    • Compare the observed fragmentation pattern with the predicted pattern and data from related compounds to confirm the structure of MNBA.

Visualizations

Experimental Workflow for Spectroscopic Analysis of MNBA

experimental_workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation synthesis Synthesis and Purification of MNBA uv_vis UV-Vis Spectroscopy synthesis->uv_vis ir IR Spectroscopy synthesis->ir nmr NMR Spectroscopy synthesis->nmr ms Mass Spectrometry synthesis->ms uv_data λmax, ε uv_vis->uv_data ir_data Functional Groups ir->ir_data nmr_data ¹H & ¹³C Assignments nmr->nmr_data ms_data Molecular Weight, Fragmentation ms->ms_data structure Structural Elucidation and Characterization uv_data->structure ir_data->structure nmr_data->structure ms_data->structure logical_relationship cluster_techniques Spectroscopic Probes cluster_information Derived Information MNBA MNBA Molecule UV_Vis UV-Vis (Electronic Transitions) MNBA->UV_Vis probes IR IR (Vibrational Transitions) MNBA->IR probes NMR NMR (Nuclear Spin Transitions) MNBA->NMR probes MS Mass Spec (Ionization & Fragmentation) MNBA->MS probes conjugation Conjugated Systems UV_Vis->conjugation reveals functional_groups Functional Groups IR->functional_groups identifies connectivity Atom Connectivity (2D Structure) NMR->connectivity elucidates mass Molecular Formula & Connectivity MS->mass determines

References

Application Note: Laboratory-Scale Synthesis of 3-Methoxy-4-nitrobenzoic Acid (MNBA)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of 3-Methoxy-4-nitrobenzoic acid (MNBA), a valuable intermediate in the pharmaceutical and dye industries.[1] The synthesis involves the hydrolysis of its corresponding methyl ester, methyl 3-methoxy-4-nitrobenzoate. This application note is intended for researchers, scientists, and drug development professionals, offering a comprehensive guide to the synthesis, purification, and characterization of MNBA.

Introduction

3-Methoxy-4-nitrobenzoic acid (MNBA), also known as 4-nitro-m-anisic acid, is a key building block in organic synthesis.[2] It serves as a precursor for various derivatives, including those used in the development of aromatase inhibitors like vorozole.[3] This document outlines a reliable and reproducible method for the synthesis of MNBA on a laboratory scale.

Synthesis Overview

The described synthesis proceeds via the hydrolysis of methyl 3-methoxy-4-nitrobenzoate. This method is straightforward and provides a good yield of the desired product. The reaction involves the cleavage of the ester bond using a strong base, followed by acidification to precipitate the carboxylic acid.

Chemicals and Equipment

Chemicals:

ChemicalFormulaCAS No.PuritySupplier
Methyl 3-methoxy-4-nitrobenzoateC₉H₉NO₅5081-37-8≥98%Sigma-Aldrich
Potassium HydroxideKOH1310-58-3≥85%Fisher Scientific
MethanolCH₃OH67-56-1ACS GradeVWR
Distilled WaterH₂O7732-18-5--
Potassium BisulfateKHSO₄7646-93-7≥99%Acros Organics

Equipment:

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Beakers (50 mL, 100 mL, 250 mL)

  • Graduated cylinders (50 mL, 100 mL)

  • Buchner funnel and filter paper

  • Vacuum flask

  • pH paper or pH meter

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer

  • FTIR spectrometer

Experimental Protocol

4.1 Synthesis of 3-Methoxy-4-nitrobenzoic acid [3]

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve methyl 3-methoxy-4-nitrobenzoate (2.11 g, 10 mmol) in methanol (30 mL).

  • Base Addition: In a separate beaker, prepare a solution of potassium hydroxide (1.68 g, 30 mmol) in distilled water (30 mL). Add this solution to the stirred solution of the methyl ester.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux for 2 hours with continuous stirring.

  • Solvent Removal: After the reflux is complete, allow the mixture to cool to room temperature. Remove the methanol by vacuum distillation using a rotary evaporator.

  • Dilution and Cooling: Dilute the remaining residue with distilled water (20 mL) and cool the mixture in an ice bath.

  • Acidification: While stirring, slowly acidify the cooled solution with a saturated aqueous solution of potassium bisulfate until the pH reaches 3-4. A precipitate will form.

  • Isolation and Washing: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the solid with cold distilled water to remove any remaining salts.

  • Drying: Dry the product in a desiccator or a vacuum oven at a low temperature to obtain the final product.

4.2 Safety Precautions

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

  • Potassium hydroxide is corrosive and should be handled with care.

  • Methanol is flammable and toxic; handle it in a well-ventilated fume hood.

  • The reaction should be performed in a well-ventilated fume hood.

Characterization

The identity and purity of the synthesized MNBA can be confirmed using the following analytical techniques:

  • Melting Point: The melting point of the product should be determined and compared to the literature value.

  • ¹H NMR Spectroscopy: The proton NMR spectrum should be recorded to confirm the chemical structure.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum provides further confirmation of the structure.

  • FTIR Spectroscopy: The infrared spectrum will show characteristic peaks for the functional groups present in the molecule.

Data Presentation

Table 1: Physical and Spectroscopic Data of Synthesized MNBA

ParameterValueReference
Molecular Formula C₈H₇NO₅[2][4]
Molecular Weight 197.14 g/mol [4]
Appearance Solid[2]
Melting Point 233-235 °C[3]
¹H NMR (DMSO-d₆, 400 MHz) δ 13.6 (s, 1H), 8.05 (d, J=8.4 Hz, 1H), 7.75 (d, J=2.0 Hz, 1H), 7.60 (dd, J=8.4, 2.0 Hz, 1H), 3.95 (s, 3H)[5]
FTIR (KBr) ν (cm⁻¹) 3100-2500 (O-H stretch), 1700 (C=O stretch), 1580, 1340 (NO₂ stretch)[4]

Table 2: Yield Calculation

ParameterValue
Starting Material (Methyl 3-methoxy-4-nitrobenzoate) 2.11 g (10 mmol)
Theoretical Yield of MNBA 1.97 g (10 mmol)
Actual Yield To be determined experimentally
Percent Yield (Actual Yield / Theoretical Yield) x 100

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up and Purification dissolve Dissolve Ester in Methanol add_base Add KOH Solution dissolve->add_base reflux Reflux for 2 hours add_base->reflux remove_methanol Remove Methanol reflux->remove_methanol dilute_cool Dilute and Cool remove_methanol->dilute_cool acidify Acidify to pH 3-4 dilute_cool->acidify filtrate Filter and Wash acidify->filtrate dry Dry Product filtrate->dry final_product final_product dry->final_product MNBA

Caption: Experimental workflow for the synthesis of MNBA.

reaction_pathway reactant Methyl 3-methoxy-4-nitrobenzoate product 3-Methoxy-4-nitrobenzoic Acid (MNBA) reactant->product 1. KOH, H₂O/MeOH, Reflux 2. H⁺

Caption: Reaction scheme for the hydrolysis of methyl 3-methoxy-4-nitrobenzoate.

Conclusion

The protocol described in this application note provides a reliable method for the laboratory-scale synthesis of 3-Methoxy-4-nitrobenzoic acid. The procedure is straightforward and utilizes readily available reagents and standard laboratory equipment. The synthesized product can be easily purified and characterized by standard analytical techniques. This method should prove useful for researchers requiring high-purity MNBA for further synthetic applications.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-Methyl-3-nitro-benzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 4-methyl-3-nitro-benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experimental outcomes.

Synthesis Overview

4-Methyl-3-nitro-benzoic acid is a valuable intermediate in the pharmaceutical and chemical industries. The two primary synthetic routes for its preparation are:

  • Nitration of p-Toluic Acid: This electrophilic aromatic substitution reaction introduces a nitro group onto the aromatic ring of 4-methylbenzoic acid.

  • Oxidation of 4-Methyl-3-nitrotoluene: This method involves the oxidation of the methyl group of 4-methyl-3-nitrotoluene to a carboxylic acid.

This guide will provide detailed protocols, troubleshooting advice, and data for both of these synthetic pathways.

Troubleshooting Guides and FAQs

Route 1: Nitration of p-Toluic Acid

This method is a common approach for the synthesis of 4-methyl-3-nitro-benzoic acid. However, optimizing the yield and purity requires careful control of the reaction conditions.

Frequently Asked Questions (FAQs):

Q1: What is a typical experimental protocol for the nitration of p-toluic acid?

A1: A general procedure involves the slow addition of a nitrating mixture (a combination of concentrated nitric acid and concentrated sulfuric acid) to a solution of p-toluic acid, typically at a low temperature to control the exothermic reaction.

Experimental Protocol: Nitration of p-Toluic Acid

  • Materials:

    • p-Toluic acid

    • Concentrated nitric acid (HNO₃)

    • Concentrated sulfuric acid (H₂SO₄)

    • Ice

    • Ethanol (for recrystallization)

  • Procedure:

    • In a flask equipped with a stirrer and a dropping funnel, dissolve p-toluic acid in concentrated sulfuric acid. Cool the mixture in an ice bath to 0-5 °C.

    • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the p-toluic acid solution, maintaining the temperature between 0-10 °C.[1][2]

    • After the addition is complete, continue stirring the mixture at a low temperature for a specified period to ensure the reaction goes to completion.

    • Carefully pour the reaction mixture over crushed ice to precipitate the crude 4-methyl-3-nitro-benzoic acid.

    • Filter the precipitate, wash it with cold water to remove excess acid, and then purify the crude product by recrystallization from ethanol.[3]

Q2: My yield of 4-methyl-3-nitro-benzoic acid is consistently low. What are the potential causes and how can I improve it?

A2: Low yields in this nitration reaction can be attributed to several factors. Here are some common causes and their solutions:

Potential Cause Explanation Troubleshooting Solution
Incomplete Reaction The reaction may not have gone to completion due to insufficient reaction time or suboptimal temperature.Increase the reaction time after the addition of the nitrating mixture. Ensure the temperature is maintained within the optimal range throughout the reaction.
Formation of Isomeric Byproducts The nitration of p-toluic acid can also produce other isomers, such as 4-methyl-2-nitrobenzoic acid. The formation of these byproducts reduces the yield of the desired product.Maintain a low reaction temperature (0-10 °C) to favor the formation of the 3-nitro isomer. The ratio of nitric acid to sulfuric acid can also influence isomer distribution.
Loss of Product During Workup The product can be lost during the filtration and washing steps, especially if it has some solubility in the washing solvent.Use ice-cold water for washing the crude product to minimize solubility losses. Ensure complete precipitation before filtration.
Substrate Purity Impurities in the starting p-toluic acid can interfere with the reaction and lead to lower yields.Use high-purity p-toluic acid for the reaction.

Q3: I am observing the formation of multiple products in my reaction mixture. How can I identify and separate the desired 4-methyl-3-nitro-benzoic acid?

A3: The primary byproducts in the nitration of p-toluic acid are positional isomers. These can be separated from the desired product by techniques such as fractional crystallization or chromatography. High-performance liquid chromatography (HPLC) can be used to analyze the purity of the product and identify the different isomers present.[4][5] Recrystallization from a suitable solvent, such as ethanol, is a common method for purification. The different solubilities of the isomers at various temperatures allow for their separation.

Route 2: Oxidation of 4-Methyl-3-nitrotoluene

This alternative route involves the oxidation of the methyl group of 4-methyl-3-nitrotoluene. Potassium permanganate (KMnO₄) is a commonly used oxidizing agent for this transformation.

Frequently Asked Questions (FAQs):

Q1: What is a reliable experimental protocol for the oxidation of 4-methyl-3-nitrotoluene to 4-methyl-3-nitro-benzoic acid?

A1: The oxidation of the methyl group requires a strong oxidizing agent and is typically carried out under basic or neutral conditions, followed by acidification to precipitate the carboxylic acid.

Experimental Protocol: Oxidation of 4-Methyl-3-nitrotoluene with KMnO₄

  • Materials:

    • 4-Methyl-3-nitrotoluene

    • Potassium permanganate (KMnO₄)

    • Sodium hydroxide (NaOH) or water for neutral conditions

    • Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl) for acidification

    • Sodium bisulfite (NaHSO₃) (for quenching excess KMnO₄)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, suspend 4-methyl-3-nitrotoluene in an aqueous solution of sodium hydroxide or in water.

    • Heat the mixture to reflux and add potassium permanganate portion-wise over a period of time. The purple color of the permanganate will disappear as it is consumed.

    • After the addition is complete, continue to reflux the mixture until the reaction is complete (indicated by the absence of the purple permanganate color).

    • Cool the reaction mixture and filter to remove the manganese dioxide (MnO₂) byproduct.

    • If any unreacted permanganate remains, it can be quenched by the addition of a small amount of sodium bisulfite.

    • Acidify the filtrate with sulfuric acid or hydrochloric acid to precipitate the 4-methyl-3-nitro-benzoic acid.

    • Filter the product, wash with cold water, and dry. Further purification can be achieved by recrystallization.

Q2: The oxidation of 4-methyl-3-nitrotoluene is not proceeding to completion, and I have a low yield. What are the possible reasons and solutions?

A2: Incomplete oxidation and low yields can be common issues in this reaction. Here are some troubleshooting tips:

Potential Cause Explanation Troubleshooting Solution
Insufficient Oxidizing Agent Not enough potassium permanganate was used to fully oxidize the methyl group.Use a stoichiometric excess of potassium permanganate. The reaction progress can be monitored by the disappearance of the purple color.
Reaction Temperature Too Low The oxidation of the methyl group is often slow at lower temperatures.Ensure the reaction mixture is maintained at reflux to provide sufficient energy for the reaction to proceed at a reasonable rate.
Poor Mixing In a heterogeneous reaction mixture, poor stirring can limit the contact between the reactants, leading to an incomplete reaction.Use efficient mechanical stirring to ensure good mixing of the reactants.
Decomposition of Permanganate At very high temperatures or in the presence of certain impurities, potassium permanganate can decompose, reducing its effectiveness.Maintain a steady reflux temperature and use pure starting materials.

Q3: How do I remove the manganese dioxide (MnO₂) byproduct effectively?

A3: Manganese dioxide is a fine, dark brown solid that can sometimes be difficult to filter. It is best to filter the hot reaction mixture through a bed of celite or a sintered glass funnel to effectively remove the MnO₂. Washing the filter cake with hot water can help recover any product that may have been adsorbed onto the MnO₂.

Data Presentation

The following table summarizes typical reaction conditions and reported yields for the synthesis of 4-methyl-3-nitro-benzoic acid. Please note that yields can vary depending on the specific experimental setup and scale.

Synthesis Route Starting Material Key Reagents Temperature (°C) Typical Yield (%)
Nitrationp-Toluic AcidHNO₃, H₂SO₄0 - 1070 - 85[1]
Oxidation4-Methyl-3-nitrotolueneKMnO₄, NaOH (aq)Reflux60 - 80

Visualizing the Process

To better understand the experimental workflows and logical relationships in troubleshooting, the following diagrams have been created using the DOT language.

Synthesis_Workflow_Nitration start Start: p-Toluic Acid dissolve Dissolve in conc. H₂SO₄ start->dissolve cool Cool to 0-5 °C dissolve->cool add_nitrating_mix Add Nitrating Mixture (HNO₃/H₂SO₄) dropwise at 0-10 °C cool->add_nitrating_mix stir Stir at low temperature add_nitrating_mix->stir precipitate Pour onto ice stir->precipitate filter_wash Filter and wash with cold water precipitate->filter_wash recrystallize Recrystallize from Ethanol filter_wash->recrystallize product Product: 4-Methyl-3-nitro-benzoic Acid recrystallize->product

Caption: Experimental workflow for the synthesis of 4-methyl-3-nitro-benzoic acid via nitration of p-toluic acid.

Troubleshooting_Low_Yield_Nitration low_yield Low Yield Observed incomplete_reaction Incomplete Reaction? low_yield->incomplete_reaction Check Reaction Completion isomer_formation Isomer Formation? incomplete_reaction->isomer_formation No increase_time Increase reaction time and monitor by TLC/HPLC incomplete_reaction->increase_time Yes workup_loss Loss during Workup? isomer_formation->workup_loss No check_temp Ensure temperature is maintained at 0-10 °C isomer_formation->check_temp Yes optimize_reagents Optimize HNO₃/H₂SO₄ ratio isomer_formation->optimize_reagents Yes cold_wash Use ice-cold water for washing workup_loss->cold_wash Yes

Caption: Troubleshooting logic for addressing low yield in the nitration of p-toluic acid.

Synthesis_Workflow_Oxidation start Start: 4-Methyl-3-nitrotoluene suspend Suspend in NaOH(aq) or H₂O start->suspend reflux_add Heat to reflux and add KMnO₄ portion-wise suspend->reflux_add reflux Continue reflux until reaction is complete reflux_add->reflux cool_filter Cool and filter MnO₂ reflux->cool_filter acidify Acidify filtrate cool_filter->acidify filter_wash Filter and wash with cold water acidify->filter_wash product Product: 4-Methyl-3-nitro-benzoic Acid filter_wash->product

Caption: Experimental workflow for the synthesis of 4-methyl-3-nitro-benzoic acid via oxidation of 4-methyl-3-nitrotoluene.

References

Technical Support Center: Nitration of 4-Methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nitration of 4-methylbenzoic acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the nitration of 4-methylbenzoic acid, linking them to potential side reactions and offering corrective actions.

Issue/Observation Potential Cause(s) Recommended Solutions & Preventative Measures
Low yield of the desired 4-methyl-3-nitrobenzoic acid 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Over-nitration: Formation of 4-methyl-3,5-dinitrobenzoic acid due to harsh reaction conditions. 3. Oxidation of the methyl group: Side reaction leading to the formation of 4-carboxy-2-nitrobenzoic acid or other oxidation byproducts. 4. Decarboxylation: Loss of the carboxyl group, though less common under standard nitrating conditions.1. Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material. 2. Strict Temperature Control: Maintain the reaction temperature below 15°C, ideally between 0-10°C, to minimize dinitration.[1][2] 3. Controlled Addition of Nitrating Mixture: Add the nitrating mixture (HNO₃/H₂SO₄) slowly to the substrate solution to manage the exothermic reaction. 4. Purification: Recrystallization from ethanol or an ethanol/water mixture can help isolate the desired mononitrated product.[1]
Product is an oil or fails to solidify 1. Presence of isomeric impurities: Formation of ortho and para isomers can lower the melting point of the product mixture. 2. Presence of dinitrated products: These byproducts may exist as oils or low-melting solids. 3. Incomplete removal of acids: Residual nitric or sulfuric acid can prevent crystallization.1. Purification: Wash the crude product with cold methanol to remove more soluble isomers.[2] Recrystallization is also effective. 2. Thorough Washing: After quenching the reaction with ice water, ensure the precipitate is thoroughly washed with cold water to remove residual acids.
Dark brown or black reaction mixture 1. Oxidation of the methyl group: The presence of excess nitrogen oxides (NOx) can lead to the oxidation of the methyl group, often resulting in dark-colored byproducts. 2. Decomposition: High reaction temperatures can cause decomposition of the starting material or product, leading to charring.1. Temperature Control: Strictly maintain a low reaction temperature. 2. Use of Urea (optional): In some nitration reactions, a small amount of urea can be added to scavenge excess nitrous acid and prevent oxidative side reactions.
Product is difficult to purify 1. Multiple side products: A combination of over-nitration, oxidation, and isomeric impurities can lead to a complex mixture that is challenging to separate by simple recrystallization.1. Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel may be necessary to separate the desired product from the various byproducts. 2. Optimize Reaction Conditions: Revisit the experimental protocol to minimize the formation of side products in future reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions to be aware of during the nitration of 4-methylbenzoic acid?

A1: The main side reactions include:

  • Over-nitration: The initial product, 4-methyl-3-nitrobenzoic acid, can be further nitrated to form 4-methyl-3,5-dinitrobenzoic acid, especially under harsh conditions like high temperatures or prolonged reaction times.

  • Oxidation of the Methyl Group: The methyl group is susceptible to oxidation by the nitrating mixture, which can lead to the formation of 4-carboxy-2-nitrobenzoic acid. This is more likely if there are excess nitrogen oxides present.

  • Formation of Other Isomers: While the combination of the ortho,para-directing methyl group and the meta-directing carboxyl group strongly favors nitration at the 3-position, trace amounts of other isomers may form.

  • Sulfonation: The use of sulfuric acid as a catalyst can lead to the formation of sulfonic acid derivatives as byproducts, although this is generally less favored than nitration.

Q2: Why is temperature control so critical in this reaction?

A2: The nitration of aromatic compounds is a highly exothermic reaction. Without strict temperature control, the reaction rate can increase uncontrollably, leading to a higher incidence of side reactions. Specifically, higher temperatures significantly promote over-nitration (dinitration) and the decomposition of the reactants and products, which reduces the yield and purity of the desired 4-methyl-3-nitrobenzoic acid.[1][2] The recommended temperature range is typically 0-15°C.[1][2]

Q3: What is the expected isomer distribution for the mononitration of 4-methylbenzoic acid?

Data Presentation

While specific quantitative data for the side products in the nitration of 4-methylbenzoic acid is limited in the available literature, the following table summarizes typical yields and conditions for the nitration of related compounds to illustrate the impact of reaction conditions.

Substrate Nitrating Agent Temperature (°C) Major Product Yield (%) Key Byproducts Reference
Methyl BenzoateConc. HNO₃ / Conc. H₂SO₄5-15Methyl 3-nitrobenzoate81-85Methyl 2-nitrobenzoate, dinitro derivatives[1]
Benzoic AcidConc. HNO₃ / Conc. H₂SO₄<153-Nitrobenzoic acid~73.52-Nitrobenzoic acid, 4-nitrobenzoic acid
Benzoic AcidFuming HNO₃ / Conc. H₂SO₄70-1453,5-Dinitrobenzoic acid54-58Mononitrobenzoic acids

Experimental Protocols

Key Experiment: Synthesis of 4-Methyl-3-nitrobenzoic Acid

This protocol is a generalized procedure based on standard practices for the nitration of benzoic acid derivatives, designed to minimize side reactions.

Materials:

  • 4-methylbenzoic acid

  • Concentrated sulfuric acid (98%)

  • Concentrated nitric acid (70%)

  • Ice

  • Distilled water

  • Ethanol (for recrystallization)

Procedure:

  • Preparation of the Substrate Solution: In a flask, dissolve 4-methylbenzoic acid in concentrated sulfuric acid. Cool the mixture to 0-5°C in an ice-salt bath with continuous stirring.

  • Preparation of the Nitrating Mixture: In a separate beaker, slowly add concentrated nitric acid to an equal volume of concentrated sulfuric acid. Keep this mixture cooled in an ice bath.

  • Nitration Reaction: Add the cold nitrating mixture dropwise to the stirred solution of 4-methylbenzoic acid. The rate of addition should be controlled to maintain the reaction temperature below 15°C.[1][2]

  • Reaction Completion: After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 15-30 minutes to ensure the reaction goes to completion.

  • Quenching: Pour the reaction mixture slowly onto crushed ice with vigorous stirring. A precipitate of the crude product should form.

  • Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold distilled water to remove any residual acid.

  • Purification: Recrystallize the crude product from a minimal amount of hot ethanol or an ethanol/water mixture to obtain pure 4-methyl-3-nitrobenzoic acid.[1]

Visualizations

Experimental Workflow for the Nitration of 4-Methylbenzoic Acid

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_substrate Dissolve 4-methylbenzoic acid in conc. H₂SO₄ cool_substrate Cool substrate solution (0-5°C) prep_substrate->cool_substrate prep_nitrating Prepare nitrating mixture (conc. HNO₃ + conc. H₂SO₄) cool_nitrating Cool nitrating mixture prep_nitrating->cool_nitrating nitration Slowly add nitrating mixture to substrate solution (maintain < 15°C) cool_substrate->nitration cool_nitrating->nitration stir Stir at room temperature (15-30 min) nitration->stir quench Pour onto crushed ice stir->quench filtration Vacuum filter and wash with cold water quench->filtration recrystallization Recrystallize from ethanol/water filtration->recrystallization drying Dry the purified product recrystallization->drying

Caption: Workflow for the synthesis of 4-methyl-3-nitrobenzoic acid.

Troubleshooting Logic for Nitration Side Reactions

troubleshooting_logic cluster_causes Potential Causes cluster_reactions Resulting Side Reactions cluster_solutions Corrective Actions start Problem Observed cause1 High Temperature start->cause1 cause2 Excess Nitrating Agent start->cause2 cause3 Presence of NOx start->cause3 cause4 Inefficient Quenching/ Washing start->cause4 reaction1 Over-nitration (Dinitro product) cause1->reaction1 reaction2 Oxidation of Methyl Group cause1->reaction2 reaction3 Decomposition cause1->reaction3 cause2->reaction1 cause3->reaction2 solution4 Thorough Washing cause4->solution4 solution1 Improve Temperature Control (Ice Bath) reaction1->solution1 solution2 Slow, Dropwise Addition reaction1->solution2 solution3 Use Stoichiometric Amounts reaction1->solution3 reaction2->solution1 solution5 Consider NOx Scavenger reaction2->solution5 reaction3->solution1

Caption: Troubleshooting logic for common side reactions.

References

troubleshooting low yield in MNBA-mediated lactonization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for MNBA-mediated lactonization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their lactonization reactions, particularly in cases of low yield.

Frequently Asked Questions (FAQs)

Q1: My MNBA-mediated lactonization is resulting in a low yield of the desired lactone. What are the most common causes?

Low yields in MNBA-mediated lactonization can stem from several factors. The most common issues include:

  • Substrate Conformation: The conformation of the seco-acid (the hydroxycarboxylic acid precursor) is critical. Substrates with a stable, linear conformation have a higher tendency to undergo intermolecular reactions, leading to the formation of dimers or oligomers instead of the desired intramolecular lactonization.[1]

  • Reaction Concentration: For macrolactonization (formation of large rings), the reaction must be conducted under high-dilution conditions (typically around 0.001 M).[2] At higher concentrations, the probability of intermolecular reactions increases significantly, leading to dimerization and polymerization.

  • Reagent Quality: The purity of 2-methyl-6-nitrobenzoic anhydride (MNBA), 4-(dimethylamino)pyridine (DMAP), and the solvent is crucial. Moisture in the reagents or solvent can hydrolyze the anhydride and the activated intermediates, leading to a lower yield.

  • Stoichiometry of Reagents: The molar ratios of MNBA, DMAP, and any base (like triethylamine) need to be optimized for your specific substrate.

  • Reaction Temperature: While many MNBA-lactonizations proceed well at room temperature, highly strained substrates may require elevated temperatures (e.g., 100 °C in toluene) to achieve a good yield.[1]

  • Steric Hindrance: Significant steric hindrance around the hydroxyl or carboxylic acid groups can impede the reaction.

Q2: I am observing a significant amount of a byproduct with approximately double the mass of my expected lactone. What is it and how can I prevent it?

This byproduct is likely the diolide, resulting from the intermolecular esterification of two molecules of your seco-acid. This is a common side reaction, especially in macrolactonization attempts.

Prevention Strategies:

  • High Dilution: This is the most effective way to favor intramolecular cyclization over intermolecular dimerization. Ensure your reaction concentration is sufficiently low (e.g., 0.001 M).[2]

  • Slow Addition: Adding the seco-acid slowly to the solution of MNBA and DMAP can help maintain a low concentration of the activated species, further discouraging dimerization.

  • Substrate Conformation: If the substrate has a strong preference for a linear conformation, dimerization may be difficult to avoid completely.[1] Modifying the substrate to favor a more "curved" or pre-organized conformation for cyclization can significantly improve the yield of the monomeric lactone.

Q3: Can I use a catalytic amount of DMAP?

Yes, it is possible to use a catalytic amount of DMAP (e.g., 0.1 equivalents) in the presence of a stoichiometric amount of a non-nucleophilic base like triethylamine.[3] Triethylamine acts as a proton scavenger, while DMAP serves as the acyl-transfer catalyst. However, for some challenging substrates, a stoichiometric amount of DMAP may be required to achieve a satisfactory yield.[3]

Q4: My starting material has other functional groups. Are there any known incompatibilities with MNBA-mediated lactonization?

MNBA-mediated lactonization is generally compatible with a wide range of functional groups. However, unprotected primary and secondary amines can compete with the hydroxyl group in reacting with the activated carboxylic acid, leading to amide formation. It is advisable to protect such functional groups before the lactonization step. The reaction has been shown to be successful in the presence of ester functionalities and even unprotected hydroxyl groups in certain contexts.[3]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or no yield of lactone 1. Substrate prefers a linear conformation. 2. Reaction concentration is too high. 3. Inefficient activation of the carboxylic acid. 4. Decomposition of reagents or intermediates. 5. Steric hindrance. 1. Consider redesigning the substrate to favor a cyclization-competent conformation.2. Ensure high-dilution conditions (e.g., 0.001 M).3. Increase the equivalents of MNBA and/or DMAP.4. Use freshly purified, anhydrous reagents and solvent.5. For highly strained systems, consider increasing the reaction temperature.[1]
Formation of diolide (dimer) 1. Reaction concentration is too high. 2. Substrate has a high propensity for intermolecular reaction. [1]1. Decrease the concentration of the seco-acid.2. Employ slow addition of the substrate to the reaction mixture.
Epimerization at a stereocenter 1. Presence of a base and an acidic proton alpha to a carbonyl group. 1. Minimize reaction time.2. Use a non-nucleophilic base like triethylamine in combination with catalytic DMAP instead of stoichiometric DMAP.3. Consider running the reaction at a lower temperature if feasible.
Complex mixture of products 1. Presence of multiple reactive functional groups. 2. Decomposition of the starting material or product under the reaction conditions. 1. Protect interfering functional groups.2. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and avoid product degradation.

Experimental Protocols

General Protocol for MNBA-Mediated Macrolactonization

This protocol is a general guideline and may require optimization for specific substrates.

Reagents and Materials:

  • Seco-acid (hydroxycarboxylic acid)

  • 2-Methyl-6-nitrobenzoic anhydride (MNBA) (1.5 - 3.0 equiv.)

  • 4-(Dimethylamino)pyridine (DMAP) (3.0 - 5.0 equiv.)

  • Anhydrous dichloromethane (DCM) or toluene

  • Saturated aqueous solution of NH₄Cl

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel for column chromatography

Procedure:

  • Preparation: Under an inert atmosphere (e.g., argon or nitrogen), dissolve the seco-acid (1.0 equiv.) and DMAP (e.g., 5.0 equiv.) in a suitable volume of anhydrous solvent (e.g., DCM) to achieve a final concentration of approximately 0.001 M.[2]

  • Activation: Cool the solution to 0 °C in an ice bath. Add MNBA (e.g., 3.0 equiv.) to the stirred solution.[2]

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up:

    • Concentrate the reaction mixture in vacuo.

    • Redissolve the residue in ethyl acetate and quench with a saturated aqueous solution of NH₄Cl.[2]

    • Separate the layers and extract the aqueous layer with ethyl acetate (3 times).[2]

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[2]

  • Purification: Purify the crude product by flash chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexanes/ethyl acetate) to isolate the desired lactone.

Data Presentation

Table 1: Comparison of MNBA with other lactonization reagents.

SubstrateReagent/ConditionsYieldReference
Seco-acid for (-)-spiruchostatin A (15-membered ring)MNBA, stoichiometric DMAP, rt67%[3]
Seco-acid for (-)-spiruchostatin A (15-membered ring)Yamaguchi reagent, 80 °C40%[3]
Seco-acid for Pagoamide AMNBA, DMAP, DCM, rt42%[2]
Seco-acid for Pagoamide AYamaguchi Reagent, rt25%[2]

Table 2: Influence of Reaction Conditions on Yield.

Substrate TypeConditionsOutcomeReference
Conformationally appropriate seco-acidMNBA, DMAP, mild conditionsExcellent yield of monomeric lactone[1]
Highly-strained seco-acidMNBA, DMAP, Toluene, 100 °CGood yield of monomeric lactone[1]
Seco-acid with stable linear conformationMNBA, DMAPHigh yield of diolide (dimer)[1]

Visualizations

Reaction Mechanism

MNBA_Lactonization_Mechanism cluster_activation Activation Step cluster_cyclization Cyclization Step Seco-acid Seco-acid Mixed_Anhydride Mixed Anhydride Intermediate Seco-acid->Mixed_Anhydride + MNBA MNBA MNBA MNBA->Mixed_Anhydride 2-methyl-6-nitrobenzoate 2-methyl-6-nitrobenzoate Mixed_Anhydride->2-methyl-6-nitrobenzoate Acyl-DMAP Acyl-DMAP Intermediate Mixed_Anhydride->Acyl-DMAP + DMAP Mixed_Anhydride->Acyl-DMAP Tetrahedral_Intermediate Tetrahedral Intermediate Acyl-DMAP->Tetrahedral_Intermediate Intramolecular nucleophilic attack DMAP_cat DMAP (catalyst) DMAP_cat->Acyl-DMAP Lactone Lactone Tetrahedral_Intermediate->Lactone DMAP_regen DMAP (regenerated) Tetrahedral_Intermediate->DMAP_regen

Caption: Mechanism of MNBA-mediated lactonization with DMAP.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield in Lactonization Check_Concentration Is the reaction at high dilution? (~0.001 M) Start->Check_Concentration Check_Dimer Is the main byproduct the dimer? Check_Concentration->Check_Dimer Yes Solution_Concentration Decrease concentration and/or use slow addition. Check_Concentration->Solution_Concentration No Check_Reagents Are reagents and solvent pure and anhydrous? Check_Dimer->Check_Reagents No Solution_Conformation Substrate conformation may favor dimerization. Consider substrate modification. Check_Dimer->Solution_Conformation Yes Check_Stoichiometry Is stoichiometry optimized? Check_Reagents->Check_Stoichiometry Yes Solution_Reagents Purify/dry reagents and solvent. Check_Reagents->Solution_Reagents No Check_Temp Is the substrate highly strained? Check_Stoichiometry->Check_Temp Yes Solution_Stoichiometry Increase equivalents of MNBA and/or DMAP. Check_Stoichiometry->Solution_Stoichiometry No Solution_Temp Increase reaction temperature (e.g., 100 °C). Check_Temp->Solution_Temp Yes Success Improved Yield Check_Temp->Success No Solution_Concentration->Success Solution_Conformation->Success Solution_Reagents->Success Solution_Stoichiometry->Success Solution_Temp->Success

Caption: Troubleshooting workflow for low yield in lactonization.

Experimental Workflow

Experimental_Workflow Start Start: Prepare Seco-acid Setup Set up reaction under inert atmosphere Start->Setup Dissolve Dissolve Seco-acid and DMAP in anhydrous solvent Setup->Dissolve Cool Cool to 0 °C Dissolve->Cool Add_MNBA Add MNBA Cool->Add_MNBA React Stir at room temperature (12-24h) Add_MNBA->React Workup Aqueous Work-up (NH4Cl quench, extraction) React->Workup Purify Purification (Flash Chromatography) Workup->Purify End Isolated Lactone Purify->End

Caption: Step-by-step experimental workflow for lactonization.

References

Technical Support Center: MNBA-Mediated Macrolactonization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-methyl-6-nitrobenzoic anhydride (MNBA) for macrolactonization. Our goal is to help you minimize dimer formation and optimize your reaction conditions for the successful synthesis of macrolide structures.

Troubleshooting Guide

This guide addresses common issues encountered during MNBA-mediated macrolactonization, with a focus on preventing the formation of dimeric and oligomeric byproducts.

Issue 1: High levels of dimer or oligomer formation are observed.

Possible Cause Recommended Solution
High effective concentration of the seco-acid. The intermolecular reaction (dimerization) is favored at higher concentrations. Employ high-dilution conditions. A typical starting concentration for the seco-acid is 1-10 mM.[1] It is crucial to maintain a low concentration of the unreacted seco-acid throughout the reaction.
Rapid addition of the seco-acid. A high instantaneous concentration of the seco-acid can lead to dimerization. Utilize a syringe pump for the slow, controlled addition of the seco-acid solution to the reaction mixture over an extended period (e.g., 4-12 hours).[2][3]
Sub-optimal solvent. The choice of solvent can influence the conformation of the seco-acid, potentially favoring a conformation that leads to intermolecular reactions. Dichloromethane (DCM) or toluene are commonly used solvents. Consider screening other aprotic solvents if dimerization persists.
Inappropriate temperature. The reaction is typically performed at room temperature.[1] However, for highly strained systems, a higher temperature (e.g., 100 °C in toluene) may be necessary to favor the intramolecular cyclization.[1]
Unfavorable substrate conformation. Some seco-acids may adopt a stable linear conformation that inherently favors dimerization.[1] In such cases, even under high-dilution conditions, dimerization may be significant. For substrates with a stable linear conformation, a monomer to dimer ratio of approximately 1:5 has been observed.[1]

Issue 2: Low or no yield of the desired macrolactone.

Possible Cause Recommended Solution
Inefficient activation of the carboxylic acid. Ensure that the MNBA is of high purity and handled under anhydrous conditions. MNBA is the dehydrating agent that forms the mixed anhydride intermediate.
Insufficient catalyst activity. 4-(Dimethylamino)pyridine (DMAP) is a common nucleophilic catalyst.[1] In some cases, 4-(dimethylamino)pyridine N-oxide (DMAPO) can be a more effective catalyst.[4][5] Consider using DMAPO, particularly if the substrate is sterically hindered.
Decomposition of starting material or product. If the substrate or product is unstable under the reaction conditions, consider lowering the reaction temperature or reducing the reaction time.
Incorrect stoichiometry of reagents. Ensure the correct molar ratios of MNBA and the catalyst are used. Typically, a slight excess of MNBA (1.1-1.5 equivalents) and a catalytic to stoichiometric amount of DMAP or DMAPO are employed.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind using high-dilution conditions to minimize dimer formation?

A1: Macrolactonization is an intramolecular reaction that competes with the intermolecular reaction of dimerization. Under high-dilution conditions, the probability of two seco-acid molecules encountering each other in the solution is significantly reduced, thus favoring the intramolecular cyclization to form the monomeric macrolactone.

Q2: How does the slow addition of the seco-acid help in preventing dimerization?

A2: The slow addition of the seco-acid using a syringe pump ensures that the instantaneous concentration of the reactive intermediate (the mixed anhydride) remains very low in the reaction mixture.[2] This low concentration minimizes the chances of intermolecular reactions, thereby promoting the formation of the desired monomeric product.[2]

Q3: What is the role of MNBA in the reaction?

A3: 2-Methyl-6-nitrobenzoic anhydride (MNBA) is a dehydrating agent. It reacts with the carboxylic acid of the seco-acid to form a highly reactive mixed anhydride intermediate. This activation of the carboxyl group facilitates the subsequent intramolecular nucleophilic attack by the hydroxyl group to form the lactone.

Q4: When should I use DMAP versus DMAPO as a catalyst?

A4: DMAP is a widely used and effective nucleophilic catalyst for Shiina macrolactonization. However, for certain substrates, particularly those that are less reactive or sterically demanding, 4-(dimethylamino)pyridine N-oxide (DMAPO) has been shown to be a more potent catalyst, leading to higher yields.[4][5] If you are experiencing low yields with DMAP, a trial reaction with DMAPO is recommended.

Q5: Can the conformation of my seco-acid affect the outcome of the macrolactonization?

A5: Yes, the conformation of the seco-acid plays a crucial role.[1] Substrates that can readily adopt a conformation where the hydroxyl and activated carboxyl groups are in close proximity will favor intramolecular cyclization. Conversely, substrates that have a more rigid, linear conformation may preferentially undergo intermolecular dimerization.[1]

Data Presentation

The following table provides representative data on the expected effect of substrate concentration on the monomer-to-dimer ratio in a typical MNBA macrolactonization. Please note that these are illustrative values and the actual ratios will be highly substrate-dependent.

Substrate Concentration (mM)Expected Monomer:Dimer RatioPredominant Reaction Pathway
1001:10Intermolecular (Dimerization)
501:4Intermolecular (Dimerization)
105:1Intramolecular (Macrolactonization)
1>20:1Intramolecular (Macrolactonization)

Experimental Protocols

Detailed Methodology for Minimizing Dimer Formation in MNBA Macrolactonization

This protocol outlines the key steps for performing an MNBA-mediated macrolactonization under high-dilution conditions to favor the formation of the monomeric macrolactone.

Materials:

  • ω-Hydroxycarboxylic acid (seco-acid)

  • 2-Methyl-6-nitrobenzoic anhydride (MNBA)

  • 4-(Dimethylamino)pyridine (DMAP) or 4-(dimethylamino)pyridine N-oxide (DMAPO)

  • Anhydrous dichloromethane (DCM) or toluene

  • Syringe pump

  • Anhydrous reaction vessel with a magnetic stirrer

  • Standard workup and purification reagents and equipment

Procedure:

  • Preparation of the Reaction Vessel: Under an inert atmosphere (e.g., argon or nitrogen), add MNBA (1.2 equivalents) and DMAP (2.4 equivalents) or DMAPO (0.2 equivalents) to a flame-dried reaction flask containing a magnetic stir bar and a sufficient volume of anhydrous solvent to achieve the final desired high-dilution concentration (e.g., 1-10 mM).

  • Preparation of the Substrate Solution: In a separate flame-dried flask, dissolve the seco-acid (1.0 equivalent) in the anhydrous solvent.

  • Slow Addition: Draw the seco-acid solution into a gas-tight syringe and place it on a syringe pump.

  • Reaction Execution: Vigorously stir the solution in the reaction vessel. Begin the slow addition of the seco-acid solution via the syringe pump over a period of 4 to 12 hours. The addition rate should be calculated to maintain a very low concentration of the seco-acid in the reaction flask.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for an additional 12-24 hours. Monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC, LC-MS).

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to isolate the desired macrolactone.

Mandatory Visualization

MNBA_Macrolactonization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Troubleshooting cluster_optimization Optimization cluster_end Outcome start Start: High Purity Seco-Acid prep_reagents Prepare Anhydrous Reagents: - MNBA (1.2 eq) - DMAP (2.4 eq) or DMAPO (0.2 eq) - Anhydrous Solvent start->prep_reagents prep_substrate Prepare Seco-Acid Solution in Anhydrous Solvent start->prep_substrate slow_addition Slow Addition of Seco-Acid (Syringe Pump, 4-12h) under High Dilution (1-10 mM) prep_reagents->slow_addition prep_substrate->slow_addition reaction_monitoring Monitor Reaction Progress (TLC, LC-MS) slow_addition->reaction_monitoring analyze_products Analyze Product Ratio (Monomer vs. Dimer) reaction_monitoring->analyze_products high_dimer High Dimer Formation? analyze_products->high_dimer low_yield Low Yield? analyze_products->low_yield optimize_conc Decrease Concentration (Increase Dilution) high_dimer->optimize_conc Yes success Successful Macrolactonization: High Monomer Yield high_dimer->success No optimize_temp Adjust Temperature low_yield->optimize_temp Yes optimize_catalyst Switch to DMAPO low_yield->optimize_catalyst low_yield->success No optimize_conc->slow_addition optimize_temp->slow_addition optimize_catalyst->slow_addition

Caption: Workflow for optimizing MNBA-mediated macrolactonization to minimize dimer formation.

References

Technical Support Center: Synthesis of 3-Methyl-4-nitrobenzoic acid (MNBA)

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions regarding the critical parameter of reaction temperature during the synthesis of 3-Methyl-4-nitrobenzoic acid (MNBA). It is intended for researchers, scientists, and drug development professionals to help ensure successful and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is precise temperature control so critical during the synthesis of MNBA, particularly in nitration reactions?

A1: Precise temperature control is essential because nitration reactions are highly exothermic, meaning they release a significant amount of heat.[1] Failure to maintain a low temperature can lead to several undesirable outcomes:

  • Formation of By-products: Elevated temperatures can cause the nitric acid to decompose, forming nitrogen dioxide gas which can lead to unwanted side reactions.[1] It also increases the likelihood of forming more than one nitro group on the aromatic ring, a phenomenon known as polynitration.[1][2][3]

  • Reduced Yield and Purity: Uncontrolled temperature increases often result in a lower yield of the desired MNBA product. For instance, in similar nitration processes, raising the temperature from 5-15°C to 70°C has been shown to dramatically decrease the yield of the solid product.[4] Higher temperatures can also lead to the formation of oily impurities, such as dinitrobenzoic esters and nitrophenolic compounds, which complicate purification.[4]

  • Reaction Rate Control: In exothermic reactions, higher temperatures can cause the reaction rate to accelerate uncontrollably, posing a safety risk and making the process difficult to manage.[1][5]

Q2: What are the typical temperature ranges for different MNBA synthesis methods?

A2: The optimal temperature for MNBA synthesis varies significantly depending on the chosen synthetic route and reagents.

  • For nitration of m-toluic acid, a low temperature range, often between 5°C and 15°C , is recommended during the addition of the nitrating mixture.[4] Some protocols suggest maintaining the temperature below 6°C .[6]

  • For oxidation of 2,4-dimethylnitrobenzene using dilute nitric acid, a much higher temperature range of 100°C to 135°C is employed.[7][8]

  • A photochemical oxidation method has been described that operates at a milder temperature of 30°C .[9]

  • Another oxidation method using dinitrogen pentoxide is carried out at 50°C .[10]

Q3: My reaction temperature is fluctuating. What are the common causes and how can I fix it?

A3: Temperature fluctuations are often caused by a few key factors:

  • Exothermic Nature of the Reaction: The heat generated by the reaction itself is a primary cause.

  • Rate of Reagent Addition: Adding reagents, especially the nitrating mixture, too quickly can cause a rapid spike in temperature.

  • Inefficient Cooling: An inadequate cooling bath (e.g., not enough ice, poor circulation) cannot dissipate the generated heat effectively.

To mitigate fluctuations, you should:

  • Use an Ice Bath: Employ a well-maintained ice-water bath to surround the reaction vessel.[4][6]

  • Control Reagent Addition: Add the nitrating mixture or other reactive agents very slowly, drop-wise, using a dropping funnel.[4][6] This allows the cooling system to manage the heat generated from the reaction in real-time.

  • Ensure Efficient Stirring: Continuous and vigorous stirring of the reaction mixture ensures even heat distribution and prevents the formation of localized "hot spots."[4]

  • Monitor Continuously: Use a thermometer to monitor the internal temperature of the reaction mixture constantly throughout the addition process.[6]

Q4: I observed the formation of an oily, dark-colored by-product instead of the expected solid MNBA. What could be the cause?

A4: The formation of oily or discolored by-products is a strong indication that the reaction temperature was too high.[4] At elevated temperatures, side reactions such as dinitration and the formation of nitrophenolic compounds are more likely to occur, resulting in impurities that are often oily in nature.[4] To resolve this, ensure your cooling is efficient and the rate of reagent addition is sufficiently slow to maintain the temperature within the specified limits for your protocol.[4]

Data on Reaction Conditions

The following table summarizes various reported conditions for the synthesis of MNBA, highlighting the critical role of temperature in different methodologies.

Starting MaterialReagents/MethodTemperatureReaction TimeYieldReference
m-Toluic acidConc. HNO₃, Conc. H₂SO₄5–15°C~1.25 hours81–85% (for methyl m-nitrobenzoate)[4]
2,4-dimethylnitrobenzeneDilute HNO₃ (Oxidation)100–135°C4–10 hours>50%[7][8]
2,4-dimethylnitrobenzeneDinitrogen pentoxide50°C2 hoursNot specified[10]
2,4-dimethylnitrobenzenePhotochemical Oxidation, O₂30°C5 hoursNot specified (Purity 96.7%)[9]
2,4-dimethylnitrobenzeneCrO₃ (Stepped Heating)Stepped HeatingNot specified65-86%[11]

Experimental Protocol: Nitration of m-Toluic Acid (Illustrative)

This protocol is an illustrative example based on the principles of nitration for benzoic acid derivatives, emphasizing temperature control.

1. Preparation of the Nitrating Mixture:

  • In a separate flask, carefully and slowly add concentrated sulfuric acid to concentrated nitric acid.

  • Cool this mixture in an ice-water bath.[6] This step is highly exothermic and must be done with caution.

2. Setting up the Reaction:

  • Dissolve m-toluic acid in concentrated sulfuric acid in the main reaction flask.

  • Fit the flask with a mechanical stirrer and a thermometer.

  • Cool the flask thoroughly in a large ice-water bath until the internal temperature is between 0-10°C.[4]

3. Nitration Reaction:

  • Begin vigorous stirring of the m-toluic acid solution.

  • Using a dropping funnel, add the pre-cooled nitrating mixture very slowly to the reaction flask.[4]

  • Continuously monitor the internal temperature and adjust the addition rate to ensure it remains within the 5–15°C range .[4] Do not allow it to exceed 15°C. The addition process may take about one hour.[4]

4. Reaction Completion and Quenching:

  • After the addition is complete, continue stirring the mixture for an additional 15-30 minutes while maintaining the low temperature.[4]

  • Pour the reaction mixture slowly onto a large amount of crushed ice with stirring.[4] This will cause the solid MNBA product to precipitate.

5. Product Isolation and Purification:

  • Allow the ice to melt completely.

  • Collect the solid product by vacuum filtration and wash it with cold water to remove residual acids.[4]

  • The crude product can be further purified by recrystallization.

Visualizations

MNBA_Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup & Isolation A Prepare Nitrating Mixture (Conc. H₂SO₄ + Conc. HNO₃) D Slowly Add Nitrating Mixture (Maintain 5-15°C) A->D B Dissolve m-Toluic Acid in Conc. H₂SO₄ C Cool Reactants (0-10°C) B->C C->D E Continue Stirring (Maintain <15°C) D->E F Quench on Ice E->F G Filter Precipitate F->G H Wash with Cold Water G->H I Dry & Purify Product H->I Temp_Control_Logic cluster_good Proper Temperature Control cluster_bad Poor Temperature Control Start MNBA Synthesis (Exothermic Nitration) Good_Temp Temperature Kept Low (e.g., 5-15°C) Start->Good_Temp Bad_Temp Temperature Too High (>20°C) Start->Bad_Temp Good_Outcome High Yield High Purity Solid Product Good_Temp->Good_Outcome Leads to Bad_Outcome Low Yield Oily Impurities By-products (Polynitration) Bad_Temp->Bad_Outcome Leads to

References

Technical Support Center: Purification of 4-Methyl-3-Nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and procedural information for the purification of crude 4-methyl-3-nitro-benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities found in crude 4-methyl-3-nitrobenzoic acid?

A1: Crude 4-methyl-3-nitrobenzoic acid is commonly synthesized via the nitration of 4-methylbenzoic acid (p-toluic acid). Potential impurities include unreacted starting material, isomeric byproducts (such as 3-methyl-4-nitrobenzoic acid), polynitrated species, and residual acids (sulfuric and nitric acid) from the synthesis process.[1][2]

Q2: What is the expected appearance and melting point of pure 4-methyl-3-nitrobenzoic acid?

A2: Pure 4-methyl-3-nitrobenzoic acid typically appears as a white to light yellow or pale brown crystalline powder.[1] Its melting point is reported in the range of 187-190°C.[3] A broad melting range or a value significantly lower than this indicates the presence of impurities.

Q3: Which purification method is most effective for this compound?

A3: Recrystallization is the most commonly recommended and effective method for purifying 4-methyl-3-nitrobenzoic acid.[1][3] Aqueous ethanol is a frequently used solvent system.[1] For impurities that are not easily removed by recrystallization, an acid-base extraction can be a highly effective preliminary purification step.

Q4: How do I select an appropriate solvent for recrystallization?

A4: An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For 4-methyl-3-nitrobenzoic acid, which is sparingly soluble in water but soluble in organic solvents like ethanol and acetone, a solvent pair system like ethanol/water is often suitable.[1][4] The compound can be dissolved in a minimum amount of hot ethanol, followed by the addition of hot water until the solution becomes turbid.

Troubleshooting Guide

Q1: My final product yield is very low after recrystallization. What went wrong?

A1:

  • Possible Cause: Using an excessive volume of recrystallization solvent. This keeps a significant portion of your product dissolved even after cooling.

  • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. After crystallization, cool the flask in an ice bath to maximize precipitation before filtering. You can also try to recover more product from the filtrate by partially evaporating the solvent and re-cooling.

  • Possible Cause: Premature crystallization during hot filtration.

  • Solution: Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated before filtering the hot solution. This can be done by passing hot solvent through the setup.

Q2: The melting point of my purified product is still low and has a broad range. Why?

A2:

  • Possible Cause: The chosen recrystallization solvent was not effective at excluding a specific impurity, leading to co-crystallization.

  • Solution: Perform a second recrystallization using a different solvent system. Refer to the solubility data in Table 2 for alternatives. Alternatively, first, perform an acid-base extraction (see Protocol 2) to remove neutral impurities before proceeding with recrystallization.

  • Possible Cause: The product is not completely dry.

  • Solution: Residual solvent can depress the melting point. Ensure the crystals are thoroughly dried under a vacuum or in a desiccator before analysis.

Q3: My product "oiled out" during cooling instead of forming crystals. What should I do?

A3:

  • Possible Cause: The solution is supersaturated, or the boiling point of the solvent is higher than the melting point of the solute/impurity mixture.

  • Solution: Re-heat the solution to re-dissolve the oil. Allow it to cool more slowly. If it persists, try adding a seed crystal of pure product or scratching the inner surface of the flask with a glass rod at the solution's surface to induce crystallization. Using a larger volume of solvent may also help.

Q4: The final product has a persistent yellow or brownish color. How can I decolorize it?

A4:

  • Possible Cause: The presence of colored impurities, such as nitrophenolic compounds, formed during the synthesis.[5]

  • Solution: After dissolving the crude product in the hot recrystallization solvent, add a small amount (1-2% by weight) of activated charcoal. Keep the solution hot for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities before allowing the solution to cool and crystallize.

Data Presentation

Table 1: Physical and Chemical Properties of 4-Methyl-3-nitrobenzoic Acid

PropertyValueReference
Molecular FormulaC₈H₇NO₄[1]
Molecular Weight181.15 g/mol [1]
Melting Point187-190 °C[3]
AppearanceWhite to light yellow crystalline powder[1]
Water Solubility<0.1 g/100 mL at 22 °C (sparingly soluble)[1]
pKa3.66 ± 0.10 (Predicted)[1]

Table 2: Solubility of 4-Methyl-3-nitrobenzoic Acid in Various Organic Solvents at 298.15 K (25 °C)

SolventMole Fraction Solubility (x)Molar Solubility (mol/L)
Methanol0.04351.07
Ethanol0.04680.80
1-Propanol0.04610.61
2-Propanol0.04150.54
1-Butanol0.04410.48
Ethyl Acetate0.07110.75
Acetonitrile0.04270.81
Tetrahydrofuran0.14301.76
AcetoneData not available, but generally soluble[1]
Diethyl Ether0.05430.51
Data derived from spectroscopic analysis reported in the literature.[4][6]

Experimental Protocols

Protocol 1: Purification by Recrystallization from Aqueous Ethanol
  • Dissolution: Place the crude 4-methyl-3-nitrobenzoic acid in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to completely dissolve the solid. Heat the mixture gently on a hot plate.

  • Solvent Pair Addition: While the ethanol solution is hot, add hot water dropwise until the solution just begins to turn cloudy (this is the saturation point).

  • Clarification: Add a few drops of hot ethanol to the turbid solution until it becomes clear again.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and reheat to boiling for 2-3 minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold distilled water or a cold ethanol/water mixture to remove any soluble impurities adhering to the crystal surfaces.

  • Drying: Dry the crystals thoroughly in a desiccator or a vacuum oven.

  • Analysis: Determine the yield and assess the purity by measuring the melting point.

Protocol 2: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude product in a suitable organic solvent, such as ethyl acetate or diethyl ether, in a separatory funnel.

  • Base Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release the CO₂ gas produced.

  • Separation: Allow the layers to separate. The deprotonated sodium salt of 4-methyl-3-nitrobenzoic acid will be in the aqueous (bottom) layer, while neutral organic impurities will remain in the organic (top) layer. Drain the aqueous layer into a clean flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times to ensure complete transfer of the carboxylic acid. Combine all aqueous extracts.

  • Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the solution is acidic (test with pH paper, pH ~2) and no more precipitate forms.

  • Isolation: Collect the precipitated pure 4-methyl-3-nitrobenzoic acid by vacuum filtration.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold distilled water to remove any residual salts.

  • Drying: Dry the purified product completely. This product can be used directly or further purified by recrystallization as described in Protocol 1.

Mandatory Visualizations

Purification_Workflow start_end start_end process process decision decision output output Crude Crude Product Dissolve Dissolve in Appropriate Solvent Crude->Dissolve Purify Purification Step Dissolve->Purify Recrystallization or Acid-Base Extraction Isolate Isolate Solid (Filtration) Purify->Isolate Wash Wash Crystals Isolate->Wash Dry Dry Crystals Wash->Dry Pure Pure Product Dry->Pure Analyze Analyze Purity (e.g., Melting Point) Pure->Analyze Check Purity Acceptable? Analyze->Check Check->Dissolve No, re-purify End End Check->End Yes

Caption: General experimental workflow for the purification of 4-methyl-3-nitrobenzoic acid.

Troubleshooting_Tree problem problem cause cause solution solution p1 Product 'Oiled Out' c1a Supersaturation p1->c1a c1b Cooling too fast p1->c1b s1a Re-heat & cool slowly c1a->s1a s1b Scratch flask / Add seed crystal c1a->s1b c1b->s1a p2 Low Melting Point / Broad Range c2a Ineffective solvent p2->c2a c2b Sample is wet p2->c2b s2a Re-recrystallize from different solvent c2a->s2a s2b Perform acid-base extraction c2a->s2b s2c Dry sample thoroughly c2b->s2c Acid_Base_Extraction mixture mixture process process layer layer product product start Crude Product in Organic Solvent (e.g., Ethyl Acetate) add_base Add aq. NaHCO₃ & Shake start->add_base separate Separate Layers add_base->separate org_layer Organic Layer: Neutral Impurities separate->org_layer Top aq_layer Aqueous Layer: Sodium 4-methyl-3-nitrobenzoate separate->aq_layer Bottom discard Discard org_layer->discard acidify Add aq. HCl aq_layer->acidify precipitate Precipitate of Pure Acid acidify->precipitate

References

scale-up challenges for the synthesis of 4-methyl-3-nitro-benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and scale-up of 4-methyl-3-nitro-benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory method for the synthesis of 4-methyl-3-nitro-benzoic acid?

A1: The most prevalent laboratory method is the direct nitration of p-toluic acid using a nitrating agent. A common procedure involves the use of ammonium nitrate in the presence of concentrated sulfuric acid in a solvent like dichloromethane.[1] This method has been reported to yield 4-methyl-3-nitrobenzoic acid in high purity.[1]

Q2: What are the primary safety concerns when scaling up this synthesis?

A2: The primary safety concern is the highly exothermic nature of the nitration reaction.[2][3] Poor temperature control during scale-up can lead to a runaway reaction, resulting in a rapid increase in temperature and pressure, and the potential for an explosion. It is crucial to have a robust cooling system and to control the rate of addition of the nitrating agent. The use of reaction calorimetry is recommended to assess the thermal risk before proceeding with a large-scale reaction.

Q3: What are the typical impurities and by-products in this synthesis?

A3: The main impurities are isomeric by-products, primarily 4-methyl-2-nitrobenzoic acid and dinitro-p-toluic acid derivatives. The formation of these isomers is highly dependent on the reaction conditions, especially temperature.[4] Additionally, residual starting material (p-toluic acid) and potentially oxidative degradation products can be present.

Q4: How can the purity of 4-methyl-3-nitro-benzoic acid be assessed?

A4: High-Performance Liquid Chromatography (HPLC) is a suitable method for determining the purity of 4-methyl-3-nitro-benzoic acid and quantifying impurities.[5] A reverse-phase HPLC method using a C18 column with a mobile phase of acetonitrile, water, and an acid modifier (like phosphoric or formic acid) can effectively separate the product from its isomers and other by-products.[5]

Q5: Are there alternative synthesis routes to 4-methyl-3-nitro-benzoic acid?

A5: Yes, an alternative route involves the selective oxidation of 2,4-dimethylnitrobenzene.[6][7] This method avoids the direct nitration of a benzoic acid derivative and can offer advantages in terms of selectivity and by-product profile, which can be beneficial for industrial-scale production.[6][7]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low Yield - Incomplete reaction. - Suboptimal reaction temperature. - Loss of product during work-up and purification.- Monitor the reaction progress using TLC or HPLC to ensure completion. - Optimize the reaction temperature. For the nitration of p-toluic acid, a temperature of 0 °C has been shown to be effective.[1] - Minimize product loss by carefully optimizing the extraction and crystallization steps. Solubility data in various solvents can aid in selecting the appropriate crystallization solvent to maximize recovery.
High Levels of Isomeric Impurities - High reaction temperature. - Incorrect ratio of nitrating agents.- Maintain a low and consistent reaction temperature. Excursions to higher temperatures can favor the formation of undesired isomers.[4] - Carefully control the stoichiometry of the nitrating agent. An excess of nitric acid can lead to dinitration.
Poor Reproducibility at Larger Scales - Inefficient heat transfer in larger reactors. - Non-uniform mixing. - Slower rate of reagent addition affecting local concentrations.- Ensure the reactor has adequate cooling capacity for the scale of the reaction. - Use an appropriate agitation system to ensure efficient mixing. - Calibrate the addition rate of the nitrating agent to maintain a consistent temperature profile throughout the reaction.
Product Fails Purity Specifications - Inadequate purification. - Co-crystallization of impurities.- Recrystallization from a suitable solvent is a common and effective purification method. Ethanol has been mentioned as a potential solvent.[3] - Consider a multi-step purification process, such as a wash with a solvent that selectively dissolves impurities followed by recrystallization. Washing the crude product with cold methanol has been effective in similar nitrations to remove isomeric impurities.[4]
Runaway Reaction - Loss of cooling. - Addition of nitrating agent is too fast. - Inadequate stirring.- Implement a robust cooling system with a backup. - Add the nitrating agent slowly and monitor the internal temperature closely. - Ensure efficient stirring throughout the reaction to prevent localized hotspots.

Experimental Protocols

Laboratory-Scale Synthesis of 4-methyl-3-nitrobenzoic acid[1]

This protocol is based on a literature procedure and should be performed with appropriate safety precautions in a fume hood.

Materials:

  • p-Toluic acid

  • Ammonium nitrate

  • Concentrated sulfuric acid

  • Dichloromethane (CH₂Cl₂)

  • Ice

  • Water

Procedure:

  • Dissolve p-toluic acid (1 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Add ammonium nitrate (1 equivalent) to the solution and stir for 10-15 minutes.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add concentrated sulfuric acid (2 equivalents) dropwise to the reaction mixture over 10-15 minutes, ensuring the temperature is maintained at 0 °C with vigorous stirring.

  • Continue stirring at room temperature for 4-5 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, quench the reaction by pouring the mixture into ice-cold water.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization.

Note: This protocol is for informational purposes and should be adapted and optimized based on laboratory conditions and safety assessments.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve p-Toluic Acid in Dichloromethane add_nh4no3 Add Ammonium Nitrate start->add_nh4no3 cool Cool to 0°C add_nh4no3->cool add_h2so4 Add Conc. H2SO4 (dropwise at 0°C) cool->add_h2so4 react Stir at Room Temp (4-5 hours) add_h2so4->react quench Quench with Ice-cold Water react->quench separate Separate Organic Layer quench->separate extract Extract Aqueous Layer separate->extract combine Combine Organic Layers extract->combine wash Wash with Brine combine->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate recrystallize Recrystallize concentrate->recrystallize product 4-methyl-3-nitro-benzoic acid recrystallize->product

Caption: Experimental workflow for the synthesis of 4-methyl-3-nitro-benzoic acid.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions issue Low Yield or High Impurity temp Incorrect Temperature issue->temp time Incomplete Reaction Time issue->time ratio Incorrect Reagent Ratio issue->ratio mixing Poor Mixing issue->mixing optimize_temp Optimize & Control Temperature (e.g., 0°C) temp->optimize_temp monitor_rxn Monitor Reaction (TLC/HPLC) time->monitor_rxn check_stoichiometry Verify Stoichiometry ratio->check_stoichiometry improve_agitation Improve Agitation mixing->improve_agitation

Caption: Troubleshooting logic for low yield or high impurity in the synthesis.

References

Technical Support Center: Synthesis of 4-Methyl-3-Nitro-Benzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides detailed troubleshooting advice and protocols to address common challenges in the synthesis of 4-methyl-3-nitro-benzoic acid, with a primary focus on preventing over-nitration.

Frequently Asked Questions (FAQs)

Q1: What is over-nitration in this context, and why is it a common problem?

A1: Over-nitration is the addition of a second nitro group to the aromatic ring, resulting in the formation of 4-methyl-3,5-dinitrobenzoic acid. The starting material, 4-methylbenzoic acid (p-toluic acid), has two activating/directing groups. The methyl group is activating and directs new substituents to the ortho and para positions (positions 3 and 5, relative to the carboxyl group). The carboxylic acid group is deactivating but directs to the meta position (also positions 3 and 5). Since both groups direct to the same positions, the ring is susceptible to a second nitration under conditions that are too harsh.

Q2: What is the primary dinitrated byproduct I should be looking for?

A2: The primary byproduct of over-nitration is 4-methyl-3,5-dinitrobenzoic acid . The first nitro group at position 3 further deactivates the ring, but forcing conditions can still lead to the addition of a second nitro group at the other activated position (position 5).

Q3: How does temperature critically affect the selectivity of the reaction?

A3: Temperature is a critical parameter for controlling the reaction rate. Nitration is a highly exothermic process. Elevated temperatures increase the reaction rate significantly, providing sufficient energy to overcome the activation barrier for the second nitration, which is normally higher than the first. To achieve selective mono-nitration, it is crucial to maintain low temperatures (typically 0-10°C) to control the reaction's kinetic profile and disfavor the formation of the dinitrated product.

Q4: What is the role of the sulfuric acid to nitric acid ratio in the mixed acid nitrating agent?

A4: Concentrated sulfuric acid acts as a catalyst. It protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[1] A higher concentration of sulfuric acid increases the concentration of the nitronium ion, leading to a more powerful nitrating mixture and a faster reaction. While efficient, an overly potent mixture can easily lead to over-nitration. The ratio must be carefully controlled to ensure a sufficient rate for mono-nitration without excessively promoting di-nitration.

Q5: How can I monitor the reaction's progress to prevent over-nitration?

A5: Thin-Layer Chromatography (TLC) is an effective method for monitoring the reaction.[2][3][4] By spotting the starting material, the reaction mixture, and a co-spot on a TLC plate, you can visually track the consumption of the starting material (p-toluic acid) and the formation of the product. The reaction should be quenched once the starting material spot has disappeared or significantly diminished, preventing the reaction from proceeding to the dinitrated product, which would appear as a new, typically more polar, spot.[4]

Troubleshooting Guide: High Levels of Dinitration

If you are observing significant formation of 4-methyl-3,5-dinitrobenzoic acid, use the following guide to diagnose and resolve the issue.

Troubleshooting_Overnitration Problem Problem: High Yield of 4-Methyl-3,5-dinitrobenzoic Acid Check_Temp Check 1: Was the reaction temperature maintained below 10°C? Problem->Check_Temp Verify Reaction Conditions Check_Addition Check 2: Was the nitrating mixture added slowly and dropwise? Problem->Check_Addition Verify Reagent Handling Check_Stoich Check 3: Was a large excess of nitric acid used? Problem->Check_Stoich Verify Stoichiometry Check_Time Check 4: Was the reaction time extended unnecessarily? Problem->Check_Time Verify Monitoring Action_Temp Solution: Improve cooling efficiency. Use an ice-salt bath and monitor temperature with a thermometer. Check_Temp->Action_Temp If 'No' Action_Addition Solution: Add nitrating mixture over a period of 15-30 minutes to dissipate heat and avoid localized high concentrations of reagent. Check_Addition->Action_Addition If 'No' Action_Stoich Solution: Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.1 equivalents) of nitric acid relative to p-toluic acid. Check_Stoich->Action_Stoich If 'Yes' Action_Time Solution: Monitor the reaction by TLC. Quench the reaction as soon as the starting material is consumed. Check_Time->Action_Time If 'Yes'

Caption: Troubleshooting workflow for diagnosing and preventing the over-nitration of p-toluic acid.

Experimental Protocols

Protocol for Controlled Mono-Nitration of p-Toluic Acid

This protocol is designed to favor the formation of 4-methyl-3-nitro-benzoic acid while minimizing the dinitrated byproduct.

Materials:

  • p-Toluic acid (4-methylbenzoic acid)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Crushed ice and distilled water

  • Ice-salt bath

Safety Precautions:

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents. Handle them with extreme care inside a chemical fume hood.

  • The reaction is highly exothermic. Strict temperature control is essential to prevent a runaway reaction.

Procedure:

  • Prepare the Substrate Solution: In a flask of appropriate size, add 10.0 g of p-toluic acid. Place the flask in an ice-salt bath to cool. Slowly and with stirring, add 25 mL of concentrated sulfuric acid. Continue stirring in the ice bath until the solid has completely dissolved and the temperature is stable between 0°C and 5°C.

  • Prepare the Nitrating Mixture: In a separate, smaller flask, cool 5.0 mL of concentrated sulfuric acid in an ice bath. Very slowly, add 4.5 mL (~1.1 equivalents) of concentrated nitric acid to the sulfuric acid. Keep this mixture cold.

  • Perform the Nitration: Using a dropping funnel or a Pasteur pipette, add the cold nitrating mixture dropwise to the stirred p-toluic acid solution over approximately 20-30 minutes. Crucially, ensure the internal temperature of the reaction mixture does not exceed 10°C. Monitor the temperature continuously with a thermometer.

  • Reaction Monitoring and Completion: After the addition is complete, allow the mixture to stir in the ice bath for an additional 30-60 minutes. Monitor the reaction's progress using TLC (e.g., with a 3:1 hexanes:ethyl acetate eluent) to confirm the consumption of the starting material.

  • Quench the Reaction: Once the reaction is complete, very slowly pour the reaction mixture over a beaker containing approximately 200 g of crushed ice with constant, vigorous stirring. This will cause the product to precipitate.

  • Isolate the Product: Allow the ice to melt completely. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash and Dry: Wash the collected solid several times with cold distilled water until the washings are neutral to pH paper. Allow the product to air-dry or dry it in a desiccator. The crude product can be further purified by recrystallization if necessary.

Data Presentation

Table 1: Influence of Reaction Parameters on Nitration Selectivity
ParameterCondition for Mono-nitration (Desired)Condition Leading to Over-nitration (Undesired)Rationale
Temperature 0 - 10°C> 15°CNitration is highly exothermic. Higher temperatures provide the activation energy for the less favorable second nitration.
Nitrating Agent Stoichiometry 1.05 - 1.1 equivalents of HNO₃> 1.5 equivalents of HNO₃A large excess of the nitrating agent (NO₂⁺) increases the probability of a second electrophilic attack on the mono-nitrated product.
Addition Rate of Nitrating Mixture Slow, dropwise addition over 20-30 minutesRapid or bulk additionRapid addition causes localized temperature spikes and high concentrations of the nitrating agent, promoting over-reaction.
Reaction Time Quenching after starting material is consumed (monitored by TLC)Extended reaction time (several hours) after mono-nitration is completeAllowing the reaction to proceed for too long, even at low temperatures, can lead to the slow formation of the dinitrated byproduct.

References

Technical Support Center: Optimizing MNBA-Based Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting and optimizing solvent conditions for reactions involving 2-Methyl-6-nitrobenzoic Anhydride (MNBA).

Frequently Asked Questions (FAQs)

Q1: What is MNBA and what is it used for?

A1: MNBA, or 2-Methyl-6-nitrobenzoic Anhydride, is a highly efficient dehydrating agent used for promoting condensation reactions. It is particularly effective for the synthesis of esters, amides, and especially for macrolactonization (the intramolecular cyclization of ω-hydroxycarboxylic acids to form macrocyclic lactones).[1][2] Its design, with an electron-withdrawing nitro group and an electron-donating methyl group, enhances both reactivity and chemoselectivity, often resulting in high yields under mild conditions.[2]

Q2: How do I choose an appropriate starting solvent for my MNBA-based reaction?

A2: The choice of solvent is critical and depends on the specific reaction (e.g., macrolactonization, amide coupling) and the solubility of your substrates.

  • For macrolactonization: Nonpolar aprotic solvents are generally preferred. Toluene and dichloromethane (DCM) are common and effective choices.[2] Acetonitrile (MeCN) has also been shown to be effective, sometimes yielding better results than toluene/MeCN mixtures.[1]

  • For amide coupling: Aprotic solvents are typically used. Dichloromethane (DCM) is a very common solvent for MNBA-mediated amide bond formation.[3]

  • General considerations: The solvent's primary role is to dissolve the reactants and facilitate the reaction while minimizing side reactions.[4] Start with solvents that have proven successful in similar MNBA-mediated reactions reported in the literature.

Q3: What is the role of additives like 4-(dimethylamino)pyridine (DMAP) or its N-oxide (DMAPO)?

A3: DMAP and DMAPO act as nucleophilic catalysts.[2][3] They react with the mixed anhydride intermediate formed from the carboxylic acid and MNBA, creating a highly reactive N-acylpyridinium species. This intermediate is then readily attacked by the nucleophile (an alcohol for esterification/lactonization or an amine for amidation) to form the desired product in high yield. DMAPO can sometimes be more effective than DMAP, particularly in macolactamization reactions.[5]

Q4: Can solvent polarity affect the outcome of my reaction?

A4: Yes, solvent polarity can significantly influence reaction rates and yields.[6][7] In MNBA reactions, which proceed through charged intermediates (like the N-acylpyridinium species), a solvent's ability to stabilize these intermediates can affect the reaction's energy barrier.[4] While highly polar solvents might be expected to accelerate such reactions, practical success in MNBA chemistry is often found in less polar aprotic solvents like DCM and toluene, which likely provide a favorable balance of substrate solubility and reaction kinetics without promoting side reactions.[2]

Troubleshooting Guide

Problem 1: Low or No Product Yield

Possible Cause Suggested Solution
Poor Substrate Solubility Ensure your starting materials are fully dissolved. If solubility is an issue in a nonpolar solvent like toluene, consider a more polar aprotic solvent like acetonitrile (MeCN) or THF, or a solvent mixture.[1]
Incorrect Catalyst Concentration The amount of DMAP or DMAPO is critical. An excessive amount of DMAP can sometimes lead to side reactions.[3] Try reducing the equivalents of DMAP. For sensitive substrates, using a catalytic amount of DMAPO with a non-nucleophilic base like triethylamine may improve yields.[1]
Reaction Concentration is Too High (for Macrolactonization) Intramolecular cyclization (lactonization) is favored under high-dilution conditions to minimize intermolecular polymerization. A typical concentration is around 2 mM.[1] If you see oligomers or polymers, reduce the concentration of your starting material.
Presence of Water MNBA is a dehydrating agent and will react with any water present, reducing its effectiveness. Ensure all glassware is oven-dried and use anhydrous solvents.
Inefficient Mixed Anhydride Formation The reaction between the carboxylic acid and MNBA is the first step. This is usually fast, but for sterically hindered acids, it may require longer reaction times or slightly elevated temperatures before the addition of the nucleophile and catalyst.

Problem 2: Formation of 2-Methyl-6-nitrobenzoic Ester/Amide Byproduct

Possible Cause Suggested Solution
Slow Nucleophilic Attack The intended nucleophile (the alcohol or amine) is not reacting quickly enough with the activated acyl intermediate. This allows the 2-methyl-6-nitrobenzoate byproduct to form.
Steric Hindrance If either the carboxylic acid or the nucleophile is highly sterically hindered, the desired reaction can be slow. Consider switching to a different coupling reagent developed for hindered substrates.[8][9]
Sub-optimal Catalyst The choice and amount of catalyst can influence the rate. Experiment with both DMAP and DMAPO to see which is more effective for your specific substrate combination.[5]

Data on Solvent and Catalyst Effects

The following table summarizes results from a macrolactamization study, demonstrating the impact of solvent, catalyst, and temperature on reaction yield.

Table 1: Optimization of MNBA-mediated Macrolactamization [3]

EntrySolventCatalyst (equiv.)Temp. (°C)Time (h)Yield (%)
1DichloromethaneDMAP (6.0)Room Temp1234
2DichloromethaneDMAP (6.0)401248
3DichloromethaneDMAP (2.6)401262
4DichloromethaneDMAP (2.6)40169
5DichloromethaneDMAPO (2.6)40170

Data adapted from a study on the synthesis of a depsipeptidic analogue of FE399. The reaction involved the slow addition of a seco-acid precursor (2 mM solution) to a solution of MNBA and the catalyst.[3]

Experimental Protocols

General Protocol for MNBA-Mediated Macrolactonization

This protocol is a general guideline and should be optimized for specific substrates.

Materials:

  • ω-hydroxycarboxylic acid

  • 2-Methyl-6-nitrobenzoic Anhydride (MNBA) (1.3 - 1.5 equiv.)

  • 4-(Dimethylamino)pyridine (DMAP) or 4-(Dimethylamino)pyridine N-oxide (DMAPO) (2.5 - 3.0 equiv.)

  • Anhydrous solvent (e.g., Dichloromethane or Toluene)

  • Syringe pump

Procedure:

  • Prepare a solution of the ω-hydroxycarboxylic acid in the anhydrous solvent. The final reaction concentration should be low (e.g., 2 mM) to favor intramolecular cyclization.

  • In a separate flask, add the MNBA and the catalyst (DMAP or DMAPO) to a larger volume of the anhydrous solvent.

  • Using a syringe pump, slowly add the solution of the ω-hydroxycarboxylic acid to the MNBA/catalyst mixture over a period of several hours (e.g., 5-12 hours) at the desired temperature (room temperature to 40 °C).

  • After the addition is complete, stir the reaction mixture for an additional 1-2 hours.

  • Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product using column chromatography.

Visualizations

MNBA_Mechanism RCOOH Carboxylic Acid (R-COOH) MixedAnhydride Mixed Anhydride Intermediate RCOOH->MixedAnhydride + MNBA MNBA MNBA MNBA->MixedAnhydride AcylPyridinium N-Acylpyridinium Intermediate (Highly Reactive) MixedAnhydride->AcylPyridinium + DMAP Byproduct1 2-Methyl-6-nitrobenzoic acid MixedAnhydride->Byproduct1 DMAP DMAP (Catalyst) DMAP->AcylPyridinium Product Product (Ester or Amide) AcylPyridinium->Product + Nucleophile Byproduct2 DMAP (Regenerated) AcylPyridinium->Byproduct2 Nucleophile Nucleophile (R'-OH or R'-NH2) Nucleophile->Product

Caption: Generalized mechanism of MNBA-mediated coupling reactions.

Troubleshooting_Workflow Start Start: Low Yield in MNBA Reaction CheckSolubility Are all reactants soluble? Start->CheckSolubility ChangeSolvent Action: Change solvent or use co-solvent (e.g., DCM -> MeCN) CheckSolubility->ChangeSolvent No CheckConcentration Is it macrolactonization? CheckSolubility->CheckConcentration Yes ChangeSolvent->CheckConcentration HighDilution Action: Ensure high dilution (~2 mM) and slow addition CheckConcentration->HighDilution Yes CheckCatalyst Review Catalyst (DMAP/DMAPO) CheckConcentration->CheckCatalyst No (Amidation) HighDilution->CheckCatalyst AdjustCatalyst Action: Titrate catalyst amount. Try DMAPO instead of DMAP. CheckCatalyst->AdjustCatalyst Not Optimized CheckAnhydrous Are conditions anhydrous? CheckCatalyst->CheckAnhydrous Optimized AdjustCatalyst->CheckAnhydrous DrySystem Action: Oven-dry glassware, use anhydrous solvents. CheckAnhydrous->DrySystem No Success Problem Solved CheckAnhydrous->Success Yes DrySystem->Success Failure Consult further literature for alternative reagents

Caption: Workflow for troubleshooting low-yield MNBA reactions.

References

Validation & Comparative

A Comparative Guide to the Synthesis and Spectroscopic Validation of 4-methyl-3-nitro-benzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of common synthetic routes for 4-methyl-3-nitro-benzoic acid and details the spectroscopic techniques essential for its unambiguous validation. The information presented is intended to assist researchers in selecting the most suitable synthetic strategy and in thoroughly characterizing the final product.

Synthesis of 4-methyl-3-nitro-benzoic Acid: A Comparative Overview

The synthesis of 4-methyl-3-nitro-benzoic acid can be approached through different pathways, primarily involving either the nitration of a substituted benzoic acid or the oxidation of a substituted toluene. Below is a comparison of two common methods.

Table 1: Comparison of Synthetic Routes for 4-methyl-3-nitro-benzoic Acid

FeatureMethod 1: Nitration of 4-methylbenzoic acidMethod 2: Oxidation of 2,4-dimethylnitrobenzene
Starting Material 4-methylbenzoic acid (p-toluic acid)2,4-dimethylnitrobenzene
Key Reagents Nitrating mixture (e.g., HNO₃/H₂SO₄)Oxidizing agent (e.g., KMnO₄, HNO₃)
Reaction Principle Electrophilic aromatic substitution (nitration)Oxidation of a methyl group to a carboxylic acid
Potential Byproducts Isomeric nitrobenzoic acids (e.g., 3-methyl-4-nitrobenzoic acid)Incomplete oxidation products, other oxidized species
Purification Recrystallization is often necessary to separate isomers.Extraction and recrystallization.
Advantages Readily available starting material.Can be a high-yielding reaction.
Disadvantages Formation of isomers can complicate purification and reduce yield.The starting material may be less common than 4-methylbenzoic acid.

Spectroscopic Validation: Confirming the Structure of 4-methyl-3-nitro-benzoic Acid

Thorough spectroscopic analysis is crucial to confirm the identity and purity of the synthesized 4-methyl-3-nitro-benzoic acid. The following sections detail the expected results from key spectroscopic techniques and provide generalized experimental protocols.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

  • Data Acquisition: Record the spectra at room temperature. For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[1]

Infrared (IR) Spectroscopy:

  • Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).[2]

Mass Spectrometry (MS):

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Analyze the sample using a mass spectrometer, for example, with an electrospray ionization (ESI) source.

  • Data Acquisition: Acquire the mass spectrum in the appropriate ion mode (positive or negative) to observe the molecular ion and characteristic fragments.

Spectroscopic Data for 4-methyl-3-nitro-benzoic Acid

Table 2: ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.4s1HAr-H
~8.1d1HAr-H
~7.6d1HAr-H
~2.6s3H-CH₃
~13.5br s1H-COOH

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Table 3: ¹³C NMR Spectroscopic Data

Chemical Shift (δ, ppm)Assignment
~166C=O (Carboxylic acid)
~150Ar-C-NO₂
~140Ar-C-CH₃
~135Ar-C
~132Ar-C
~128Ar-C
~125Ar-C
~20-CH₃

Note: The exact chemical shifts can vary based on the solvent.

Table 4: IR Spectroscopic Data

Wavenumber (cm⁻¹)Functional Group Assignment
~3100-2500 (broad)O-H stretch (Carboxylic acid)
~1700C=O stretch (Carboxylic acid)
~1530N-O asymmetric stretch (Nitro group)
~1350N-O symmetric stretch (Nitro group)
~1600, ~1475C=C stretch (Aromatic ring)

Table 5: Mass Spectrometry Data

m/zAssignment
181[M]⁺ (Molecular ion)
164[M-OH]⁺
136[M-NO₂]⁺
Comparison with a Key Isomer: 3-methyl-4-nitrobenzoic Acid

A common impurity or alternative product in the synthesis is the isomer 3-methyl-4-nitrobenzoic acid. Distinguishing between these two isomers is critical and can be achieved by careful analysis of their spectroscopic data.

Table 6: Spectroscopic Comparison of 4-methyl-3-nitro-benzoic Acid and 3-methyl-4-nitrobenzoic Acid

Technique4-methyl-3-nitro-benzoic Acid3-methyl-4-nitrobenzoic AcidKey Differentiator
¹H NMR Aromatic protons show a distinct splitting pattern.Aromatic protons will have a different splitting pattern due to the different substitution.The coupling constants and multiplicities of the aromatic protons.
¹³C NMR Unique set of chemical shifts for the aromatic carbons.Different chemical shifts for the aromatic carbons due to the altered electronic environment.The chemical shifts of the carbon atoms directly attached to the nitro and methyl groups.
IR Characteristic nitro and carbonyl stretching frequencies.Similar functional group frequencies, but fingerprint region may show differences.Subtle shifts in the stretching frequencies and differences in the fingerprint region.

Workflow and Logic of Spectroscopic Validation

The validation of the synthesized product follows a logical progression, with each spectroscopic technique providing complementary information to build a complete picture of the molecule's structure and purity.

Synthesis_Validation_Workflow cluster_synthesis Synthesis cluster_validation Spectroscopic Validation Start Starting Materials (e.g., 4-methylbenzoic acid) Reaction Chemical Reaction (e.g., Nitration) Start->Reaction Workup Work-up & Purification (e.g., Recrystallization) Reaction->Workup Product Final Product Workup->Product IR IR Spectroscopy Product->IR Functional Groups NMR NMR Spectroscopy (¹H & ¹³C) Product->NMR Connectivity & Environment MS Mass Spectrometry Product->MS Molecular Weight & Formula Confirmation Structure Confirmed IR->Confirmation NMR->Confirmation MS->Confirmation

Diagram 1: General workflow for the synthesis and spectroscopic validation.

Spectroscopic_Logic cluster_data Experimental Data cluster_interpretation Interpretation Title Confirmation of 4-methyl-3-nitro-benzoic Acid IR_data IR Peaks: - O-H (acid) - C=O - N-O Functional_Groups Presence of -COOH, -NO₂, Ar, -CH₃ IR_data->Functional_Groups NMR_data NMR Signals: - Aromatic Protons - Methyl Protons - Carboxylic Proton - Carbon Skeleton Connectivity Correct Isomer & Connectivity NMR_data->Connectivity MS_data MS Peaks: - Molecular Ion (m/z 181) - Key Fragments Molecular_Formula Correct Molecular Formula (C₈H₇NO₄) MS_data->Molecular_Formula Conclusion Validated Structure Functional_Groups->Conclusion Connectivity->Conclusion Molecular_Formula->Conclusion

Diagram 2: Logical relationship of spectroscopic data for structure confirmation.

References

A Comparative Guide to Lactonization Reagents: MNBA vs. The Field

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient construction of lactone rings is a critical step in the synthesis of a vast array of natural products and pharmaceuticals. The choice of lactonization reagent can significantly impact reaction yields, substrate scope, and overall synthetic efficiency. This guide provides an objective comparison of 2-methyl-6-nitrobenzoic anhydride (MNBA), a powerful esterification agent, with other commonly employed reagents for lactonization, supported by experimental data and detailed protocols.

Performance Comparison of Lactonization Reagents

The selection of an appropriate lactonization reagent is contingent upon various factors, including the size of the target lactone ring, the steric and electronic nature of the substrate, and the desired reaction conditions. This section provides a comparative overview of MNBA and other prominent reagents.

2-Methyl-6-nitrobenzoic anhydride (MNBA), often referred to as Shiina's reagent, has emerged as a highly effective reagent for a wide range of macrolactonizations. It is particularly valued for its ability to promote cyclization under mild conditions, often at room temperature, with high yields. The mechanism involves the formation of a mixed anhydride, which then undergoes intramolecular acyl transfer.

Other well-established methods for lactonization include the Yamaguchi, Mitsunobu, Corey-Nicolaou, Steglich, and Mukaiyama protocols. Each of these reagents possesses distinct advantages and limitations. The Yamaguchi esterification, utilizing 2,4,6-trichlorobenzoyl chloride, is a robust and widely used method, particularly for the synthesis of large macrolactones.[1][2][3] The Mitsunobu reaction, employing a phosphine and an azodicarboxylate, is unique in its ability to proceed with inversion of stereochemistry at the alcohol center.[4][5][6] The Corey-Nicolaou macrolactonization utilizes a disulfide and a phosphine to activate the carboxylic acid.[7][8] The Steglich esterification employs a carbodiimide (like DCC) with a nucleophilic catalyst (such as DMAP). Finally, the Mukaiyama reagent is a pyridinium salt that activates the carboxylic acid.[9][10][11]

A direct comparison of these reagents on a single substrate is often necessary to determine the optimal conditions for a specific transformation. The following table summarizes the performance of various reagents in the synthesis of a 14-membered macrolactone from the corresponding seco-acid.

Reagent/MethodReaction ConditionsYield (%)Reference
MNBA DMAP (cat.), CH2Cl2, rt, 12 h92[12]
Yamaguchi 2,4,6-Trichlorobenzoyl chloride, Et3N, DMAP, Toluene, reflux, 6 h85[1]
Mitsunobu PPh3, DIAD, THF, 0 °C to rt, 24 h78[5]
Corey-Nicolaou 2,2'-Dipyridyl disulfide, PPh3, MeCN, reflux, 10 h75[7]
Steglich DCC, DMAP, CH2Cl2, rt, 24 h65[13]
Mukaiyama 2-Chloro-1-methylpyridinium iodide, Et3N, CH2Cl2, reflux, 8 h72[10]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for success in the laboratory. The following sections provide step-by-step procedures for macrolactonization using MNBA and other key reagents.

MNBA-Mediated Macrolactonization (Shiina Esterification)

This protocol describes a general procedure for the macrolactonization of a hydroxy-carboxylic acid using MNBA and DMAP.

Materials:

  • ω-Hydroxycarboxylic acid (seco-acid)

  • 2-Methyl-6-nitrobenzoic anhydride (MNBA) (1.1 equiv)

  • 4-(Dimethylamino)pyridine (DMAP) (2.2 equiv)

  • Triethylamine (Et3N) (2.2 equiv)

  • Dichloromethane (CH2Cl2), anhydrous

Procedure:

  • To a solution of the ω-hydroxycarboxylic acid (1.0 equiv) in anhydrous dichloromethane (0.01 M) under an argon atmosphere is added triethylamine (2.2 equiv).

  • MNBA (1.1 equiv) is then added to the solution at room temperature.

  • A solution of DMAP (2.2 equiv) in anhydrous dichloromethane is added dropwise to the reaction mixture over a period of 1 hour using a syringe pump.

  • The reaction mixture is stirred at room temperature for 12-24 hours and monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with dichloromethane (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired macrolactone.

Yamaguchi Macrolactonization

This protocol outlines a typical procedure for the Yamaguchi macrolactonization.[1][3]

Materials:

  • ω-Hydroxycarboxylic acid (seco-acid)

  • 2,4,6-Trichlorobenzoyl chloride (1.2 equiv)

  • Triethylamine (Et3N) (1.3 equiv)

  • 4-(Dimethylamino)pyridine (DMAP) (3.0 equiv)

  • Toluene, anhydrous

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • A solution of the ω-hydroxycarboxylic acid (1.0 equiv) in anhydrous THF (0.05 M) is treated with triethylamine (1.3 equiv).

  • 2,4,6-Trichlorobenzoyl chloride (1.2 equiv) is added to the mixture at room temperature, and the reaction is stirred for 1 hour.

  • The resulting mixture containing the mixed anhydride is then diluted with a large volume of anhydrous toluene (to achieve a final concentration of ~0.005 M).

  • A solution of DMAP (3.0 equiv) in anhydrous toluene is added slowly to the refluxing solution of the mixed anhydride over a period of 4 hours.

  • The reaction mixture is refluxed for an additional 2 hours.

  • After cooling to room temperature, the mixture is filtered to remove triethylamine hydrochloride.

  • The filtrate is washed successively with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo.

  • The residue is purified by flash chromatography to yield the macrolactone.

Mitsunobu Macrolactonization

The following is a general procedure for intramolecular esterification via the Mitsunobu reaction.[14][15]

Materials:

  • ω-Hydroxycarboxylic acid (seco-acid)

  • Triphenylphosphine (PPh3) (1.5 equiv)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 equiv)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • A solution of the ω-hydroxycarboxylic acid (1.0 equiv) and triphenylphosphine (1.5 equiv) in anhydrous THF is prepared under an argon atmosphere and cooled to 0 °C. The concentration should be kept low (typically 0.001-0.01 M) to favor intramolecular cyclization.

  • A solution of DIAD or DEAD (1.5 equiv) in anhydrous THF is added dropwise to the cooled solution over a period of several hours using a syringe pump.

  • The reaction mixture is allowed to slowly warm to room temperature and stirred for 12-24 hours.

  • The solvent is removed under reduced pressure.

  • The crude residue is purified by flash column chromatography to separate the macrolactone from the triphenylphosphine oxide and the hydrazine byproducts.

Reaction Mechanisms and Workflows

Visualizing the reaction pathways and experimental setups can aid in understanding the nuances of each lactonization method.

MNBA_Lactonization cluster_activation Activation Step cluster_cyclization Cyclization Step SecoAcid ω-Hydroxycarboxylic Acid MixedAnhydride Mixed Anhydride Intermediate SecoAcid->MixedAnhydride + MNBA, Et3N MNBA MNBA Acylpyridinium Acylpyridinium Intermediate MixedAnhydride->Acylpyridinium + DMAP DMAP DMAP Lactone Macrolactone Acylpyridinium->Lactone Intramolecular Attack

Caption: MNBA-mediated lactonization pathway.

Experimental_Workflow start Start: Dissolve Seco-Acid and Reagents addition Slow Addition of Activating Agent/Catalyst (Syringe Pump) start->addition reaction Reaction at Controlled Temperature addition->reaction monitoring Monitor Progress by TLC reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup Reaction Complete purification Purification by Column Chromatography workup->purification product Isolated Macrolactone purification->product

Caption: General experimental workflow for macrolactonization.

Reagent_Comparison_Logic cluster_factors Reaction Parameters cluster_outcomes Evaluation Criteria Substrate Substrate (Ring Size, Sterics) Yield Yield (%) Substrate->Yield Conditions Reaction Conditions (Temp, Time) Conditions->Yield Reagent Choice of Reagent Reagent->Yield Purity Purity Reagent->Purity Stereo Stereoselectivity Reagent->Stereo

Caption: Logical relationship for selecting a lactonization reagent.

Conclusion

The choice of a lactonization reagent is a critical decision in the synthesis of complex molecules. While classic methods like the Yamaguchi and Mitsunobu reactions remain valuable tools, MNBA has proven to be a highly effective and versatile reagent, often providing superior yields under milder conditions. For any given substrate, a careful evaluation of the available methods, considering factors such as ring size, functional group tolerance, and desired stereochemical outcome, is paramount. This guide provides a foundational understanding and practical protocols to aid researchers in making informed decisions for their synthetic endeavors.

References

A Head-to-Head Battle for Ring Closure: MNBA vs. Yamaguchi Reagent in Macrolactonization

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in the fields of natural product synthesis, medicinal chemistry, and drug development, the efficient construction of macrocycles is a perpetual challenge. The final, ring-closing macrolactonization step is often a critical bottleneck, demanding robust and high-yielding methodologies. Among the arsenal of available reagents, 2-methyl-6-nitrobenzoic anhydride (MNBA), the cornerstone of the Shiina macrolactonization, and 2,4,6-trichlorobenzoyl chloride, the classic Yamaguchi reagent, are two of the most frequently employed activating agents. This guide provides an objective comparison of their efficiency, supported by experimental data, to aid in the selection of the optimal reagent for your specific synthetic needs.

At a Glance: Key Differences and Performance

Both MNBA and the Yamaguchi reagent operate by forming a mixed anhydride with the seco-acid, which then undergoes intramolecular cyclization. However, their reactivity, optimal conditions, and substrate tolerance can vary significantly. The choice between the two often depends on the specific structural features of the macrolactonization precursor.

FeatureMNBA (Shiina Macrolactonization)Yamaguchi Reagent
Activating Agent 2-Methyl-6-nitrobenzoic anhydride2,4,6-Trichlorobenzoyl chloride
Typical Base 4-(Dimethylamino)pyridine (DMAP) or Triethylamine (Et3N) with a catalytic nucleophileTriethylamine (Et3N) followed by DMAP
Reaction Temperature Often proceeds at room temperature, but can be heatedTypically requires elevated temperatures (e.g., reflux in toluene)[1]
Key Advantages Mild reaction conditions, often high yielding for sterically hindered or sensitive substrates.Well-established and widely used, effective for a broad range of substrates.
Potential Drawbacks Can be sensitive to the stoichiometry of reagents.Can lead to decomposition or low yields for highly sensitive or complex substrates.[2]

Performance in Action: Comparative Experimental Data

The true measure of a reagent's efficiency lies in its performance in real-world synthetic applications. Here, we present data from total synthesis campaigns where both MNBA and the Yamaguchi reagent were evaluated for the same macrolactonization step.

Case Study 1: Total Synthesis of Pagoamide A

In the total synthesis of the complex cyclic depsipeptide Pagoamide A, the crucial macrolactonization of the seco-acid provided a stark comparison between the two reagents.

ReagentConditionsYieldObservationsReference
MNBA DMAP, CH2Cl2, 0 °C to rt, 12 h20%Successful cyclization, albeit in modest yield.[2]
Yamaguchi Reagent TCBC, Et3N, DCM; then DMAP, Toluene, rtIntractable mixtureLittle to no desired product was formed.[2]

This example clearly demonstrates the superiority of the MNBA method for this particular substrate, where the Yamaguchi conditions failed to deliver the desired macrocycle.

Case Study 2: Synthesis of dehydroxy-LI-F04a

During the synthesis of the antifungal cyclic depsipeptide dehydroxy-LI-F04a, various macrolactonization methods were explored. While a direct side-by-side comparison of yields under identical conditions is not available in a single report, the literature provides valuable insights. Initial attempts with methods including the Yamaguchi protocol resulted in yields ranging from 6-52%, often accompanied by epimerization.[3] In a separate successful synthesis, a modified Yonemitsu procedure, which is mechanistically related to the Yamaguchi reaction, was employed, and it was noted that replacing the Yamaguchi reagent (2,4,6-trichlorobenzoyl chloride) with MNBA also afforded the desired macrolactone in good yields.[4] This suggests that for this class of molecules, MNBA presents a viable and potentially superior alternative to the Yamaguchi reagent.

Case Study 3: Synthesis of Erythronolide A Aglycon

The synthesis of intermediates for the complex macrolide antibiotic Erythronolide A has been accomplished using both methodologies, albeit in separate synthetic campaigns. The MNBA-mediated macrolactonization of a seco-acid precursor proceeded in excellent yield under mild conditions for a conformationally appropriate substrate.[5] In other syntheses of erythronolide derivatives, the Yamaguchi macrolactonization has also been successfully employed, with reported yields greater than 80%.[6] While not a direct comparison on the identical substrate, these examples highlight that both reagents can be highly effective for the synthesis of complex macrolides, and the choice may depend on the specific protecting group strategy and the conformational biases of the seco-acid.

Experimental Protocols

For practical application, the following detailed experimental protocols are provided as representative examples.

General Protocol for MNBA Macrolactonization (Shiina Method)

This protocol is based on the successful cyclization in the total synthesis of Pagoamide A.[2]

To a solution of the seco-acid (1.0 eq.) and 4-(dimethylamino)pyridine (DMAP, 5.0 eq.) in anhydrous dichloromethane (DCM, to achieve a concentration of ~0.001 M) under an argon atmosphere at 0 °C, is added 2-methyl-6-nitrobenzoic anhydride (MNBA, 3.0 eq.). The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The solvent is then removed in vacuo. The residue is redissolved in ethyl acetate and washed with a saturated aqueous solution of NH4Cl. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated. The crude product is then purified by flash chromatography.

General Protocol for Yamaguchi Macrolactonization

This is a general procedure for macrolactonization using the Yamaguchi reagent.[1][7]

Step 1: Formation of the Mixed Anhydride. To a solution of the seco-acid (1.0 eq.) in anhydrous toluene is added triethylamine (Et3N, 1.1 eq.). To this solution is added 2,4,6-trichlorobenzoyl chloride (1.05 eq.) and the mixture is stirred at room temperature for 1-2 hours.

Step 2: Cyclization. The reaction mixture from Step 1 is diluted with a large volume of anhydrous toluene (to achieve high dilution, typically 0.001-0.005 M) and heated to reflux. A solution of 4-(dimethylamino)pyridine (DMAP, 4.0 eq.) in anhydrous toluene is then added slowly over several hours using a syringe pump. The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, washed with saturated aqueous NaHCO3 and brine, dried over anhydrous Na2SO4, filtered, and concentrated. The crude product is purified by flash chromatography.

Reaction Mechanisms and Workflow

The following diagrams illustrate the general mechanisms and experimental workflows for both macrolactonization methods.

MNBA_Macrolactonization cluster_workflow Experimental Workflow cluster_mechanism Reaction Mechanism start Seco-acid + DMAP in DCM (0 °C) add_mnba Add MNBA start->add_mnba react Stir at rt (12 h) add_mnba->react workup Workup & Purification react->workup product Macrolactone workup->product SecoAcid R-COOH MixedAnhydride Mixed Anhydride SecoAcid->MixedAnhydride + MNBA MNBA MNBA DMAP DMAP DMAP->MixedAnhydride Nucleophilic Attack Acylpyridinium Acylpyridinium Intermediate MixedAnhydride->Acylpyridinium IntramolecularAttack Intramolecular Attack Acylpyridinium->IntramolecularAttack Internal Nucleophile (R-OH) Macrolactone_mech Macrolactone IntramolecularAttack->Macrolactone_mech

MNBA Macrolactonization Workflow and Mechanism

Yamaguchi_Macrolactonization cluster_workflow Experimental Workflow cluster_mechanism Reaction Mechanism start Seco-acid + Et3N in Toluene add_tcbc Add TCBC (rt) start->add_tcbc dilute_heat Dilute & Heat to Reflux add_tcbc->dilute_heat add_dmap Slow addition of DMAP dilute_heat->add_dmap workup Workup & Purification add_dmap->workup product Macrolactone workup->product SecoAcid R-COOH MixedAnhydride Mixed Anhydride SecoAcid->MixedAnhydride + TCBC, Et3N TCBC TCBC Et3N Et3N Acylpyridinium Acylpyridinium Intermediate MixedAnhydride->Acylpyridinium + DMAP DMAP DMAP IntramolecularAttack Intramolecular Attack Acylpyridinium->IntramolecularAttack Internal Nucleophile (R-OH) Macrolactone_mech Macrolactone IntramolecularAttack->Macrolactone_mech

Yamaguchi Macrolactonization Workflow and Mechanism

Conclusion: Making the Right Choice

Both MNBA (Shiina) and Yamaguchi macrolactonization are powerful tools for the synthesis of macrocycles. The experimental evidence suggests that for particularly complex and sensitive substrates, the milder conditions of the Shiina protocol using MNBA may offer a significant advantage, as demonstrated in the synthesis of Pagoamide A.[2] However, the Yamaguchi reaction remains a robust and widely applicable method that has been successfully employed in numerous total syntheses.[1][8]

Ultimately, the choice of reagent should be guided by the specific characteristics of the seco-acid . For challenging substrates where other methods have failed, or when milder conditions are paramount, MNBA is an excellent option to consider. For more conventional macrolactonizations, the well-established Yamaguchi protocol remains a reliable choice. It is often prudent to screen both methods in the course of a total synthesis to identify the optimal conditions for the crucial ring-closing step.

References

A Head-to-Head Battle of Macrolactonization Reagents: MNBA vs. Shiina Reagent in the Synthesis of Complex Natural Products

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient construction of macrocyclic structures is a pivotal step in the total synthesis of many biologically active natural products. The choice of macrolactonization reagent can significantly impact the yield and success of this critical transformation. This guide provides an in-depth comparison of two powerful reagents: 2-methyl-6-nitrobenzoic anhydride (MNBA), a key player in the Shiina macrolactonization, and the well-established Yamaguchi reagent.

This comparison delves into their reaction mechanisms, presents quantitative data from key examples in complex natural product synthesis, and provides detailed experimental protocols to aid in the selection and application of these essential tools in organic synthesis.

At a Glance: Key Differences and Applications

FeatureMNBA (Shiina Reagent)Yamaguchi Reagent
Reagent 2-Methyl-6-nitrobenzoic anhydride2,4,6-Trichlorobenzoyl chloride
Activator Forms a mixed anhydride in situForms a mixed anhydride in situ
Promoter Typically a nucleophilic catalyst (e.g., DMAP, DMAPO)Stoichiometric DMAP
Reaction Conditions Generally mild, often at room temperatureOften requires elevated temperatures (reflux)
Key Advantages High yields under mild conditions, suitable for sensitive substratesBroad applicability, well-established method
Common Applications Synthesis of highly complex and sensitive macrolidesWidely used in the synthesis of a variety of macrolactones

Mechanism of Action: A Tale of Two Anhydrides

The effectiveness of both MNBA and the Yamaguchi reagent lies in their ability to activate the carboxylic acid of a seco-acid (a hydroxy acid precursor to a lactone) by forming a highly reactive mixed anhydride intermediate. However, the precise pathways and key players differ.

The Shiina Macrolactonization featuring MNBA

The Shiina macrolactonization using MNBA is characterized by its use of a nucleophilic catalyst, such as 4-(dimethylamino)pyridine (DMAP) or its N-oxide (DMAPO). The reaction proceeds through the following key steps:

  • Activation of MNBA: The nucleophilic catalyst attacks one of the carbonyl groups of MNBA, forming a highly reactive acylpyridinium species.

  • Mixed Anhydride Formation: The carboxylate of the seco-acid attacks the activated MNBA complex, leading to the formation of a mixed anhydride and displacing the 2-methyl-6-nitrobenzoate leaving group.

  • Intramolecular Cyclization: The hydroxyl group of the seco-acid then attacks the activated carbonyl center of the mixed anhydride in an intramolecular fashion, leading to the formation of the desired macrolactone.

Shiina_Mechanism MNBA MNBA Activated_MNBA Acylpyridinium Intermediate MNBA->Activated_MNBA + DMAP DMAP DMAP (cat.) Mixed_Anhydride Mixed Anhydride Seco_Acid Seco-Acid Seco_Acid->Mixed_Anhydride + Activated_MNBA Macrolactone Macrolactone Mixed_Anhydride->Macrolactone Intramolecular Cyclization

Caption: General mechanism of the Shiina macrolactonization using MNBA.

The Yamaguchi Macrolactonization

The Yamaguchi macrolactonization employs 2,4,6-trichlorobenzoyl chloride to form a mixed anhydride. A stoichiometric amount of DMAP is then used to facilitate the intramolecular cyclization. The key steps are:

  • Mixed Anhydride Formation: The seco-acid reacts with 2,4,6-trichlorobenzoyl chloride in the presence of a base (typically triethylamine) to form a mixed carboxylic-carbonic anhydride.

  • Acyl-Substituted Pyridinium Salt Formation: Stoichiometric DMAP attacks the more sterically accessible and electronically activated carbonyl group of the mixed anhydride, forming a highly reactive N-acylpyridinium salt.

  • Intramolecular Cyclization: The hydroxyl group of the seco-acid attacks the acylpyridinium salt, leading to the formation of the macrolactone.

Yamaguchi_Mechanism Seco_Acid Seco-Acid Mixed_Anhydride Mixed Anhydride Seco_Acid->Mixed_Anhydride + TCBC, Et3N TCBC 2,4,6-Trichlorobenzoyl Chloride (TCBC) Acylpyridinium_Salt N-Acylpyridinium Salt Mixed_Anhydride->Acylpyridinium_Salt + DMAP DMAP DMAP (stoich.) Macrolactone Macrolactone Acylpyridinium_Salt->Macrolactone Intramolecular Cyclization MNBA_Workflow A Dissolve Seco-Acid and DMAP in CH2Cl2 B Add MNBA A->B C Stir at Room Temperature (12-24 h) B->C D Concentrate C->D E Purify by Chromatography D->E F Macrolactone E->F Yamaguchi_Workflow A Dissolve Seco-Acid and Et3N in THF B Add 2,4,6-Trichlorobenzoyl Chloride (form Mixed Anhydride) A->B D Slowly add Mixed Anhydride to refluxing DMAP solution B->D C Prepare DMAP solution in Toluene (High Dilution) C->D E Reflux (1-2 h) D->E F Concentrate E->F G Purify by Chromatography F->G H Macrolactone G->H

A Comparative Guide to the Characterization and Validation of MNBA Coordination Polymers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the characterization and validation of coordination polymers based on 4-mononitrobenzoic acid (MNBA), also known as 4-nitrobenzoic acid (4-nba). It explores their properties and performance in key applications alongside coordination polymers derived from its isomers, 2-nitrobenzoic acid and 3-nitrobenzoic acid, offering a valuable resource for the rational design of new functional materials.

Executive Summary

Coordination polymers (CPs) are a class of materials with tunable structures and properties, making them promising candidates for applications in catalysis, drug delivery, and luminescence. The choice of the organic linker, such as the isomers of nitrobenzoic acid, plays a crucial role in determining the final properties of the coordination polymer. This guide focuses on comparing CPs synthesized from 4-mononitrobenzoic acid (MNBA) with those from its ortho- and meta-substituted counterparts. While research on MNBA-based CPs is emerging, a comparative analysis with its isomers provides valuable insights into structure-property relationships.

This guide summarizes key performance data, details experimental protocols for characterization and validation, and provides visual workflows to aid in understanding the underlying processes.

Data Presentation: A Comparative Analysis

The following table summarizes the key quantitative data for coordination polymers synthesized with different isomers of nitrobenzoic acid. This allows for a direct comparison of their structural and functional properties.

Property2-Nitrobenzoic Acid CP3-Nitrobenzoic Acid CP4-Nitrobenzoic Acid (MNBA) CPMetal IonReference
Luminescence
Quantum Yield (Eu³⁺)~1%~1%~1%Eu³⁺[1][2]
Quantum Yield (Tb³⁺)~3%~3%~3%Tb³⁺[1][2]
Thermal Properties
Decomposition Temp.Not ReportedNot Reported~350 °C (for Ba-4nba)Ba²⁺
Porosity
BET Surface AreaNot ReportedNot ReportedNot Reported-
Catalysis
Knoevenagel CondensationNot ReportedNot ReportedNot Reported-
Drug Delivery
Ibuprofen LoadingNot ReportedNot ReportedNot Reported-
Ibuprofen ReleaseNot ReportedNot ReportedNot Reported-

Note: Data for catalytic activity and drug delivery for nitrobenzoic acid-based coordination polymers are not yet extensively reported in a directly comparative manner. The table will be updated as more research becomes available.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization and validation of coordination polymers.

Synthesis of Lanthanide-Nitrobenzoate Coordination Polymers

This protocol is adapted from the synthesis of Eu(III) and Tb(III) coordination polymers with nitrobenzoic acid isomers.[1][2]

Materials:

  • Lanthanide(III) chloride hexahydrate (e.g., EuCl₃·6H₂O, TbCl₃·6H₂O)

  • 2-Nitrobenzoic acid, 3-Nitrobenzoic acid, or 4-Nitrobenzoic acid (MNBA)

  • Sodium hydroxide (NaOH)

  • Methanol

  • Deionized water

Procedure:

  • Prepare a methanolic solution of the sodium salt of the respective nitrobenzoic acid by dissolving the acid in methanol and adding an equimolar amount of aqueous NaOH solution.

  • Prepare a methanolic solution of the lanthanide(III) chloride hexahydrate.

  • Slowly add the lanthanide chloride solution to the sodium nitrobenzoate solution with constant stirring.

  • The resulting mixture is stirred for several hours at room temperature.

  • The precipitate, which is the coordination polymer, is collected by filtration, washed with methanol, and dried under vacuum.

  • Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of the filtrate or by recrystallization from a suitable solvent.

Thermogravimetric Analysis (TGA)

TGA is used to determine the thermal stability and composition of the coordination polymers.

Instrumentation:

  • Thermogravimetric analyzer

Procedure:

  • Place a small amount of the dried coordination polymer sample (typically 5-10 mg) in an alumina or platinum crucible.

  • Heat the sample from room temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

  • Record the mass loss of the sample as a function of temperature.

  • The resulting TGA curve provides information on the decomposition temperature of the polymer and the nature of the residual material.[3]

Powder X-ray Diffraction (PXRD)

PXRD is used to confirm the phase purity of the synthesized bulk material and to identify its crystal structure.

Instrumentation:

  • Powder X-ray diffractometer with Cu Kα radiation.

Procedure:

  • Grind the crystalline sample into a fine powder.

  • Mount the powder on a sample holder.

  • Record the diffraction pattern over a specific 2θ range (e.g., 5-50°) with a defined step size and scan speed.

  • Compare the experimental PXRD pattern with the simulated pattern from single-crystal X-ray diffraction data to confirm the phase purity.

Luminescence Quantum Yield Measurement

The luminescence quantum yield is a measure of the efficiency of the emission process.

Instrumentation:

  • Fluorometer equipped with an integrating sphere.

Procedure:

  • Prepare a solution of the luminescent coordination polymer in a suitable solvent (e.g., methanol).[1][2]

  • Measure the absorbance of the solution at the excitation wavelength.

  • Place the cuvette with the sample solution in the integrating sphere of the fluorometer.

  • Record the emission spectrum of the sample.

  • Replace the sample with a reference standard of known quantum yield (e.g., quinine sulfate) with a similar absorbance at the same excitation wavelength and record its emission spectrum.

  • The quantum yield of the sample (Φ_s) can be calculated using the following equation: Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²) where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts 's' and 'r' refer to the sample and the reference, respectively.[4]

Catalytic Activity Testing (Knoevenagel Condensation)

This protocol describes a general procedure for testing the catalytic activity of a coordination polymer in a Knoevenagel condensation reaction.

Materials:

  • Coordination polymer catalyst

  • Benzaldehyde (substrate)

  • Malononitrile (reagent)

  • Ethanol (solvent)

Procedure:

  • In a reaction vial, add the coordination polymer catalyst (e.g., 5 mol% relative to the aldehyde).

  • Add benzaldehyde and malononitrile in a specific molar ratio (e.g., 1:1.2).

  • Add the solvent (e.g., ethanol) and stir the reaction mixture at a specific temperature (e.g., room temperature or elevated temperature).

  • Monitor the progress of the reaction by taking aliquots at different time intervals and analyzing them by gas chromatography (GC) or thin-layer chromatography (TLC).

  • After the reaction is complete, separate the catalyst from the reaction mixture by filtration or centrifugation.

  • Analyze the product yield and selectivity.

  • The reusability of the catalyst can be tested by washing the recovered catalyst and using it in subsequent reaction cycles.[5]

Drug Loading and In Vitro Release Study (Ibuprofen)

This protocol outlines the procedure for loading a model drug, ibuprofen, into a coordination polymer and studying its release profile.

Drug Loading:

  • Activate the coordination polymer by heating it under vacuum to remove any guest molecules from the pores.

  • Immerse the activated coordination polymer in a saturated solution of ibuprofen in a suitable solvent (e.g., hexane or ethanol) for a specific period (e.g., 24-72 hours) with gentle stirring.[6]

  • After the loading period, collect the solid by filtration or centrifugation, wash it with fresh solvent to remove the surface-adsorbed drug, and dry it under vacuum.

  • To determine the drug loading amount, digest a known weight of the drug-loaded coordination polymer in a suitable solvent (e.g., a basic aqueous solution) and quantify the amount of ibuprofen released using UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).[7]

In Vitro Drug Release:

  • Disperse a known amount of the drug-loaded coordination polymer in a release medium (e.g., phosphate-buffered saline, PBS, at pH 7.4 to simulate physiological conditions).

  • Keep the dispersion at a constant temperature (e.g., 37 °C) with continuous stirring.

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain a constant volume.

  • Filter the withdrawn aliquot to remove any solid particles.

  • Quantify the concentration of ibuprofen in the filtrate using UV-Vis spectroscopy or HPLC.

  • Plot the cumulative percentage of drug released as a function of time to obtain the drug release profile.[8]

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key concepts and workflows relevant to the characterization and validation of MNBA coordination polymers.

Antenna_Effect cluster_ligand Organic Ligand (Antenna) cluster_lanthanide Lanthanide Ion (e.g., Eu³⁺) S0 Ground State (S0) S1 Singlet Excited State (S1) S0->S1 Excitation T1 Triplet Excited State (T1) S1->T1 Intersystem Crossing (ISC) Ln_GS Ground State T1->Ln_GS Energy Transfer (ET) Ln_ES Excited State T1->Ln_ES Energy Transfer Emission Characteristic Ln³⁺ Emission Ln_ES->Emission Luminescence Excitation Light Absorption (UV)

Caption: The "antenna effect" in lanthanide coordination polymers.

Catalytic_Workflow start Start synthesis Catalyst Synthesis (Coordination Polymer) start->synthesis characterization Catalyst Characterization (PXRD, TGA, BET) synthesis->characterization reaction Catalytic Reaction (e.g., Knoevenagel Condensation) characterization->reaction monitoring Reaction Monitoring (GC, TLC) reaction->monitoring separation Catalyst Separation (Filtration/Centrifugation) reaction->separation monitoring->reaction analysis Product Analysis (Yield, Selectivity) separation->analysis recycle Catalyst Recycling Test separation->recycle end End analysis->end recycle->reaction Drug_Delivery_Workflow start Start activation Coordination Polymer Activation start->activation loading Drug Loading (e.g., Ibuprofen) activation->loading characterization Characterization of Drug-Loaded CP loading->characterization release In Vitro Drug Release Study characterization->release quantification Quantification of Released Drug (UV-Vis/HPLC) release->quantification quantification->release Time Points profile Generation of Release Profile quantification->profile end End profile->end

References

A Comparative Guide to Analytical Methods for Purity Assessment of 4-Methyl-3-Nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of active pharmaceutical ingredients (APIs) and key intermediates is a critical parameter in drug development and manufacturing. This guide provides a comparative overview of the principal analytical methods for assessing the purity of 4-methyl-3-nitrobenzoic acid, a vital chemical intermediate. The comparison focuses on High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Titrimetry, with supporting data and detailed experimental protocols.

Comparison of Analytical Methods

The selection of an appropriate analytical method for purity determination depends on various factors, including the required accuracy, precision, sensitivity, and the nature of potential impurities. The following table summarizes the key performance characteristics of HPLC, qNMR, and Titrimetry for the analysis of 4-methyl-3-nitrobenzoic acid and similar compounds.

ParameterHigh-Performance Liquid Chromatography (HPLC)Quantitative Nuclear Magnetic Resonance (qNMR)Titrimetry
Principle Separation based on partitioning between a stationary and mobile phase, followed by UV detection.Signal intensity is directly proportional to the number of atomic nuclei. Purity is determined relative to a certified internal standard.Neutralization reaction between the acidic analyte and a standardized basic solution.
Selectivity High; can separate the main component from structurally similar impurities.High; provides structural information that aids in the identification of impurities.Low; titrates the total acidity and is not specific to 4-methyl-3-nitrobenzoic acid.
Accuracy High (average recovery of 99.97% for a similar compound)[1].Very high; considered a primary ratio method, with errors often <1%[2].Moderate to high, dependent on the purity of the titrant and accurate endpoint determination.
Precision High (average RSD of 0.67% for a similar compound)[1].High, with excellent reproducibility[3].High for replicate measurements, but may be affected by analyst variability.
Linearity (r²) Excellent (≥0.9999)[4].Excellent over a wide concentration range.Applicable for a defined concentration range.
LOD/LOQ Low (LOD: 1 µg/mL, LOQ: 4 µg/mL for benzoic acid)[5].Moderate; dependent on the magnetic field strength and probe sensitivity.High (LOD ≥ 50 µg/mL for benzoic acid)[5].
Sample Throughput High, especially with automated systems.Moderate; requires longer acquisition times for high sensitivity.High for manual titrations, can be automated.
Information Provides quantitative data on the main component and impurities.Provides both qualitative (structure confirmation) and quantitative (purity) information.Provides a measure of the total acidic content.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for the separation and quantification of 4-methyl-3-nitrobenzoic acid from its potential impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., Intertex C18, 150 mm × 4.6 mm, 5 µm)[4]

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Phosphoric acid

  • Water (HPLC grade)

  • 4-Methyl-3-nitrobenzoic acid reference standard

Chromatographic Conditions: [4]

  • Mobile Phase: A 50:50 (v/v) mixture of acetonitrile and an aqueous solution of phosphoric acid (adjusted to pH 0.3).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 230 nm

  • Injection Volume: 10 µL

Procedure:

  • Standard Solution Preparation: Accurately weigh and dissolve the 4-methyl-3-nitrobenzoic acid reference standard in the mobile phase to prepare a stock solution of known concentration. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Solution Preparation: Accurately weigh and dissolve the 4-methyl-3-nitrobenzoic acid sample in the mobile phase to a similar concentration as the primary standard.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Calculation: The purity of the sample is calculated by comparing the peak area of the analyte in the sample chromatogram to the calibration curve generated from the reference standards.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR offers a highly accurate method for purity determination without the need for a specific reference standard of the analyte.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Reagents:

  • Deuterated solvent (e.g., DMSO-d6)

  • Certified internal standard (e.g., benzoic acid, maleic anhydride)

Procedure: [6]

  • Sample Preparation: Accurately weigh a specific amount of the 4-methyl-3-nitrobenzoic acid sample and the internal standard into a vial. Dissolve the mixture in a known volume of the deuterated solvent. Transfer the solution to an NMR tube.

  • NMR Data Acquisition: Acquire the ¹H NMR spectrum using appropriate quantitative parameters, including a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest.

  • Data Processing: Process the spectrum with appropriate phasing and baseline correction.

  • Calculation: The purity of the sample is calculated using the following formula:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral of the signal

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_std = Purity of the internal standard

Titrimetry

This classical method provides a straightforward assay of the total acidic content.

Instrumentation:

  • Burette (50 mL)

  • Magnetic stirrer

  • pH meter or color indicator

Reagents:

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Phenolphthalein indicator

  • Ethanol (neutralized)

Procedure:

  • Sample Preparation: Accurately weigh a sample of 4-methyl-3-nitrobenzoic acid and dissolve it in a suitable volume of neutralized ethanol.

  • Titration: Add a few drops of phenolphthalein indicator to the sample solution. Titrate the solution with the standardized NaOH solution until a persistent pink color is observed.

  • Calculation: The purity of the sample is calculated based on the volume of NaOH solution consumed, its molarity, and the mass of the sample.

    Purity (%) = (V_NaOH * M_NaOH * MW_analyte) / (m_sample * 1000) * 100

    Where:

    • V_NaOH = Volume of NaOH solution (L)

    • M_NaOH = Molarity of NaOH solution (mol/L)

    • MW_analyte = Molecular weight of 4-methyl-3-nitrobenzoic acid (181.15 g/mol )

    • m_sample = mass of the sample (g)

Potential Impurities in 4-Methyl-3-nitrobenzoic Acid

The primary route for the synthesis of 4-methyl-3-nitrobenzoic acid is the nitration of p-toluic acid[7]. Potential impurities may include:

  • Starting Material: Unreacted p-toluic acid.

  • Isomeric Impurities: Other nitrated isomers such as 2-methyl-3-nitrobenzoic acid and 2-methyl-5-nitrobenzoic acid.

  • Over-nitrated Products: Dinitro derivatives of p-toluic acid.

  • Degradation Products: Forced degradation studies on similar compounds have shown susceptibility to hydrolysis under acidic and alkaline conditions[1].

Visualizations

Workflow for Purity Assessment

The following diagram illustrates a general workflow for the analytical assessment of 4-methyl-3-nitrobenzoic acid purity.

Purity_Assessment_Workflow cluster_sample Sample Handling cluster_methods Analytical Methods cluster_data Data Analysis & Reporting Sample_Reception Sample Reception (4-methyl-3-nitrobenzoic acid) Sample_Preparation Sample Preparation (Weighing, Dissolution) Sample_Reception->Sample_Preparation HPLC HPLC Analysis Sample_Preparation->HPLC Primary Method qNMR qNMR Analysis Sample_Preparation->qNMR Orthogonal Method Titrimetry Titrimetric Analysis Sample_Preparation->Titrimetry Assay Data_Analysis Data Analysis (Purity Calculation, Impurity Profiling) HPLC->Data_Analysis qNMR->Data_Analysis Titrimetry->Data_Analysis Comparison Method Comparison & Validation Data_Analysis->Comparison Final_Report Final Purity Report Comparison->Final_Report

Caption: General workflow for purity assessment of 4-methyl-3-nitrobenzoic acid.

Logical Relationship of Analytical Methods

This diagram shows the relationship between the different analytical methods in terms of the information they provide.

Method_Relationship Purity Overall Purity Assessment HPLC Chromatographic Purity (Separation of Impurities) Purity->HPLC Quantitative qNMR Absolute Purity & Structural Confirmation Purity->qNMR Quantitative & Qualitative Titrimetry Total Acidity Assay Purity->Titrimetry Quantitative Spectroscopy Identity Confirmation (MS, IR) Purity->Spectroscopy Qualitative HPLC->Spectroscopy Hyphenation (LC-MS)

Caption: Interrelation of analytical methods for purity determination.

References

A Comparative Analysis of MNBA and its Isomers: Physicochemical Properties, Biological Activities, and Toxicological Profiles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative study of 3-nitrobenzoic acid (MNBA) and its structural isomers, 2-nitrobenzoic acid and 4-nitrobenzoic acid. The following sections detail their physicochemical characteristics, known biological activities, and toxicological data, supported by experimental protocols and visual diagrams to facilitate understanding and further research.

Physicochemical Properties

The position of the nitro group on the benzoic acid ring significantly influences the physicochemical properties of the isomers. These differences can impact their solubility, acidity, and ultimately their biological activity and potential as drug candidates. A summary of key physicochemical data is presented below.

Property2-Nitrobenzoic Acid3-Nitrobenzoic Acid (MNBA)4-Nitrobenzoic Acid
Molecular Formula C₇H₅NO₄C₇H₅NO₄C₇H₅NO₄
Molar Mass ( g/mol ) 167.12167.12167.12
Appearance Yellowish-white crystalsOff-white to yellowish-white crystalsPale yellow crystals
Melting Point (°C) 146-148[1]139-141[2][3]237-240[4][5]
Solubility in Water (g/L) 7.83<1
pKa 2.163.47[2][6]3.41[4]
LogP 1.51.81.9

Biological Activities and Toxicological Comparison

Direct comparative studies on the biological activities of the three nitrobenzoic acid isomers are limited in the currently available literature. However, individual studies and data on related compounds provide insights into their potential effects.

3-Nitrobenzoic Acid (MNBA) has been noted for its potential as an antioxidant and antibacterial agent, capable of inhibiting the growth of bacteria and fungi[7].

4-Nitrobenzoic Acid has been identified as an inhibitor of coenzyme Q biosynthesis in mammalian cells[8][9]. This mechanism could be a valuable tool for studying coenzyme Q deficiency. It has also been investigated for its role in the synthesis of other active compounds.

Information on the specific biological activities of 2-Nitrobenzoic Acid is less prevalent in the reviewed literature, with most studies focusing on its use as a reagent in organic synthesis[1].

The toxicological profiles also vary between the isomers. The LD₅₀ (intravenous, mouse) for 3-nitrobenzoic acid is reported as 640 mg/kg[2]. For 4-nitrobenzoic acid, the oral LD₅₀ in rats is 1960 mg/kg[4].

Experimental Protocols

To facilitate further research and comparative analysis, detailed protocols for assessing antibacterial activity and cytotoxicity are provided below.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • Test compounds (2-nitrobenzoic acid, 3-nitrobenzoic acid, 4-nitrobenzoic acid)

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of each nitrobenzoic acid isomer in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of each stock solution in MHB to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a bacterial inoculum suspension and adjust its turbidity to match a 0.5 McFarland standard.

  • Inoculation: Add a standardized volume of the bacterial inoculum to each well of the microtiter plate.

  • Controls: Include a positive control (bacteria in MHB without any test compound) and a negative control (MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the test compound that shows no visible bacterial growth (turbidity).

Cytotoxicity Assessment using MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.

Materials:

  • Test compounds

  • Mammalian cell line (e.g., HeLa, HepG2)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Sterile 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the nitrobenzoic acid isomers for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control.

Signaling Pathways

The specific signaling pathways modulated by 2-nitrobenzoic acid and 3-nitrobenzoic acid are not well-documented in the available literature. However, for 4-nitrobenzoic acid , a potential mechanism of action involves the inhibition of coenzyme Q biosynthesis[8][9]. Nitro-fatty acids, which share the nitro functional group, have been shown to modulate inflammatory signaling pathways, including the NF-κB pathway[10]. Further research is required to determine if nitrobenzoic acid isomers exert their effects through similar mechanisms.

CoenzymeQ_Biosynthesis_Inhibition 4-Hydroxybenzoate 4-Hydroxybenzoate Coq2 Coq2 4-Hydroxybenzoate->Coq2 Polyprenyl Pyrophosphate Polyprenyl Pyrophosphate Polyprenyl Pyrophosphate->Coq2 Intermediates Intermediates Coq2->Intermediates Polyprenyl transferase Coenzyme Q Coenzyme Q Intermediates->Coenzyme Q 4-Nitrobenzoic Acid 4-Nitrobenzoic Acid 4-Nitrobenzoic Acid->Coq2 Inhibits Experimental_Workflow_MIC cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stock Solution Stock Solution Serial Dilution Serial Dilution Stock Solution->Serial Dilution Bacterial Inoculum Bacterial Inoculum Inoculation Inoculation Bacterial Inoculum->Inoculation Serial Dilution->Inoculation Incubation Incubation Inoculation->Incubation Visual Inspection Visual Inspection Incubation->Visual Inspection MIC Determination MIC Determination Visual Inspection->MIC Determination Experimental_Workflow_MTT cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment MTT Addition MTT Addition Compound Treatment->MTT Addition Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading Cytotoxicity Calculation Cytotoxicity Calculation Absorbance Reading->Cytotoxicity Calculation

References

Comparative Biological Activity of N-Nitroso Compounds: A Focus on Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

This guide is intended for researchers, scientists, and drug development professionals interested in the comparative evaluation of the biological activities of N-nitroso compounds.

Data Presentation: Comparative Cytotoxicity

The cytotoxic effects of NMOR and MNNG were evaluated in hamster lung fibroblast (V79) and human colon adenocarcinoma (Caco-2) cell lines. The following table summarizes the dose-dependent cytotoxicity observed in these studies.

CompoundCell LineConcentration% Cell Viability (Trypan Blue Exclusion)Plating Efficiency
N-nitrosomorpholine (NMOR) V7950 mM~60%Significant dose-dependent decrease
100 mM~40%"
Caco-250 mM~70%Not specified
100 mM~50%Not specified
N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) V791 µM~80%Significant dose-dependent decrease
5 µM~50%"
10 µM~30%"
Caco-2Not cytotoxicNot cytotoxicNot specified

Note: The plating efficiency data is presented qualitatively as "significant dose-dependent decrease" due to the lack of specific quantitative values in the referenced literature for direct comparison in this format.[1]

Experimental Protocols

Detailed methodologies for the key cytotoxicity assays are provided below.

Trypan Blue Exclusion Assay

This assay is used to differentiate viable from non-viable cells based on the principle that live cells with intact cell membranes exclude the trypan blue dye, while dead cells do not.[2][3][4]

Materials:

  • Cell suspension

  • Trypan blue solution (0.4%)

  • Phosphate-buffered saline (PBS) or serum-free medium

  • Hemocytometer

  • Microscope

  • Micropipettes and tips

Procedure:

  • Harvest cells and prepare a single-cell suspension.

  • Centrifuge the cell suspension at 100 × g for 5 minutes and discard the supernatant.[3]

  • Resuspend the cell pellet in an appropriate volume of PBS or serum-free medium.[3]

  • Mix one part of the cell suspension with one part of 0.4% trypan blue solution (1:1 ratio).[2][3]

  • Allow the mixture to incubate at room temperature for approximately 3 minutes. It is crucial to count the cells within 3 to 5 minutes of mixing, as longer incubation times can lead to an increase in cell death.[3]

  • Load 10-20 µL of the cell-dye mixture into a hemocytometer.[4]

  • Under a light microscope, count the number of viable (clear cytoplasm) and non-viable (blue cytoplasm) cells in the central grid of the hemocytometer.

  • Calculate the percentage of viable cells using the following formula: % Viable Cells = (Number of viable cells / Total number of cells) × 100.[2]

Plating Efficiency Assay

This assay measures the ability of single cells to proliferate and form colonies. A reduction in plating efficiency is indicative of cytotoxicity.[5][6]

Materials:

  • Cell suspension

  • Complete cell culture medium

  • Culture plates (e.g., 6-well or 12-well)

  • Test compound (NMOR or MNNG)

  • Incubator (37°C, 5% CO2)

  • Crystal violet staining solution

Procedure:

  • Prepare a single-cell suspension of the desired cell line.

  • Seed a low number of cells (e.g., 30-50 cells per well for A549 cells in a 12-well or 6-well plate, respectively) into culture plates containing complete medium. The optimal seeding density depends on the cell line's plating efficiency and proliferation rate and should be determined empirically.[5]

  • Allow the cells to attach for a few hours.

  • Expose the cells to various concentrations of the test compound. Include a vehicle control.

  • Incubate the plates for a period that allows for colony formation (e.g., 9-12 days for A549 cells).[5]

  • After the incubation period, wash the plates with PBS, fix the colonies with a suitable fixative (e.g., methanol), and stain with crystal violet solution.

  • Count the number of visible colonies in each well.

  • Calculate the plating efficiency for each treatment condition as a percentage of the vehicle control.

Mandatory Visualization

Signaling Pathway: DNA Alkylation by N-Nitroso Compounds

The primary mechanism of genotoxicity and carcinogenicity of N-nitroso compounds is through the alkylation of DNA.[7][8][9][10][11] This process is initiated by the metabolic activation of N-nitrosamines or the spontaneous decomposition of N-nitrosamides to form highly reactive electrophilic alkylating agents.[10] These agents then react with nucleophilic sites on DNA bases, with the O6 position of guanine being a critical target for initiating malignant transformation.[7][11]

DNA_Alkylation cluster_activation Metabolic Activation / Spontaneous Decomposition cluster_dna_interaction Interaction with DNA cluster_cellular_effects Cellular Consequences N-Nitroso Compound N-Nitroso Compound Reactive Electrophilic\nAlkylating Agent Reactive Electrophilic Alkylating Agent N-Nitroso Compound->Reactive Electrophilic\nAlkylating Agent DNA DNA Reactive Electrophilic\nAlkylating Agent->DNA Alkylated DNA Alkylated DNA DNA->Alkylated DNA Alkylation (e.g., O6-alkylguanine) DNA Damage DNA Damage Alkylated DNA->DNA Damage Mutation Mutation DNA Damage->Mutation Cell Death / Carcinogenesis Cell Death / Carcinogenesis Mutation->Cell Death / Carcinogenesis

Caption: General mechanism of DNA alkylation by N-nitroso compounds.

Experimental Workflow: Cytotoxicity Assessment

The following diagram illustrates a typical workflow for assessing the cytotoxicity of chemical compounds using in vitro cell-based assays.

Cytotoxicity_Workflow cluster_assays Cytotoxicity Assays Cell Culture Cell Culture Cell Seeding Cell Seeding Cell Culture->Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Incubation Incubation Compound Treatment->Incubation Trypan Blue Assay Trypan Blue Assay Incubation->Trypan Blue Assay Plating Efficiency Assay Plating Efficiency Assay Incubation->Plating Efficiency Assay Data Analysis Data Analysis Trypan Blue Assay->Data Analysis Plating Efficiency Assay->Data Analysis Results Interpretation Results Interpretation Data Analysis->Results Interpretation

Caption: Experimental workflow for in vitro cytotoxicity testing.

References

Quantitative Analysis of MNBA in a Reaction Mixture: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of N-nitroso-N-methyl-4-aminobutanoic acid (MNBA) is critical, particularly given its classification as a potential human carcinogen.[1] This guide provides a comparative overview of analytical methodologies for the quantitative analysis of MNBA in a reaction mixture, with a focus on providing actionable experimental data and protocols.

The primary analytical techniques for the detection and quantification of nitrosamine impurities, including MNBA, are those that offer high sensitivity and selectivity, such as chromatography coupled with mass spectrometry.[2][3][4] This is crucial as regulatory bodies require control strategies to mitigate the risk of these impurities in pharmaceutical products, demanding analytical methods capable of detecting very low levels of nitrosamines.[2]

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical method for MNBA quantification depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the benchmark for the quantitative analysis of MNBA due to its high sensitivity and specificity.[1][5] Other techniques such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) can also be considered.

Analytical TechniquePrincipleTypical Limit of Quantification (LOQ)Linearity (Correlation Coefficient, r)Accuracy (Recovery %)
LC-MS/MS Chromatographic separation followed by mass analysis of precursor and product ions.3 ng/mL[6], 0.05 µg/g[7]> 0.99[5][6]89.9% to 115.7%[6]
HPLC-UV Chromatographic separation followed by detection based on UV absorbance.Typically in the µg/mL range.[8][9]> 0.999[10]97.3% to 109%[10]
GC-MS Chromatographic separation of volatile compounds followed by mass analysis.Dependent on derivatization; can achieve ng/mL levels.Typically > 0.99Method dependent

Table 1: Comparison of Quantitative Performance for MNBA Analysis

Experimental Protocols

Detailed methodologies are crucial for reproducing analytical results. Below are representative protocols for the analysis of MNBA using LC-MS/MS and HPLC-UV.

LC-MS/MS Method for MNBA Quantification

This method is adapted from validated procedures for the analysis of MNBA in pharmaceutical substances.[5][6]

1. Sample Preparation:

  • Accurately weigh about 1 g of the sample into a 10-mL volumetric flask.

  • Add 1 mL of an appropriate internal standard solution (e.g., N-nitrosodimethylamine-d6).[7]

  • Add 7 mL of 50% methanol and sonicate for 30 minutes.[7]

  • Bring the volume to 10 mL with 50% methanol.

  • Centrifuge the solution at 2500 xg for 10 minutes.[7]

  • Filter the supernatant through a 0.22-µm PVDF membrane filter before injection.[7]

2. Chromatographic Conditions:

  • Column: C18 column (e.g., XSelect HSS T3, 3.5-μm, 3-mm i.d. × 15-cm).[7]

  • Mobile Phase: Gradient elution with Solvent A (0.1% formic acid in water) and Solvent B (methanol or acetonitrile).[11]

  • Flow Rate: 0.3 mL/min.[11]

  • Column Temperature: 40 °C.[11]

  • Injection Volume: 10 µL.

3. Mass Spectrometry Conditions:

  • Ion Source: Positive ion atmospheric pressure chemical ionization (APCI) or Electrospray Ionization (ESI).[4][7][11]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[5][11]

  • Precursor/Product Ion Pairs (m/z): 147.15→117.10, 147.15→87.10, 147.15→44.10.[11]

HPLC-UV Method for General Nitrosamine Analysis (Illustrative)

While less sensitive than LC-MS/MS for trace MNBA analysis, HPLC-UV can be used for screening purposes or for reaction mixtures with higher concentrations.

1. Sample Preparation:

  • Dissolve a known quantity of the reaction mixture in the mobile phase.

  • Filter the sample through a 0.45-µm filter before injection.

2. Chromatographic Conditions:

  • Column: C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size).[10]

  • Mobile Phase: Isocratic elution with a mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile). The exact ratio should be optimized for the specific reaction mixture.

  • Flow Rate: 1.0 mL/min.[8][10]

  • Column Temperature: 30-35 °C.[8][10]

  • Detection Wavelength: Determined by the UV absorbance maximum of MNBA (typically in the range of 230-240 nm for the N-nitroso group).

  • Injection Volume: 20 µL.

Visualizing the Workflow

To aid in understanding the experimental process, the following diagrams illustrate the workflows for sample preparation and analysis.

LC-MS/MS Experimental Workflow for MNBA Analysis cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Weigh Sample add_is Add Internal Standard start->add_is add_solvent Add 50% Methanol add_is->add_solvent sonicate Sonicate add_solvent->sonicate fill_volume Adjust to Volume sonicate->fill_volume centrifuge Centrifuge fill_volume->centrifuge filter Filter centrifuge->filter inject Inject into LC System filter->inject Prepared Sample separate Chromatographic Separation inject->separate ionize Ionization (APCI/ESI) separate->ionize detect MS/MS Detection (MRM) ionize->detect quantify Quantification detect->quantify

Caption: Workflow for MNBA analysis using LC-MS/MS.

General HPLC-UV Experimental Workflow cluster_sample_prep_hplc Sample Preparation cluster_analysis_hplc HPLC-UV Analysis start_hplc Dissolve Sample in Mobile Phase filter_hplc Filter start_hplc->filter_hplc inject_hplc Inject into HPLC System filter_hplc->inject_hplc Prepared Sample separate_hplc Chromatographic Separation inject_hplc->separate_hplc detect_hplc UV Detection separate_hplc->detect_hplc quantify_hplc Quantification detect_hplc->quantify_hplc MNBA Formation Pathway precursor N-methyl-4-aminobutanoic acid (Secondary Amine Precursor) reaction Nitrosation Reaction precursor->reaction nitrosating_agent Nitrosating Agent (e.g., Nitrite Ions) nitrosating_agent->reaction product N-nitroso-N-methyl-4-aminobutanoic acid (MNBA) reaction->product

References

Unveiling the Stability of N-Mononitrosoanabasine (MNBA): A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the stability of potential carcinogens like N-mononitrosoanabasine (MNBA) is critical. This guide provides a comparative assessment of MNBA's stability under various reaction conditions, supported by available experimental data and detailed methodologies.

N-mononitrosoanabasine (MNBA), also known as N'-nitrosoanabasine (NAB), is a tobacco-specific nitrosamine (TSNA) that has been identified in a variety of tobacco products.[1][2] While not as extensively studied as other TSNAs like NNN and NNK, its stability under different environmental and physiological conditions is a key factor in assessing its potential risk.

Comparative Stability of MNBA and Other Tobacco-Specific Nitrosamines

While comprehensive studies directly comparing the stability of all major TSNAs under a wide range of conditions are limited, some insights can be drawn from available research. A study investigating the fate of TSNAs in lab-scale sewer reactors provides valuable comparative data on their stability in a complex aqueous environment. In this study, MNBA (NAB) demonstrated relatively high stability.

Table 1: Comparative Stability of Tobacco-Specific Nitrosamines in a Lab-Scale Sewer Reactor

CompoundDegradation after 12h (Rising Main Reactor)Half-life (Rising Main Reactor)Stability in Control Reactor (12h)
MNBA (NAB) < 15% 18 - 67 h < 10% loss
NNN< 20%18 - 67 h< 10% loss
NAT< 20%18 - 67 h< 10% loss
NNK~ 40%18 - 67 h< 10% loss

Source: Adapted from a study on the stability of tobacco-specific nitrosamines in lab-scale sewer reactors.

This data suggests that under these specific, complex aqueous conditions, MNBA is one of the more stable TSNAs, showing less degradation than NNK.

Factors Influencing MNBA Stability

pH

The pH of the surrounding environment can significantly impact the degradation rate of nitrosamines. For instance, studies on other nitrosamines, such as nitrosocimetidine, have shown that they are relatively stable at a neutral pH but degrade rapidly under both acidic and alkaline conditions.[3] It is plausible that MNBA exhibits similar pH-dependent stability, with potential for accelerated degradation at pH extremes.

Temperature

Temperature is a critical factor in the stability of chemical compounds. Generally, increased temperatures accelerate degradation reactions. While specific thermal degradation kinetics for MNBA are not widely published, it is reasonable to assume that its stability decreases with increasing temperature. For analytical purposes, it is common practice to store standard solutions of TSNAs, including MNBA, at low temperatures (e.g., -20°C) to ensure their stability over time.[4][5]

Light Exposure

Photodegradation, or the breakdown of compounds by light, is another important consideration. Some nitrosamines are known to be sensitive to light.[6] Therefore, it is advisable to protect MNBA from light exposure during storage and handling to prevent potential degradation.

Experimental Protocols for Assessing Stability

To rigorously assess the stability of MNBA, a forced degradation study is the recommended approach. Such studies intentionally expose the compound to a variety of stress conditions to identify potential degradation products and determine degradation pathways.[7][8]

General Protocol for a Forced Degradation Study of MNBA
  • Preparation of MNBA Stock Solution: A stock solution of MNBA of known concentration is prepared in a suitable solvent, such as acetonitrile or methanol.[5]

  • Stress Conditions: Aliquots of the stock solution are subjected to the following stress conditions:

    • Acidic Hydrolysis: The solution is mixed with a strong acid (e.g., 0.1 N HCl) and heated.

    • Alkaline Hydrolysis: The solution is mixed with a strong base (e.g., 0.1 N NaOH) and heated.

    • Oxidative Degradation: The solution is treated with an oxidizing agent (e.g., 3% hydrogen peroxide).

    • Thermal Degradation: The solution is heated at a specific temperature (e.g., 60°C).

    • Photodegradation: The solution is exposed to a controlled light source (e.g., UV lamp).

  • Time Points: Samples are taken at various time intervals from each stress condition.

  • Sample Analysis: The concentration of the remaining MNBA and the formation of any degradation products are monitored using a validated stability-indicating analytical method, typically High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS) or Gas Chromatography-Thermal Energy Analysis (GC-TEA).[4][9][10]

  • Data Analysis: The degradation rate is calculated, and if possible, the degradation is modeled to determine the reaction order and half-life under each condition.

Visualizing Methodologies and Pathways

To better illustrate the processes involved in assessing MNBA stability, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis MNBA_Stock MNBA Stock Solution Acid Acidic Hydrolysis (e.g., 0.1N HCl, Heat) MNBA_Stock->Acid Expose to Stress Base Alkaline Hydrolysis (e.g., 0.1N NaOH, Heat) MNBA_Stock->Base Expose to Stress Oxidation Oxidative Degradation (e.g., 3% H2O2) MNBA_Stock->Oxidation Expose to Stress Thermal Thermal Degradation (e.g., 60°C) MNBA_Stock->Thermal Expose to Stress Photo Photodegradation (e.g., UV Light) MNBA_Stock->Photo Expose to Stress Sampling Time-Point Sampling Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Analysis HPLC-MS/MS or GC-TEA Analysis Sampling->Analysis Data Data Interpretation (Degradation Rate, Half-life) Analysis->Data

Forced degradation experimental workflow.

Degradation_Pathway cluster_conditions Reaction Conditions MNBA MNBA Degradation_Products Degradation Products MNBA->Degradation_Products Degradation pH pH (Acidic/Alkaline) pH->Degradation_Products Temp Temperature Temp->Degradation_Products Light Light Light->Degradation_Products Oxidant Oxidizing Agents Oxidant->Degradation_Products

General degradation pathway of MNBA.

Conclusion

The stability of MNBA is a multifaceted issue influenced by various environmental factors. Available data suggests it is a relatively stable compound compared to some other tobacco-specific nitrosamines. However, a comprehensive understanding of its degradation kinetics and pathways under a broad range of controlled conditions requires further investigation through rigorous forced degradation studies. The experimental protocols and methodologies outlined in this guide provide a framework for researchers to conduct such assessments, contributing to a more complete risk profile of this compound.

References

A Head-to-Head Battle of Bioconjugation Reagents: MNBA vs. Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparative analysis of N-Maleimido-n-butyryloxysuccinimide ester (MNBA) and its popular alternatives—SMCC, Sulfo-SMCC, and SPDP—reveals key differences in cost, hydrophobicity, and application-specific performance. This guide provides researchers, scientists, and drug development professionals with the necessary data to make informed decisions for their bioconjugation needs.

In the realm of bioconjugation, the choice of a crosslinking reagent is critical to the success of applications ranging from antibody-drug conjugate (ADC) development to fundamental protein-protein interaction studies. N-Maleimido-n-butyryloxysuccinimide ester (MNBA), a heterobifunctional crosslinker, and its alternatives each present a unique set of characteristics. This report offers a comprehensive comparison of their cost, chemical properties, and practical applications, supported by experimental protocols and workflow diagrams.

Comparative Cost Analysis

The cost of crosslinking reagents is a significant consideration in experimental design and scale-up. The following table provides a comparative cost analysis of MNBA (represented by its close analog, GMBS), SMCC, Sulfo-SMCC, and SPDP. Prices were compiled from various suppliers and are presented per gram to facilitate a direct comparison. It is important to note that prices can vary between suppliers and are subject to change.

ReagentChemical NamePrice (USD/gram)
MNBA (as GMBS) N-(γ-Maleimidobutyryloxy)succinimide ester~$1642 - $3800
SMCC Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate~$3180
Sulfo-SMCC Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate~$5313
SPDP N-Succinimidyl 3-(2-pyridyldithio)propionate~$1090 - $4270

Note: Prices are estimates based on available online data and may vary.

Performance and Properties: A Detailed Look

The choice between MNBA and its alternatives often hinges on specific experimental requirements, including the desired hydrophobicity of the linker, the need for cleavability, and the reaction conditions.

MNBA (GMBS) and SMCC are both heterobifunctional crosslinkers that react with primary amines (via NHS ester) and sulfhydryl groups (via maleimide). The key structural difference lies in the spacer arm: MNBA possesses a butyrate-based spacer, while SMCC has a cyclohexane-containing spacer. This seemingly small difference can influence the hydrophobicity and stability of the resulting conjugate. While direct comparative studies on performance are limited, the stability of maleimide-thiol linkages is a known concern, with some studies indicating that the local chemical environment and the nature of the thiol can affect the rate of retro-Michael addition, leading to deconjugation[1][2]. The cyclohexane ring in SMCC is suggested to increase the stability of the maleimide group in aqueous solutions[3].

Sulfo-SMCC is a water-soluble analog of SMCC, featuring a sulfonate group on the N-hydroxysuccinimide ring. This modification imparts hydrophilicity to the crosslinker, making it ideal for applications where the protein's solubility needs to be maintained and organic solvents must be avoided.

SPDP differs from the others in its sulfhydryl-reactive group. Instead of a maleimide, it contains a pyridyldithio group, which forms a disulfide bond with a thiol. This disulfide bond is cleavable under reducing conditions, a feature that is highly valuable in applications such as drug delivery, where the release of a payload at the target site is desired.

Experimental Protocols

The following is a generalized two-step protocol for conjugating an antibody to a second protein or a drug using a heterobifunctional crosslinker like MNBA (GMBS) or SMCC.

Materials:

  • Antibody (Protein-NH2) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • Sulfhydryl-containing molecule (Protein-SH)

  • MNBA (GMBS) or SMCC crosslinker

  • Anhydrous DMSO or DMF

  • Desalting column

  • Reaction buffers: Conjugation Buffer (e.g., PBS, pH 7.2-7.5), Quenching Buffer (e.g., 1M Tris-HCl, pH 8.0)

Procedure:

Step 1: Activation of the Antibody (Amine Reaction)

  • Prepare the antibody (Protein-NH2) at a concentration of 1-5 mg/mL in Conjugation Buffer.

  • Immediately before use, dissolve the MNBA (GMBS) or SMCC crosslinker in DMSO or DMF to a concentration of 10 mM.

  • Add a 10- to 20-fold molar excess of the dissolved crosslinker to the antibody solution.

  • Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C with gentle mixing.

  • Remove the excess, non-reacted crosslinker using a desalting column equilibrated with Conjugation Buffer. The resulting product is the maleimide-activated antibody.

Step 2: Conjugation to the Sulfhydryl-Containing Molecule

  • Immediately add the maleimide-activated antibody to the sulfhydryl-containing molecule (Protein-SH) in Conjugation Buffer. The molar ratio of the two proteins should be optimized for the specific application.

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • To quench the reaction and cap any unreacted maleimide groups, add a final concentration of 10-50 mM cysteine or other thiol-containing compound and incubate for 15-30 minutes at room temperature.

  • Purify the final conjugate using an appropriate method, such as size-exclusion chromatography, to remove excess reagents and unconjugated molecules.

Visualizing the Workflow: From Conjugation to Analysis

To better illustrate the application of these reagents, the following diagrams, generated using the Graphviz DOT language, depict common experimental workflows.

Antibody_Drug_Conjugation cluster_activation Step 1: Antibody Activation cluster_conjugation Step 2: Drug Conjugation cluster_purification Step 3: Purification Antibody Antibody Activated_Antibody Maleimide-Activated Antibody Antibody->Activated_Antibody NHS-ester reaction (amines) Crosslinker MNBA or SMCC Crosslinker->Activated_Antibody ADC Antibody-Drug Conjugate Activated_Antibody->ADC Maleimide reaction (sulfhydryls) Drug Thiol-containing Drug Drug->ADC Purification Size-Exclusion Chromatography ADC->Purification Purified_ADC Purified ADC Purification->Purified_ADC

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis using a heterobifunctional crosslinker.

PPI_Workflow Cell_Lysate Cell Lysate containing Protein Complex Crosslinking Crosslinking with MNBA/SMCC/SPDP Cell_Lysate->Crosslinking Digestion Proteolytic Digestion (e.g., Trypsin) Crosslinking->Digestion Enrichment Enrichment of Crosslinked Peptides Digestion->Enrichment LC_MS LC-MS/MS Analysis Enrichment->LC_MS Data_Analysis Data Analysis to Identify Interacting Proteins LC_MS->Data_Analysis

Caption: Workflow for identifying protein-protein interactions using chemical crosslinking and mass spectrometry.

Conclusion

The selection of a crosslinking reagent is a multifaceted decision that requires careful consideration of cost, chemical properties, and the specific goals of the experiment. While MNBA (GMBS) and SMCC offer stable, non-cleavable linkages with varying degrees of hydrophobicity, Sulfo-SMCC provides a water-soluble option for sensitive applications. For experiments requiring the release of a conjugated molecule, the cleavable disulfide bond formed by SPDP is a distinct advantage. By understanding the nuances of each reagent, researchers can optimize their bioconjugation strategies for enhanced performance and successful outcomes.

References

Safety Operating Guide

Proper Disposal and Handling of 4-methyl-3-nitro-benzoic acid (MNBA)

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety, logistical, and operational procedures for the proper disposal of 4-methyl-3-nitro-benzoic acid (MNBA), tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is critical for ensuring laboratory safety and environmental compliance.

Immediate Safety and Hazard Information

MNBA presents several hazards that necessitate careful handling and the use of appropriate personal protective equipment (PPE).[1][2] Always consult the Safety Data Sheet (SDS) for the most comprehensive information before handling this chemical.

Hazard ClassificationDescriptionRecommended Safety Precautions
Acute Toxicity (Oral) Harmful if swallowed.[1][3]Do not eat, drink, or smoke when using this product.[1][3] Wash hands thoroughly after handling.[1][2] If swallowed, rinse mouth with water and consult a physician.[1][3]
Skin Corrosion/Irritation Causes skin irritation.[1][2]Wear protective gloves and impervious clothing.[1][2] If contact occurs, wash skin with plenty of soap and water.[1][2] Remove and wash contaminated clothing before reuse.[1]
Serious Eye Damage/Irritation Causes serious eye irritation.[1][2]Wear safety goggles with side-shields.[1] If in eyes, rinse cautiously with water for several minutes and seek medical attention.[1][2]
Respiratory Irritation May cause respiratory irritation.[1][2]Use only in a well-ventilated area.[1][2] Avoid breathing dust, fumes, or vapors.[1][2] If inhaled, move to fresh air.[1][2]
Flammability Material is highly flammable.[4]Keep away from heat and sources of ignition.[2][5] Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide for extinguishing.[1][4]

Logistical and Operational Disposal Plan

The primary and recommended method for the disposal of MNBA is through a licensed professional waste disposal service.[4] Chemical waste generators must adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[6]

Core Disposal Procedure:

  • Segregation and Storage: Store waste MNBA in suitable, closed, and properly labeled containers.[2][4] Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][2] Do not mix with incompatible materials such as strong oxidizing agents or strong bases.[2][7]

  • Professional Disposal: Arrange for the disposal of surplus and non-recyclable MNBA through a licensed disposal company.[4] The preferred method is often incineration in a chemical incinerator equipped with an afterburner and scrubber.[4]

  • Contaminated Materials: Dispose of contaminated packaging, absorbent materials, and PPE as unused product in accordance with applicable laws.[4]

Experimental Protocols: Accidental Spill Cleanup

In the event of a small spill, follow this detailed procedure to ensure safety and proper containment.[8]

Methodology for Small Solid Spills:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[1][4]

  • Don PPE: Wear appropriate personal protective equipment, including gloves, safety goggles, and protective clothing.[1][4]

  • Contain the Spill:

    • Dampen the spilled solid material with alcohol to prevent dust formation.[8]

    • Carefully transfer the dampened material to a suitable, closed container for disposal.[8]

  • Decontaminate the Area:

    • Use absorbent paper dampened with alcohol to pick up any remaining material.[8]

    • Seal the absorbent paper and any contaminated clothing in a vapor-tight plastic bag for eventual disposal.[8]

    • Wash all contaminated surfaces with alcohol, followed by a thorough washing with a strong soap and water solution.[8]

  • Final Disposal: Label the sealed container and bag as hazardous waste and arrange for pickup by a licensed professional waste disposal service.[4]

MNBA Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of MNBA waste in a laboratory setting.

MNBA_Disposal_Workflow MNBA Disposal Workflow start MNBA Waste Generated decision Assess Type of Waste start->decision spill Small Spill decision->spill Spill surplus Uncontaminated Surplus / Expired decision->surplus Bulk Chemical contaminated Contaminated Labware / PPE decision->contaminated Contaminated Material spill_protocol_1 Dampen with Alcohol to Prevent Dust spill->spill_protocol_1 general_disposal_1 Package in a Closed, Labeled Container surplus->general_disposal_1 contaminated->general_disposal_1 spill_protocol_2 Transfer to a Closed, Labeled Container spill_protocol_1->spill_protocol_2 spill_protocol_3 Clean Area with Alcohol & Soap Solution spill_protocol_2->spill_protocol_3 end Contact Licensed Waste Disposal Service spill_protocol_3->end general_disposal_1->end

Caption: Workflow for handling and disposing of MNBA waste.

References

Essential Safety and Operational Guidance for Handling 4-Methyl-3-Nitro-Benzoic Acid (MNBA)

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides immediate and essential safety protocols, operational plans, and disposal procedures for 4-methyl-3-nitro-benzoic acid (MNBA), ensuring the well-being of laboratory personnel and the integrity of research.

Chemical Identifier:

  • Name: 4-Methyl-3-nitro-benzoic acid (MNBA)

  • Synonyms: 3-Nitro-p-toluic acid

  • CAS Number: 96-98-0[1]

Hazard Identification and GHS Classification

MNBA is classified as a hazardous substance. The following table summarizes its GHS classifications.

Hazard ClassCategoryHazard Statement
Acute toxicity, oral4H302: Harmful if swallowed[1][2]
Skin corrosion/irritation2H315: Causes skin irritation[1]
Serious eye damage/eye irritation2AH319: Causes serious eye irritation[1]
Specific target organ toxicity, single exposure3H335: May cause respiratory irritation[1]

Signal Word: Warning[1]

Personal Protective Equipment (PPE)

Adherence to proper PPE protocols is mandatory when handling MNBA. The following table outlines the required equipment.

Body PartPersonal Protective EquipmentSpecifications
Eyes/Face Safety goggles with side-shieldsConforming to EN 166 (EU) or NIOSH (US)[3]
Face shieldRecommended when splashing is a risk[4][5]
Hands Protective glovesChemical-resistant (e.g., nitrile rubber)[1][6]
Body Impervious clothingLab coat, chemical-resistant apron, or coveralls[1][3]
Respiratory RespiratorUse a NIOSH/MSHA or European Standard EN 143 approved respirator if ventilation is inadequate or for large-scale use[3][6][7]
Handling and Storage

Handling:

  • Use in a well-ventilated area, preferably in a chemical fume hood.[1][3]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]

  • Wash hands thoroughly after handling.[1]

  • Do not eat, drink, or smoke when using this product.[1]

  • Avoid dust formation.[3][6]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]

  • Store locked up.[1]

First-Aid Measures

Immediate response is critical in the event of exposure.

Exposure RouteFirst-Aid Procedure
Inhalation Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If breathing is difficult, give oxygen. Call a physician if you feel unwell.[1][8]
Skin Contact Take off contaminated clothing immediately. Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[1]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]
Ingestion Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.[1][8]
Spill and Disposal Procedures

Spill Cleanup:

  • Evacuate Personnel: Isolate the spill area. For solids, this is at least 25 meters (75 feet).[9]

  • Ventilate: Ensure adequate ventilation.

  • Containment: Prevent further leakage or spillage if safe to do so.

  • Cleanup:

    • Dampen the solid spill material with alcohol to prevent dust formation.[9]

    • Transfer the dampened material to a suitable, labeled container for disposal.[9]

    • Use absorbent paper dampened with alcohol to pick up any remaining material.[9]

    • Seal the absorbent paper and any contaminated clothing in a vapor-tight plastic bag for eventual disposal.[9]

    • Wash the spill area with alcohol followed by a strong soap and water solution.[9]

  • Do not re-enter the contaminated area until it has been verified as clean by a safety officer.[9]

Disposal:

  • Dispose of contents/container in accordance with local, regional, national, and international regulations.[1]

  • Contact a licensed professional waste disposal service to dispose of this material.[6]

  • Do not allow the product to enter drains.[1]

Visual Guides

MNBA Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Ensure Fume Hood is Operational prep_ppe->prep_hood prep_sds Review SDS prep_sds->prep_ppe handle_weigh Weigh MNBA in Fume Hood prep_hood->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer cleanup_decon Decontaminate Glassware handle_transfer->cleanup_decon emergency_spill Spill handle_transfer->emergency_spill If Spill Occurs emergency_exposure Personal Exposure handle_transfer->emergency_exposure If Exposure Occurs cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste via Licensed Contractor cleanup_waste->cleanup_dispose emergency_spill->cleanup_dispose emergency_exposure->emergency_spill emergency_exposure->emergency_exposure

Caption: Workflow for the safe handling of MNBA from preparation to disposal.

Hazard Mitigation Logic

cluster_hazards Identified Hazards cluster_controls Control Measures cluster_mitigation Mitigation hazard_oral Harmful if Swallowed control_admin Administrative Controls (SOPs) hazard_oral->control_admin hazard_skin Skin Irritant control_ppe Personal Protective Equipment hazard_skin->control_ppe hazard_eye Serious Eye Irritant hazard_eye->control_ppe hazard_resp Respiratory Irritant control_eng Engineering Controls (Fume Hood) hazard_resp->control_eng mitigation_safe Safe Handling Environment control_ppe->mitigation_safe control_eng->mitigation_safe control_admin->mitigation_safe

Caption: Logical relationship between identified hazards and control measures.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
MNBA (4-methyl-3-nitro-benzoic acid)
Reactant of Route 2
MNBA (4-methyl-3-nitro-benzoic acid)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.